molecular formula C30H29F4N5O2 B607912 H3B-6545 CAS No. 2052130-80-8

H3B-6545

Katalognummer: B607912
CAS-Nummer: 2052130-80-8
Molekulargewicht: 567.5886
InChI-Schlüssel: JPFTZIJTXCHJNE-HMOQVRKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

H3B-6545 is a first-in-class, orally available selective estrogen receptor covalent antagonist (SERCA) developed for the research of metastatic estrogen receptor-positive (ER+), HER2-negative breast cancer. Its novel mechanism of action involves covalently binding to cysteine 530 on the estrogen receptor alpha (ERα), which enforces an antagonist conformation and inactivates both wild-type and mutant forms of ERα . This covalent binding is a key differentiator from non-covalent selective estrogen receptor degraders (SERDs) and may provide a stronger, more durable antitumor effect, offering a promising strategy to overcome endocrine resistance . Preclinical studies have demonstrated that this compound exhibits potent activity, showing superior efficacy to fulvestrant in the MCF-7 xenograft model and outperforming tamoxifen and fulvestrant in patient-derived xenograft models of ER+ breast cancer, including models harboring ERα mutations . Recent clinical data from a Phase 1/2 study (NCT03250676) in heavily pretreated women with locally advanced or metastatic ER+, HER2-negative breast cancer confirms its research value. The study established 450 mg once daily as the recommended phase 2 dose and reported an objective response rate (ORR) of 20.2% in all response-evaluable patients treated at this dose . Notably, research suggests increased activity in models with specific ERα mutations; in patients with a clonal ESR1 Y537S mutation—a variant linked to constitutive ER activation and poorer outcomes—the ORR was 32.1% . This makes this compound a compelling candidate for investigating treatment pathways in this difficult-to-treat patient population.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F4N5O2/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38)/b9-6+,28-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFTZIJTXCHJNE-HMOQVRKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H3B-6545: A Deep Dive into the Mechanism of Action of a Novel Covalent Estrogen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H3B-6545 is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) designed to treat estrogen receptor-positive (ER+) breast cancer. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical and clinical efficacy. By covalently binding to a unique cysteine residue (C530) in the ligand-binding domain of both wild-type and mutant estrogen receptor alpha (ERα), this compound effectively and irreversibly inactivates the receptor. This novel mechanism offers a promising therapeutic strategy, particularly in the context of acquired resistance to current endocrine therapies driven by ESR1 mutations. This document provides a comprehensive overview of the quantitative data supporting its activity, detailed experimental methodologies for key studies, and visual representations of its mechanism and relevant biological pathways.

Introduction: The Challenge of Endocrine Resistance in ER+ Breast Cancer

Estrogen receptor-positive (ER+) breast cancer accounts for the majority of breast cancer diagnoses, and endocrine therapies targeting ERα signaling have been a cornerstone of treatment for decades. However, a significant number of patients develop resistance to these therapies, often through the acquisition of mutations in the ESR1 gene, which encodes ERα. These mutations, such as the frequently observed Y537S and D538G, lead to constitutive, ligand-independent activation of the receptor, rendering therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs) less effective. While selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766) have shown some activity against mutant ERα, the need for more potent and durable antagonists remains a critical unmet need.

This compound: A Covalent Approach to ERα Inhibition

This compound represents a novel therapeutic class, the Selective Estrogen Receptor Covalent Antagonists (SERCAs). Its mechanism of action is distinguished by the formation of a covalent bond with its target, ERα.

Molecular Target and Binding

This compound specifically targets cysteine 530 (C530) within the ligand-binding domain of ERα.[1][2][3][4] This cysteine residue is unique to ERα and is not present in other nuclear hormone receptors, contributing to the selectivity of this compound.[5] The covalent interaction is irreversible, leading to a sustained inactivation of the receptor.[6] This covalent binding is crucial for its high potency against both wild-type (WT) and mutant ERα.[1][2][7] Preclinical studies have shown that while a non-covalent analog of this compound also possesses antagonistic activity, the covalent engagement significantly enhances its potency and durability of action.

Signaling Pathway Inhibition

Upon binding to ERα, this compound enforces a unique antagonist conformation of the receptor.[3][8] This conformational change prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes that drive tumor cell proliferation and survival.[4] By effectively shutting down ERα-mediated signaling, this compound inhibits the growth of ERα-expressing cancer cells.[5]

H3B_6545_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_alpha ERα (Wild-type or Mutant) Covalent_Complex This compound-ERα Covalent Complex (Inactive) H3B_6545 This compound H3B_6545->ER_alpha ERE Estrogen Response Element (ERE) on DNA Covalent_Complex->ERE Binding Blocked Transcription_Repression Transcription Repressed ERE->Transcription_Repression Leads to Coactivators Coactivators Coactivators->ER_alpha Recruitment Blocked Cell_Proliferation Cell Proliferation & Survival Transcription_Repression->Cell_Proliferation Inhibition of Xenograft_Workflow Xenograft Model Experimental Workflow Tumor_Source Tumor Source (Cell Line or Patient Tumor) Implantation Subcutaneous Implantation in Nude Mice Tumor_Source->Implantation Tumor_Growth Tumor Growth to ~125-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (this compound, Fulvestrant, etc.) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint End of Study Analysis Monitoring->Endpoint

References

An In-depth Technical Guide to the Covalent Modification of Estrogen Receptor Alpha by H3B-6545

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial research indicates a potential misunderstanding in the requested topic. The scientific literature consistently identifies H3B-6545 as a selective Estrogen Receptor alpha (ERα) antagonist, not an inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This compound achieves its therapeutic effect by covalently binding to cysteine 530 (C530) within ERα.[1][2][3][4][5][6] This guide will, therefore, provide a comprehensive overview of the well-documented interaction between this compound and its correct target, ERα.

This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals, detailing the mechanism, experimental validation, and therapeutic implications of this compound's covalent binding to ERα.

Executive Summary

This compound is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) designed for the treatment of ER-positive, HER2-negative breast cancer.[2][7] Its mechanism of action involves the formation of an irreversible covalent bond with cysteine 530 in the ligand-binding domain of both wild-type and mutant forms of Estrogen Receptor alpha (ERα).[3][4][5][6] This covalent modification locks the receptor in an antagonist conformation, leading to potent and sustained inhibition of ERα signaling and subsequent anti-tumor activity.[3][4] this compound has demonstrated significant efficacy in preclinical models of endocrine-resistant breast cancer and has shown promising clinical activity, particularly in patients with ESR1 mutations.[7][8][9][10]

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized across various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Cellular Activity of this compound

Cell LineERα StatusGI₅₀ (nM)Reference
MCF7Wild-Type0.3 - 0.4[2]
T47DWild-Type5.2[2]
CAMA-1Wild-Type0.2[2]
HCC1428Wild-Type1.0[2]
BT483Wild-Type0.5[2]

Table 2: Clinical Efficacy of this compound (450 mg dose)

Clinical EndpointValuePatient PopulationReference
Objective Response Rate (ORR)16.4%Heavily pretreated ER+, HER2- mBC[10]
Clinical Benefit Rate (CBR)39.7%Heavily pretreated ER+, HER2- mBC[4]
Median Progression-Free Survival (PFS)3.8 - 4.6 monthsHeavily pretreated ER+, HER2- mBC[4][11]
ORR in patients with ESR1 Y537S mutation30.0% - 32.1%ER+, HER2- advanced BC[7][11]

Core Mechanism: Covalent Binding to ERα C530

The defining feature of this compound is its covalent mechanism of action. It contains an electrophilic "warhead" (a Michael acceptor) that specifically and irreversibly reacts with the thiol group of cysteine 530 within the ERα ligand-binding pocket.[5][6] This cysteine residue is not present in other steroid hormone receptors, which contributes to the selectivity of this compound.[5] The formation of this covalent bond ensures prolonged and durable inactivation of the receptor.[12]

cluster_LBD ERα Ligand Binding Domain H3B_6545 This compound (with Michael Acceptor) C530 Cysteine 530 (Thiol Group) H3B_6545->C530 Forms Irreversible Covalent Bond Antagonist_Conf Receptor locked in Antagonist Conformation C530->Antagonist_Conf Induces

Figure 1. Covalent modification of ERα C530 by this compound.

Signaling Pathway Inhibition

ERα is a hormone-regulated transcription factor.[12] Upon binding estrogen, it dimerizes and translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival. This compound, by locking ERα in an inactive state, prevents this signaling cascade. This blockade inhibits the transcription of key target genes like GREB1 and PGR, ultimately leading to cell cycle arrest and reduced tumor growth.[9]

Estrogen Estrogen ERa ERα Estrogen->ERa Binds Dimerization Dimerization & Nuclear Translocation ERa->Dimerization H3B_6545 This compound H3B_6545->Inhibition ERE Estrogen Response Elements (DNA) Dimerization->ERE Binds Transcription Gene Transcription (e.g., GREB1, PGR) ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibition->ERa

Figure 2. Inhibition of the ERα signaling pathway by this compound.

Experimental Protocols

The covalent binding and mechanism of this compound have been elucidated through several key experimental techniques.

Intact Mass Spectrometry for Covalency Assessment

This method directly confirms the formation of a covalent bond between this compound and the ERα protein by detecting the expected mass shift.

  • Protein Preparation: Recombinant ERα ligand-binding domain is purified.

  • Incubation: The purified ERα is incubated with this compound overnight at 4°C or for a specified time course at room temperature.[9]

  • Quenching: The reaction is stopped by diluting the sample in 0.1% formic acid in water.[9]

  • LC-MS/MS Analysis: The sample is analyzed using a liquid chromatography system coupled to a high-resolution mass spectrometer. The mass spectrometer is operated in positive ion mode, collecting full scans.[9]

  • Data Deconvolution: The resulting raw data is processed using software like BioPharma Finder with the ReSpect deconvolution algorithm to determine the precise mass of the intact protein.[9] An increase in mass corresponding to the molecular weight of this compound confirms covalent adduct formation.

Start Incubate Incubate Purified ERα with this compound Start->Incubate Quench Quench Reaction (0.1% Formic Acid) Incubate->Quench LC_MS LC-MS/MS Analysis Quench->LC_MS Deconvolute Deconvolute Data LC_MS->Deconvolute Confirm Confirm Mass Shift (Covalent Adduct) Deconvolute->Confirm

Figure 3. Workflow for mass spectrometry-based covalency confirmation.

X-ray Crystallography

Crystallography provides high-resolution structural information, visualizing the precise interactions between this compound and the ERα ligand-binding domain.

  • Protein Expression and Purification: A construct of the ERα ligand-binding domain (e.g., residues 307-554) with relevant mutations (e.g., Y537S) and surface cysteine mutations (C381S, C417S to improve stability) is cloned and expressed in E. coli.[9] The protein is purified using affinity chromatography (e.g., Ni-NTA).[9]

  • Complex Formation: The purified protein is incubated with an excess of this compound to ensure complete binding.

  • Crystallization: The protein-ligand complex is crystallized using vapor diffusion or other standard techniques.

  • Data Collection and Structure Solution: X-ray diffraction data are collected from the crystals. The structure is solved using molecular replacement and refined to produce a detailed 3D model of the complex.[9] This model can confirm the covalent bond to C530 and reveal the antagonist conformation of the receptor.[13]

Cellular Proliferation Assays (GI₅₀ Determination)

These assays quantify the inhibitory effect of this compound on the growth of ER-positive breast cancer cell lines.

  • Cell Culture: ER-positive breast cancer cell lines (e.g., MCF7, T47D) are cultured under standard conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

  • Incubation: Cells are incubated for a period of 5-7 days.

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolic activity.

  • Data Analysis: The luminescence or absorbance values are plotted against the drug concentration, and a dose-response curve is fitted to calculate the GI₅₀ (the concentration required to inhibit cell growth by 50%).

Conclusion

This compound represents a significant advancement in endocrine therapy for breast cancer. Its unique covalent mechanism of action, targeting cysteine 530 of ERα, provides potent, selective, and durable inhibition of both wild-type and mutant forms of the receptor. The robust preclinical data, supported by detailed biochemical and structural evidence, has established a strong foundation for its clinical development. The findings from ongoing clinical trials continue to highlight the potential of this compound as a valuable therapeutic option for patients with advanced or resistant ER-positive breast cancer.[9]

References

H3B-6545: A Deep Dive into the Structure-Activity Relationship of a Covalent Estrogen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

H3B-6545 is a pioneering, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant promise in the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1] Its unique mechanism of action, involving the covalent modification of estrogen receptor alpha (ERα), sets it apart from previous generations of endocrine therapies and offers a potential solution to acquired resistance driven by ESR1 mutations. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action: Covalent Targeting of ERα

This compound inactivates both wild-type and mutant ERα by forming an irreversible covalent bond with a specific cysteine residue, C530, located in the ligand-binding domain of the receptor.[1] This covalent targeting is achieved through an acrylamide (B121943) "warhead" on the this compound molecule. The formation of this bond enforces a unique antagonist conformation of ERα, effectively shutting down its transcriptional activity.[2] A key advantage of this covalent mechanism is its ability to overcome resistance mediated by common ESR1 mutations, such as Y537S and D538G, which can confer ligand-independent activation of the receptor.[1]

The signaling pathway of estrogen and the inhibitory action of this compound are depicted in the diagram below.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_alpha_inactive Inactive ERα Estrogen->ER_alpha_inactive Binds ER_alpha_inactive->ER_alpha_inactive ER_alpha_active Active ERα Dimer ER_alpha_inactive->ER_alpha_active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_alpha_active->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation H3B_6545 This compound H3B_6545->ER_alpha_inactive Covalently Binds to Cys530

Estrogen signaling pathway and the inhibitory mechanism of this compound.

Structure-Activity Relationship and Medicinal Chemistry Optimization

The development of this compound stemmed from a focused medicinal chemistry effort to optimize a precursor molecule, H3B-5942.[3][4][5] Structure-based drug design was employed to enhance the potency of the core scaffold, leading to the identification of this compound with improved activity against both wild-type and mutant ERα.[3][4][5]

The optimization process from H3B-5942 to this compound is illustrated below.

SAR_Optimization cluster_improvements Key Improvements H3B_5942 H3B-5942 (Precursor) Optimization Medicinal Chemistry Optimization (Structure-Based Design) H3B_5942->Optimization H3B_6545 This compound (Optimized Candidate) Optimization->H3B_6545 Improved_Potency • Increased Potency vs. WT & Mutant ERα Enhanced_Antagonism • Enhanced Antagonistic Activity C530_Mutation_Activity • Activity Against C530 Mutants

Optimization process from H3B-5942 to this compound.
Preclinical Activity

This compound has demonstrated potent and selective activity in a variety of preclinical models.

Cell LineER StatusGI₅₀ (nM)
MCF7ERα WT0.3-0.4
HCC1428ERα WT1.0
BT483ERα WT0.5
T47DERα WT5.2
CAMA-1ERα WT0.2

Table 1: In vitro anti-proliferative activity of this compound in ERα wild-type (WT) breast cancer cell lines.[6]

In vivo studies using xenograft and patient-derived xenograft (PDX) models have further confirmed the potent anti-tumor activity of this compound, showing superiority over standard-of-care agents like fulvestrant, particularly in models harboring ERα mutations.[7][8]

Clinical Development and Efficacy

This compound has undergone Phase I and II clinical trials (NCT03250676) in women with locally advanced or metastatic ER-positive, HER2-negative breast cancer.[9][10][11]

Clinical EndpointAll Patients (450 mg)Patients with Clonal ESR1 Y537S Mutation
Objective Response Rate (ORR) 20.2%32.1%
Median Progression-Free Survival (PFS) 4.6 monthsNot Reported
Median Overall Survival (OS) 21.5 monthsNot Reported

Table 2: Clinical efficacy of this compound in the Phase 1/2 trial (NCT03250676).[11]

The clinical data indicate that this compound has a manageable safety profile and demonstrates significant single-agent anti-tumor activity in a heavily pretreated patient population, including those with ESR1 mutations.[10][11]

Experimental Protocols

In Vitro Cell Proliferation Assay (MCF-7)

Objective: To determine the anti-proliferative activity of this compound in an ER-positive breast cancer cell line.

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the medium is replaced with a fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 3-5 days, to allow for cell proliferation.

  • Proliferation Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The GI₅₀ (concentration required to inhibit cell growth by 50%) is calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound.

MCF-7 Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.[12][13]

  • Estrogen Supplementation: To support the growth of ER-positive MCF-7 tumors, mice are supplemented with estrogen, typically via a slow-release pellet implanted subcutaneously or through injections of estradiol (B170435) valerate.[12][14][15]

  • Tumor Implantation: MCF-7 cells are suspended in a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank or mammary fat pad of the mice.[13][16]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at various doses.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. The anti-tumor effect is often expressed as the percentage of tumor growth inhibition.

Xenograft_Workflow Start Start Animal_Prep Prepare Immunocompromised Mice (e.g., Nude) Start->Animal_Prep Estrogen Estrogen Supplementation Animal_Prep->Estrogen Implantation Implant MCF-7 Cells (Subcutaneous or Mammary Fat Pad) Estrogen->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer this compound (Oral) Randomization->Treatment Treatment Control Administer Vehicle Control Randomization->Control Control Efficacy_Eval Evaluate Anti-Tumor Efficacy (Tumor Volume/Weight) Treatment->Efficacy_Eval Control->Efficacy_Eval End End Efficacy_Eval->End

Workflow for an MCF-7 xenograft study.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ERα

Objective: To measure the binding affinity of this compound to ERα in a biochemical assay.

Methodology:

  • Assay Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules labeled with donor and acceptor fluorophores.[17] In the context of an ERα binding assay, a fluorescently labeled estrogen tracer (acceptor) binds to a tagged ERα protein (donor). When a test compound displaces the tracer, the FRET signal is lost.

  • Reagents:

    • Recombinant ERα protein (e.g., GST-tagged)

    • Terbium-labeled anti-GST antibody (donor)

    • Fluorescently labeled estrogen tracer (e.g., Fluormone™ ES2 Green) (acceptor)

    • Assay buffer

  • Procedure: a. A solution containing ERα protein and the terbium-labeled antibody is prepared. b. Serial dilutions of this compound are prepared in a 384-well plate. c. The ERα/antibody mixture is added to the wells containing the test compound. d. The fluorescent estrogen tracer is added to all wells. e. The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC₅₀ (concentration of the compound that inhibits 50% of the tracer binding) is determined by plotting the FRET ratio against the log concentration of this compound.

Conclusion

This compound represents a significant advancement in the development of therapies for ER-positive breast cancer. Its novel covalent mechanism of action provides a robust and durable antagonism of ERα, even in the presence of resistance-conferring mutations. The extensive preclinical and clinical data, supported by well-defined experimental methodologies, have established this compound as a promising therapeutic agent. The continued investigation of this compound and the development of next-generation SERCAs hold the potential to further improve outcomes for patients with ER-positive breast cancer.

References

H3B-6545: A Preclinical Overview of a First-in-Class Selective Estrogen Receptor Covalent Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is an investigational, orally bioavailable small molecule that represents a novel class of agents known as Selective Estrogen Receptor Covalent Antagonists (SERCAs). It is being developed for the treatment of estrogen receptor (ER)-positive breast cancer, a disease in which the growth of cancer cells is often driven by the hormone estrogen. A significant challenge in the treatment of ER-positive breast cancer is the development of resistance to standard endocrine therapies, frequently through mutations in the estrogen receptor alpha (ERα), encoded by the ESR1 gene. This compound is designed to overcome this resistance by potently and selectively targeting both wild-type and mutant forms of ERα.

Mechanism of Action

This compound distinguishes itself from other ER antagonists like selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) through its unique covalent mechanism of action. It specifically targets a cysteine residue (C530) located in the ligand-binding domain of ERα, a residue that is not present in other nuclear hormone receptors.[1][2] By forming an irreversible covalent bond with C530, this compound effectively inactivates the receptor, enforcing a unique antagonist conformation.[3][4] This covalent binding leads to a prolonged duration of action and enhanced potency.[5] This mechanism allows this compound to potently inhibit the activity of both wild-type ERα and constitutively active mutant forms of the receptor, such as those with Y537S and D538G mutations, which are common drivers of acquired resistance to endocrine therapies.[1][6][7]

H3B-6545_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus ER_alpha_wt Wild-type ERα ER_alpha_wt_n Wild-type ERα ER_alpha_mut Mutant ERα (e.g., Y537S, D538G) ER_alpha_mut_n Mutant ERα H3B6545 This compound H3B6545->ER_alpha_wt Covalent binding to Cys530 H3B6545->ER_alpha_mut Covalent binding to Cys530 Gene_Expression Estrogen-Responsive Gene Expression H3B6545->Gene_Expression Inhibits ER_alpha_wt_n->Gene_Expression Activates ER_alpha_mut_n->Gene_Expression Constitutively Activates Cell_Proliferation Tumor Growth and Proliferation Gene_Expression->Cell_Proliferation Promotes Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Tumor_Implantation Tumor Implantation (CDX or PDX) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle H3B6545_Treatment This compound (Oral, QD) Randomization->H3B6545_Treatment Comparator Comparator Drug (e.g., Fulvestrant) Randomization->Comparator Measurements Regular Measurement of Tumor Volume & Body Weight Vehicle->Measurements H3B6545_Treatment->Measurements Comparator->Measurements Endpoint Study Endpoint Measurements->Endpoint Analysis Efficacy Analysis (Tumor Growth Inhibition) Endpoint->Analysis

References

H3B-6545: A Deep Dive into its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H3B-6545 is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) designed to treat estrogen receptor (ER)-positive breast cancer. Its unique mechanism of action, involving covalent modification of the estrogen receptor alpha (ERα), provides a distinct and highly selective profile. This technical guide offers an in-depth analysis of this compound's target selectivity, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to provide a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound is a potent antagonist of both wild-type and mutant forms of ERα.[1] Its mechanism hinges on the covalent and irreversible binding to a specific cysteine residue, Cysteine 530 (C530), located within the ligand-binding domain of ERα.[1] This covalent bond is crucial for its high selectivity, as C530 is not present in the hormone-binding pockets of other closely related nuclear hormone receptors.[1] This interaction effectively inactivates ERα, enforcing a unique antagonist conformation that prevents the transcriptional activation of ERα target genes, thereby inhibiting the proliferation and survival of ERα-dependent cancer cells.[2]

Quantitative Selectivity and Potency

The selectivity of this compound is a key attribute, demonstrating potent activity against its intended target with minimal interaction with other nuclear hormone receptors. This high degree of selectivity minimizes the potential for off-target effects, a critical consideration in drug development.

Cellular Potency in Breast Cancer Cell Lines

This compound demonstrates potent anti-proliferative activity across a panel of ERα-positive breast cancer cell lines, including those harboring wild-type and mutant forms of the receptor. The GI50 (concentration for 50% growth inhibition) values are in the low nanomolar range, underscoring its high potency.

Cell LineERα StatusGI50 (nM)
MCF7Wild-Type0.3-0.4
HCC1428Wild-Type1.0
BT483Wild-Type0.5
T47DWild-Type5.2
CAMA-1Wild-Type0.2

Data sourced from MedchemExpress.[3]

Selectivity Against Other Nuclear Receptors

Biochemical assays have confirmed that this compound has a negligible impact on the function of other closely related nuclear hormone receptors. This is attributed to its unique covalent binding mechanism targeting a cysteine residue absent in these other receptors. A study published in Molecular Cancer Therapeutics reported that this compound binds to ERα and ERβ with comparable affinities but does not affect the function of the progesterone (B1679170) receptor (PRα and PRβ), androgen receptor (AR), glucocorticoid receptor (GR), or mineralocorticoid receptor (MR).[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity and potency of this compound.

Nuclear Receptor Activity Assay (Luciferase Reporter Assay)

This assay is designed to measure the ability of a compound to activate or inhibit the transcriptional activity of a specific nuclear receptor.

Objective: To determine the functional activity of this compound on ERα and assess its off-target effects on other nuclear receptors (PR, AR, GR, MR).

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney cells (HEK293T) are cultured in a suitable medium. The cells are then transiently transfected with two plasmids: one expressing the full-length nuclear receptor of interest (e.g., ERα, PR, AR, GR, or MR) and a second reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements specific to the nuclear receptor being tested.

  • Compound Treatment: Following transfection, the cells are treated with a range of concentrations of this compound or a known reference compound (agonist or antagonist for the respective receptor).

  • Luciferase Activity Measurement: After an incubation period (typically 24-48 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of the nuclear receptor, is measured using a luminometer.

  • Data Analysis: The luminescence signal from this compound-treated cells is compared to that of vehicle-treated (control) cells to determine the percent inhibition or activation. IC50 values are calculated for inhibitory compounds.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Objective: To determine the anti-proliferative potency (GI50) of this compound in ERα-positive breast cancer cell lines.

Methodology:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Addition: The cells are then treated with a serial dilution of this compound. A vehicle-only control is also included.

  • Incubation: The plates are incubated for a period of 3 to 7 days to allow for cell proliferation.

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT, SRB, or CellTiter-Glo® assay. These assays measure metabolic activity or total DNA content, which correlates with the number of viable cells.

  • Data Analysis: The absorbance or luminescence readings are used to generate a dose-response curve, from which the GI50 value is calculated.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Objective: To confirm the direct binding of this compound to ERα and to assess its binding to other purified nuclear receptors.

Methodology:

  • Reaction Setup: Purified ERα ligand-binding domain (LBD) is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. This mixture is then aliquoted into a 96-well PCR plate. This compound is added at various concentrations.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

  • Fluorescence Monitoring: As the protein unfolds (melts) due to the increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The fluorescence intensity is monitored in real-time.

  • Data Analysis: The melting temperature (Tm) of the protein is determined by identifying the temperature at which the rate of unfolding is maximal (the peak of the first derivative of the melting curve). A significant increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the protein.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to this compound.

Estrogen_Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds HSP HSP ERa_inactive->HSP ERa_active ERα Dimer (active) ERa_inactive->ERa_active Dimerization & Conformational Change H3B_6545 This compound ERE Estrogen Response Element ERa_active->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Proteins for Cell Proliferation & Survival mRNA->Protein H3B_6545->ERa_inactive Covalently Binds to C530

Caption: Inhibition of Estrogen Receptor Signaling by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_output Data Output DSF Differential Scanning Fluorimetry (DSF) Binding Direct Binding & Stabilization (Tm) DSF->Binding Luciferase Luciferase Reporter Assay Selectivity Functional Selectivity (IC50 vs. other NRs) Luciferase->Selectivity Proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) Potency Cellular Potency (GI50) Proliferation->Potency H3B_6545 This compound H3B_6545->DSF H3B_6545->Luciferase H3B_6545->Proliferation

Caption: Workflow for Characterizing this compound Selectivity and Potency.

References

H3B-6545: A Comprehensive Technical Guide on its Differential Effects on Wild-Type vs. Mutant ESR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a novel, orally bioavailable selective estrogen receptor (ER) covalent antagonist (SERCA) that has demonstrated significant preclinical and clinical activity in ER-positive, HER2-negative breast cancer. This technical guide provides an in-depth analysis of this compound, focusing on its differential effects on wild-type (WT) and mutant forms of the estrogen receptor 1 (ESR1). Mutations in the ligand-binding domain of ESR1 are a common mechanism of acquired resistance to endocrine therapies. This compound has been specifically designed to overcome this challenge by covalently binding to a cysteine residue (C530) within the ERα ligand-binding domain, leading to irreversible inactivation of both wild-type and mutant receptors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to provide a comprehensive resource for researchers in the field.

Data Presentation

Preclinical Efficacy

The preclinical activity of this compound has been evaluated in various in vitro and in vivo models, demonstrating potent and superior activity compared to standard-of-care agents like fulvestrant (B1683766) and tamoxifen, particularly in the context of ESR1 mutations.

Table 1: In Vitro Potency of this compound in Breast Cancer Cell Lines

Cell LineESR1 StatusThis compound GI₅₀ (nM)
MCF7Wild-Type0.3-0.4[1]
HCC1428Wild-Type1.0[1]
BT483Wild-Type0.5[1]
T47DWild-Type5.2[1]
CAMA-1Wild-Type0.2[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ModelESR1 StatusTreatmentDosageTumor Growth Inhibition (TGI) / OutcomeReference
MCF7 CDXWild-TypeThis compound3 mg/kg, oral, daily75% TGI[2]
MCF7 CDXWild-TypeFulvestrant-48% TGI[2]
ST1799 PDXWild-TypeThis compound100 mg/kg, oral, dailySignificant tumor regressions[2]
ST1799 PDXWild-TypeTamoxifen-Stasis[2]
ST1799 PDXWild-TypeFulvestrant-Stasis[2]
Clinical Efficacy

Clinical trials have evaluated the safety and efficacy of this compound in heavily pretreated patients with ER+/HER2- advanced breast cancer, including a significant number of patients with ESR1 mutations.

Table 3: Clinical Efficacy of this compound in the NCT03250676 Phase I/II Study [3]

Patient SubgroupNObjective Response Rate (ORR) (95% CI)Clinical Benefit Rate (CBR) (95% CI)Median Progression-Free Survival (PFS) (95% CI)
All patients (450 mg)9420.2% (12.6–29.8)-4.6 months (3.5–6.7)
Clonal ESR1 Y537S-32.1% (15.9–52.4)--
Phase 1 Overall-7.5% (1.6–20.4)--

Table 4: Clinical Efficacy of this compound in the NCT04568902 Phase I Study [4]

Patient SubgroupNObjective Response Rate (ORR) (95% CI)Clinical Benefit Rate (CBR) (95% CI)
Overall Population333.0%33.3%
Patients with ESR1 mutation12-66.7%

Experimental Protocols

LanthaScreen™ TR-FRET ERα Coactivator Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the ability of a compound to either promote (agonist mode) or disrupt (antagonist mode) the interaction between the ERα ligand-binding domain (LBD) and a coactivator peptide.

  • Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged ERα-LBD and a fluorescein-labeled coactivator peptide. When the coactivator peptide is recruited to the LBD by an agonist, the proximity of the terbium and fluorescein (B123965) fluorophores results in a high TR-FRET signal. Antagonists disrupt this interaction, leading to a low TR-FRET signal.[5][6][7]

  • Agonist Mode Protocol:

    • Add ERα-LBD to the test compound.

    • Add a mixture of fluorescein-coactivator peptide and Tb-anti-GST antibody.

    • Incubate at room temperature.

    • Measure the TR-FRET signal (520 nm/495 nm emission ratio) using a fluorescence plate reader with excitation at 340 nm and a delay time of 100 µsec.[8]

    • Calculate EC₅₀ values from the dose-response curve.[5]

  • Antagonist Mode Protocol:

    • Add ERα-LBD to the test compound.

    • Add a mixture of a known ERα agonist (at its EC₈₀ concentration), fluorescein-coactivator peptide, and Tb-anti-GST antibody.

    • Follow steps 3-5 from the agonist mode protocol to determine the IC₅₀ of the antagonist.[5]

E2-Stimulated Alkaline Phosphatase Activity Assay in ECC-1 Cells

This bioassay measures the estrogenic or anti-estrogenic activity of a compound by quantifying the induction of alkaline phosphatase, an estrogen-responsive gene, in the human endometrial adenocarcinoma cell line ECC-1.

  • Principle: Estrogenic compounds stimulate ERα, leading to the transcriptional activation of target genes, including alkaline phosphatase. The enzymatic activity of alkaline phosphatase can be measured using a chromogenic substrate.

  • Protocol:

    • Plate ECC-1 cells in a 96-well plate.

    • Treat the cells with the test compound in the presence or absence of 17β-estradiol (E2).

    • After a suitable incubation period, lyse the cells.

    • Add a substrate solution containing p-nitrophenyl phosphate (B84403) (pNPP) in a suitable buffer (e.g., AMP buffer, pH 10.5).[9]

    • Incubate at 37°C for 15 minutes.[10]

    • Stop the reaction (e.g., with HCl) and neutralize.[10]

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.[11]

    • Normalize the alkaline phosphatase activity to the total protein concentration in each well.

MCF-7 Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of compounds in an estrogen-dependent breast cancer model.

  • Principle: MCF-7 human breast cancer cells, which are ER-positive, are implanted into immunocompromised mice. The growth of these tumors is dependent on estrogen, which is supplied exogenously. The effect of a test compound on tumor growth is then monitored.

  • Protocol:

    • Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 90-day release) into the dorsal flank of female immunodeficient mice (e.g., nude or NSG mice).[2][12]

    • Cell Preparation: Culture MCF-7 cells in appropriate media. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[13]

    • Tumor Cell Implantation: Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the mammary fat pad of the mice.[13][14]

    • Tumor Growth Monitoring: Monitor tumor volume by caliper measurements twice weekly.

    • Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound orally, once daily) and vehicle control.[15][16]

    • Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition.[16]

Palbociclib-Resistant Xenograft Model

This model is used to evaluate the efficacy of compounds in the context of acquired resistance to CDK4/6 inhibitors.

  • Principle: An ER-positive xenograft model (e.g., MCF-7) is continuously treated with a CDK4/6 inhibitor like palbociclib (B1678290) until resistance develops, characterized by tumor regrowth. These resistant tumors can then be used to test the efficacy of new therapeutic agents.

  • Protocol:

    • Establish MCF-7 xenografts as described above.

    • Treat the tumor-bearing mice with palbociclib at a specified dose and schedule.

    • Monitor for initial tumor regression followed by eventual regrowth, indicating the development of resistance.

    • Once resistant tumors are established, they can be passaged into new cohorts of mice.

    • These mice bearing palbociclib-resistant tumors can then be used in efficacy studies to test new compounds like this compound.[17][18]

Clinical Trial Protocols (NCT03250676 and NCT04568902)

These protocols outline the design and conduct of the phase I/II clinical trials of this compound.

  • Study Design: These were multicenter, open-label, dose-escalation and expansion studies.[19][20][21]

  • Patient Population: The studies enrolled women with locally advanced or metastatic ER-positive, HER2-negative breast cancer who had progressed on prior therapies.[22][23]

    • Inclusion Criteria: Included prior treatment with hormonal therapies and, in some cohorts, CDK4/6 inhibitors. Patients were required to have an ECOG performance status of 0 or 1 and adequate organ function.[22][23]

    • Exclusion Criteria: Included inflammatory breast cancer and receipt of more than one prior chemotherapy regimen for metastatic disease (in Phase 2 of NCT03250676).[19][22]

  • Dosing: this compound was administered orally once daily in 28-day cycles. The dose was escalated in the initial phase to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D), which was established at 450 mg once daily.[4][24]

  • Endpoints:

    • Primary Endpoints: MTD and RP2D determination (Phase 1), and Objective Response Rate (ORR) (Phase 2).[19][24]

    • Secondary Endpoints: Included Clinical Benefit Rate (CBR), Progression-Free Survival (PFS), and safety.[4][24]

Mandatory Visualizations

Signaling Pathways and Mechanisms

H3B_6545_Mechanism E2 Estradiol (E2) ER_inactive Inactive ERα E2->ER_inactive Binds ER_H3B_complex ERα-H3B-6545 Covalent Complex (Inactive) ER_active Active ERα Dimer ER_inactive->ER_active Conformational Change & Dimerization H3B_6545 This compound H3B_6545->ER_inactive Covalently Binds to Cys530 Gene_Transcription Gene Transcription (Proliferation, Growth) ER_H3B_complex->Gene_Transcription Blocks Transcription ERE Estrogen Response Element (ERE) ER_active->ERE Binds ERE->Gene_Transcription Activates

Caption: Mechanism of action of this compound on ERα signaling.

Experimental Workflows

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Implant Estrogen Pellet in Mouse B Implant MCF-7 Cells A->B C Tumor Growth to ~150-200 mm³ D Randomize Mice into Groups C->D E Administer this compound or Vehicle Control D->E F Monitor Tumor Volume & Body Weight E->F G Calculate Tumor Growth Inhibition F->G

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment & Dosing cluster_evaluation Efficacy & Safety Evaluation A Screen Patients with ER+/HER2- Advanced BC B Confirm Eligibility Criteria (Prior Therapies, ECOG, etc.) A->B C Phase 1: Dose Escalation (3+3 Design) B->C D Determine MTD & RP2D (450 mg QD) C->D E Phase 2: Dose Expansion at RP2D D->E F Assess Tumor Response (RECIST 1.1) E->F G Monitor Safety & Adverse Events E->G H Evaluate ORR, CBR, PFS F->H

Caption: Simplified workflow of the this compound Phase I/II clinical trials.

References

H3B-6545 Pharmacodynamics in Cancer Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] Unlike traditional endocrine therapies, this compound inactivates both wild-type and mutant estrogen receptor alpha (ERα) by irreversibly binding to a unique cysteine residue (C530) within the receptor's ligand-binding domain.[2][3][4] This covalent modification enforces a unique antagonist conformation, leading to potent and sustained inhibition of ERα signaling.[5] Preclinical and clinical studies have demonstrated its significant anti-tumor activity in various cancer models, including those that have developed resistance to standard-of-care endocrine therapies and CDK4/6 inhibitors.[3][6][7] This guide provides a comprehensive overview of the pharmacodynamics of this compound, presenting key data from preclinical and clinical studies, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound exerts its anti-tumor effects by covalently binding to and inactivating ERα. This targeted covalent inhibition effectively blocks the downstream signaling pathways that drive the proliferation and survival of ER+ cancer cells. The binding to cysteine 530 is a key feature, as this residue is not present in other nuclear hormone receptors, contributing to the selectivity of this compound.[2][8] This inactivation leads to a significant reduction in the transcription of key ERα target genes, such as GREB1, PGR, and TFF1, which are critical for cancer cell growth.[9][10][11]

H3B-6545_Mechanism_of_Action cluster_cell ER+ Cancer Cell cluster_nucleus H3B6545 This compound C530 Cysteine 530 H3B6545->C530 Covalent Binding ERa_WT Wild-Type ERα ERa_WT->C530 ERa_MUT Mutant ERα (e.g., Y537S) ERa_MUT->C530 Inactive_ERa Inactive ERα Complex C530->Inactive_ERa ERE Estrogen Response Element (ERE) Inactive_ERa->ERE Blocks Binding Nucleus Nucleus Target_Genes Target Genes (GREB1, PGR, TFF1) ERE->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Drives

Figure 1: Mechanism of Action of this compound.

Preclinical Pharmacodynamics

In Vitro Potency

This compound demonstrates potent inhibition of cell growth in various ERα-positive breast cancer cell lines, including those with wild-type and mutant ERα.

Table 1: In Vitro Cell Growth Inhibition (GI₅₀) of this compound

Cell Line ERα Status GI₅₀ (nM)
MCF7 Wild-Type 0.3 - 0.4
T47D Wild-Type 5.2
HCC1428 Wild-Type 1.0
BT483 Wild-Type 0.5
CAMA-1 Wild-Type 0.2

Data sourced from MedchemExpress.[12]

In Vivo Efficacy in Xenograft Models

This compound has shown significant single-agent anti-tumor activity in multiple cell line-derived (CDX) and patient-derived (PDX) xenograft models. Notably, it has demonstrated superiority over the standard-of-care agent fulvestrant (B1683766), particularly in models with ERα mutations and those resistant to CDK4/6 inhibitors.[1][6][7]

Table 2: Summary of In Vivo Efficacy in Xenograft Models

Model Type ERα Status Key Findings Reference
MCF-7 CDX Wild-Type Superior anti-tumor activity compared to fulvestrant. [8][13]
ST941 PDX Y537S Mutant Superior anti-tumor activity compared to tamoxifen (B1202) and fulvestrant. [13]
CDK4/6i-Resistant PDX Wild-Type & Y537S Mutant Significant single-agent activity where fulvestrant was ineffective. [1]

| ERαWT ST986 PDX | Wild-Type | Significant tumor growth inhibition with 100 mg/kg daily oral dosing. |[14] |

Clinical Pharmacodynamics

Phase I and II clinical trials (NCT03250676, NCT04568902) have evaluated the safety and efficacy of this compound in heavily pretreated patients with ER+, HER2-negative advanced or metastatic breast cancer.[15][16][17]

Clinical Activity

The recommended Phase II dose (RP2D) was established at 450 mg once daily.[13] this compound demonstrated meaningful anti-tumor activity in this patient population, with a manageable safety profile.[15][17]

Table 3: Clinical Efficacy of this compound (450 mg QD) in ER+, HER2- mBC

Efficacy Endpoint All Patients (n=94) Patients with clonal ESR1 Y537S mutation Reference
Objective Response Rate (ORR) 16.4% - 20.2% 25% - 32.1% [6][13]
Clinical Benefit Rate (CBR) 33.3% - 39.7% 66.7% [6][14]

| Median Progression-Free Survival (PFS) | 3.8 - 4.6 months | 7.3 months |[1][13] |

Pharmacodynamic Biomarkers

Consistent with its mechanism of action, treatment with this compound led to a significant decrease in the proliferation marker Ki67 in patient tumor samples, confirming target engagement and downstream biological effects in the clinical setting. A 50% decrease in Ki67 levels was observed across all dose levels post-treatment.[18]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol outlines the determination of the half-maximal growth inhibitory concentration (GI₅₀) of this compound.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000 cells per well. Allow cells to attach for 24 hours in a humidified incubator at 37°C with 5% CO₂.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions or a vehicle control (e.g., DMSO).[14]

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells will convert MTT to purple formazan (B1609692) crystals.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals.[3]

  • Data Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value by plotting viability against the compound concentration.

Protocol 2: Western Blot for ERα Degradation

This protocol is used to assess the effect of this compound on ERα protein levels.

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer with protease inhibitors to each well, scrape the cells, and collect the lysate.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]

  • Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[2][4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[2]

  • Detection: Develop the signal using an ECL substrate and visualize using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.[1]

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Implantation 1. Cell/Tumor Implantation (e.g., MCF-7 cells with Matrigel into mammary fat pad of immunocompromised mice) Tumor_Growth 2. Tumor Growth Monitoring (Measure volume with calipers until ~200 mm³) Implantation->Tumor_Growth Estrogen Estrogen Supplementation (e.g., estradiol (B170435) pellet implant) Estrogen->Implantation Randomization 3. Randomization (Group animals by tumor volume) Tumor_Growth->Randomization Dosing 4. Daily Dosing This compound: Oral gavage (e.g., 100 mg/kg) Vehicle Control Comparator (e.g., Fulvestrant SC) Randomization->Dosing Monitoring 5. Ongoing Monitoring - Tumor Volume (2x/week) - Body Weight (Daily) - General Health Dosing->Monitoring Endpoint 6. Endpoint Reached (e.g., Day 60 or max tumor volume) Monitoring->Endpoint Analysis 7. Data Analysis - Tumor Growth Inhibition (% TGI) - Statistical Analysis (e.g., ANOVA) - Pharmacodynamic analysis of tumors Endpoint->Analysis

Figure 2: General Workflow for a Preclinical Xenograft Study.
  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice). For ER+ models like MCF-7, implant a slow-release estradiol pellet subcutaneously to support tumor growth.[15][19]

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10⁶ MCF-7 cells) mixed with Matrigel into the mammary fat pad.[19] For PDX models, implant tumor fragments.

  • Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a mean volume of approximately 200 mm³, randomize the animals into treatment groups.[2][7]

  • Drug Administration:

    • Administer this compound orally, once daily.[2][7]

    • Administer comparator agents as per their standard protocols (e.g., fulvestrant subcutaneously, once weekly).[2][7]

    • Include a vehicle control group.

  • Monitoring: Measure tumor volume twice weekly and body weight daily to monitor efficacy and toxicity.[2][7]

  • Endpoint and Analysis: Continue treatment for a predefined period or until tumors in the control group reach a specified size. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine significance. Tumors can be harvested for pharmacodynamic marker analysis.

Conclusion

This compound is a potent and selective covalent antagonist of ERα with a distinct mechanism of action. Its robust pharmacodynamic profile, characterized by strong anti-tumor activity in both wild-type and mutant ERα cancer models, sets it apart from previous generations of endocrine therapies.[3][7] The preclinical data, demonstrating superiority over standard-of-care agents in resistant models, and the encouraging clinical activity in heavily pretreated patients, underscore the therapeutic potential of this compound.[1][6] The detailed methodologies provided in this guide serve as a resource for researchers aiming to further investigate this compound and the broader class of SERCAs in the ongoing effort to overcome endocrine resistance in breast cancer.

References

H3B-6545: A Novel Covalent Antagonist Overcoming Endocrine Resistance in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, and endocrine therapy remains the cornerstone of its treatment. However, a significant number of patients develop resistance to these therapies, often driven by mutations in the estrogen receptor alpha gene (ESR1). H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) designed to address this critical unmet need. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical activity, clinical trial data, and relevant experimental protocols to support further research and development in this area.

Mechanism of Action

This compound represents a novel class of ERα antagonists that covalently bind to cysteine-530 (C530) within the ligand-binding domain of the estrogen receptor. This unique covalent modification irreversibly inactivates both wild-type (WT) and mutant ERα, enforcing a stable antagonist conformation. This mechanism of action is distinct from selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). By forming a covalent bond, this compound provides potent and sustained inhibition of ERα activity, even in the presence of activating ESR1 mutations such as Y537S and D538G, which are common drivers of endocrine resistance. The improved potency of the core scaffold of this compound enhances its antagonistic activity beyond its covalent engagement, and it maintains potency even in the context of C530 mutations.

H3B-6545: A Comprehensive Technical Guide to its Molecular Interactions with Estrogen Receptor Alpha (ERα)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant preclinical and clinical activity in estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide provides an in-depth overview of the molecular interactions between this compound and its target, ERα. The document details the mechanism of action, structural interactions, and impact on downstream signaling pathways, supported by quantitative data and experimental methodologies.

Mechanism of Action: Covalent Antagonism of ERα

This compound represents a distinct class of ERα antagonists that covalently bind to the receptor, leading to its irreversible inactivation.[3][4] This unique mechanism of action differentiates it from non-covalent selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).[5]

The key to this compound's covalent interaction lies in its specific targeting of Cysteine 530 (C530) within the ligand-binding domain (LBD) of ERα.[1][4] This cysteine residue is unique to ERα and is not conserved in other nuclear hormone receptors, which contributes to the high selectivity of this compound.[5] By forming a covalent bond with C530, this compound locks ERα in an antagonist conformation, thereby preventing its activation by endogenous estrogens and inhibiting downstream signaling pathways that drive tumor growth.[2][4] This irreversible binding leads to a prolonged duration of action and potent anti-tumor activity against both wild-type and mutant forms of ERα, including those with mutations that confer resistance to other endocrine therapies.[3][6]

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative data demonstrating its efficacy in inhibiting the proliferation of ERα-positive breast cancer cell lines.

Table 1: In Vitro Cell Proliferation Inhibition (GI₅₀) of this compound in ERα-Positive Breast Cancer Cell Lines

Cell LineGI₅₀ (nM)
MCF70.3 - 0.4
T47D5.2
CAMA-10.2
HCC14281.0
BT4830.5

Data sourced from MedchemExpress.[7]

Structural Insights into the this compound-ERα Interaction

The precise molecular interactions between this compound and ERα have been elucidated through X-ray crystallography. The co-crystal structure of this compound bound to the ERα ligand-binding domain has been solved and is available in the Protein Data Bank (PDB) under the accession code 6OWC .[8]

The crystallographic data reveals that this compound occupies the ligand-binding pocket of ERα and forms a covalent bond with the thiol group of Cysteine 530. This interaction induces a conformational change in ERα, forcing it into a stable antagonist state. This structural rearrangement prevents the recruitment of coactivator proteins necessary for transcriptional activation, effectively silencing ERα-mediated gene expression.

Impact on ERα Signaling Pathway

By covalently binding to and inactivating ERα, this compound effectively blocks the estrogen-driven signaling cascade that promotes the proliferation of ER+ breast cancer cells. The binding of estrogen to ERα normally triggers a conformational change that leads to the receptor's dimerization and translocation to the nucleus. In the nucleus, the ERα dimer binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.

This compound's covalent binding prevents these conformational changes, thereby inhibiting the transcription of key ERα target genes involved in cell cycle progression and proliferation, such as GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) and PGR (Progesterone Receptor).[9][10] Preclinical studies have shown that treatment with this compound leads to a significant and sustained dose-proportional decrease in the expression of both GREB1 and PGR.[9]

Caption: ERα Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the molecular interactions of this compound with ERα.

Crystallography of this compound in Complex with ERα LBD

Objective: To determine the three-dimensional structure of this compound bound to the ERα ligand-binding domain.

  • Protein Expression and Purification: The human ERα ligand-binding domain (amino acids 301-553) is expressed in E. coli. The protein is then purified using affinity and size-exclusion chromatography.[11]

  • Complex Formation: The purified ERα LBD is incubated with an excess of this compound to ensure complete covalent modification.

  • Crystallization: The this compound-ERα LBD complex is crystallized using vapor diffusion techniques. This involves screening a wide range of buffer conditions, precipitants, and temperatures to find optimal conditions for crystal growth.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to high resolution.[12]

Caption: Experimental Workflow for ERα-H3B-6545 Crystallography.

Cell Proliferation Assay (MCF-7)

Objective: To quantify the inhibitory effect of this compound on the proliferation of ERα-positive breast cancer cells.

  • Cell Culture: MCF-7 cells are cultured in a suitable medium, typically Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum and antibiotics.[1][13]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[14]

  • Compound Treatment: The cells are then treated with a serial dilution of this compound or a vehicle control.

  • Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.[9]

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell number.

  • Data Analysis: The results are used to generate a dose-response curve, from which the GI₅₀ (the concentration of drug that inhibits cell growth by 50%) is calculated.[7]

Caption: Workflow for a Cell Proliferation Assay.

Jump Dilution Experiment

Objective: To assess the reversibility of this compound binding to ERα.

  • Incubation: Purified ERα is incubated with a saturating concentration of this compound (or a non-covalent control compound) to allow for binding.

  • Dilution: The complex is then rapidly diluted to a concentration below the expected dissociation constant (Kd) of a reversible binder.

  • Competition: A radiolabeled estrogen, such as [³H]-estradiol, is added to the diluted solution.

  • Quantification: The amount of radiolabeled estrogen that binds to ERα over time is measured. If this compound binding is irreversible, it will not dissociate upon dilution, and therefore, the radiolabeled estrogen will be unable to bind to the receptor. In contrast, a reversible binder will dissociate, allowing the radiolabeled estrogen to bind.[8]

Conclusion

This compound is a potent and selective covalent antagonist of ERα with a well-defined mechanism of action. Its ability to irreversibly inactivate both wild-type and mutant forms of ERα provides a promising therapeutic strategy for patients with ER+ breast cancer, including those who have developed resistance to standard-of-care endocrine therapies. The quantitative data, structural insights, and detailed experimental methodologies presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and develop this promising therapeutic agent.

References

H3B-6545: A Deep Dive into its Biochemical Pathway and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of H3B-6545, a first-in-class oral selective estrogen receptor (ER) covalent antagonist (SERCA). This compound has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in heavily pretreated patients with estrogen receptor-positive (ER+), HER2-negative breast cancer, including those with ESR1 mutations. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Covalent Antagonism of Estrogen Receptor Alpha

This compound is a novel SERCA that inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to cysteine 530 (C530) within the ligand-binding domain.[1][2] This irreversible binding enforces a unique antagonist conformation, effectively shutting down ERα signaling pathways that are critical for the proliferation and survival of ER-positive breast cancer cells.[2] The covalent nature of this interaction leads to a long residence time and sustained target engagement.[3]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound inhibits ERα signaling.

H3B_6545_Pathway This compound Mechanism of Action cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus ERa_inactive Inactive ERα ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Conformational Change ERa_H3B_complex ERα-H3B-6545 Complex (Inactive) Estrogen Estrogen Estrogen->ERa_inactive Binds H3B_6545 This compound H3B_6545->ERa_inactive Covalently Binds to Cys530 ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates ERa_H3B_complex->Gene_Transcription Blocks

Caption: this compound covalently binds to ERα, preventing its activation by estrogen and subsequent gene transcription.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the in vitro potency, preclinical pharmacokinetics, and clinical efficacy of this compound.

In Vitro Potency

This compound demonstrates potent anti-proliferative activity across a panel of ERα-positive breast cancer cell lines.

Cell LineGI₅₀ (nM)
MCF7 0.3 - 0.4
HCC1428 1.0
BT483 0.5
T47D 5.2
CAMA-1 0.2

Table 1: Growth Inhibition (GI₅₀) of this compound in various breast cancer cell lines.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and monkeys have demonstrated that this compound is orally bioavailable.

SpeciesTerminal Elimination Half-life (t₁/₂)Oral Bioavailability (%)
Rat 2.4 hoursLow to moderate
Monkey 4.0 hoursLow to moderate

Table 2: Preclinical pharmacokinetic parameters of this compound. [4]

Clinical Efficacy (NCT03250676)

In a Phase 1/2 clinical trial, this compound demonstrated meaningful antitumor activity in heavily pretreated patients with ER+, HER2- advanced breast cancer.[5][6]

Patient PopulationObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)
Overall (450 mg dose, n=94) 20.2% (95% CI: 12.6–29.8)Not Reported4.6 months (95% CI: 3.5–6.7)
Clonal ESR1 Y537S Mutation 32.1% (95% CI: 15.9–52.4)Not ReportedNot Reported
Overall (Phase 1) 7.5% (95% CI: 1.6–20.4)33.3%3.9 months
Mutant ESR1 (Phase 1, n=12) 1 PR66.7%Not Reported

Table 3: Clinical efficacy of this compound in the NCT03250676 trial. [2][5][6]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize this compound.

Cell Viability Assay

A common method to assess the anti-proliferative activity of this compound is the MTS or similar colorimetric/fluorometric cell viability assay.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Seed breast cancer cells in 96-well plates Incubate1 Incubate for 24h to allow attachment Start->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for desired period (e.g., 72h) Treat->Incubate2 Add_Reagent Add viability reagent (e.g., MTS, resazurin) Incubate2->Add_Reagent Incubate3 Incubate for 1-4h Add_Reagent->Incubate3 Read Measure absorbance or fluorescence Incubate3->Read Analyze Calculate GI₅₀ values Read->Analyze

Caption: A generalized workflow for determining the GI₅₀ of this compound in cancer cell lines.

Detailed Methodology:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately 1.3 x 10⁴ cells/well and allowed to adhere for 24 hours.[7]

  • Compound Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) and incubated for a specified period (e.g., 72 hours).[8]

  • Viability Reagent Addition: A viability reagent such as MTS is added to each well.[9]

  • Incubation and Measurement: Plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.[9]

  • Data Analysis: The GI₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

X-ray Crystallography of this compound in Complex with ERα

The three-dimensional structure of this compound bound to ERα was determined by X-ray crystallography (PDB ID: 6OWC).[10]

Detailed Methodology:

  • Protein Expression and Purification: The human ERα ligand-binding domain (LBD) with a Y537S mutation was expressed in Escherichia coli.[10]

  • Crystallization: The purified ERα LBD was incubated with this compound to allow for covalent bond formation. Co-crystals were obtained using the sitting drop vapor diffusion method with a reservoir solution containing 40% PEG 1000, 60 mmol/L NaCl, and 100 mmol/L TAPS pH 9.[10]

  • Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement and refined to a resolution of 1.85 Å.[10]

LanthaScreen™ TR-FRET Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform, can be used to quantify the binding of this compound to ERα.

TR_FRET_Workflow TR-FRET Binding Assay Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound Tb_Ab Terbium-labeled Antibody GST_ERa GST-tagged ERα Tb_Ab->GST_ERa Binds Fluorescent_Ligand Fluorescent Ligand GST_ERa->Fluorescent_Ligand Binds FRET_Signal High FRET Signal Fluorescent_Ligand->FRET_Signal Energy Transfer Tb_Ab2 Terbium-labeled Antibody GST_ERa2 GST-tagged ERα Tb_Ab2->GST_ERa2 Binds No_FRET_Signal Low FRET Signal GST_ERa2->No_FRET_Signal No Energy Transfer H3B_6545_FRET This compound H3B_6545_FRET->GST_ERa2 Binds

Caption: Principle of a competitive TR-FRET assay to measure this compound binding to ERα.

Detailed Methodology:

  • Reagent Preparation: A GST-tagged ERα protein, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled estrogen ligand (acceptor) are used.[11][12]

  • Assay Setup: The assay is typically performed in a 384-well plate. This compound is serially diluted and incubated with the ERα protein and the terbium-labeled antibody.[13]

  • Competitive Binding: The fluorescently labeled estrogen is then added. If this compound is bound to ERα, it will prevent the binding of the fluorescent ligand, leading to a decrease in the FRET signal.[12]

  • Signal Detection: After an incubation period, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.[11]

  • Data Analysis: The ratio of the acceptor to donor emission is calculated, and the IC₅₀ value for this compound is determined from the dose-response curve.

Conclusion

This compound is a potent and selective covalent antagonist of ERα with a promising clinical profile, particularly for patients with endocrine-resistant breast cancer harboring ESR1 mutations. Its unique mechanism of action and demonstrated efficacy warrant further investigation and development as a valuable therapeutic option. This guide provides a foundational understanding of the biochemical pathways, quantitative data, and experimental methodologies central to the study of this compound.

References

H3B-6545: A Covalent Antagonist Reshaping ERα Signaling in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

H3B-6545 is a pioneering, orally bioavailable, selective estrogen receptor (ER) covalent antagonist (SERCA) that has demonstrated significant promise in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's inhibition of ERα signaling.

Mechanism of Action: Covalent Inhibition of ERα

This compound represents a novel class of ERα antagonists that distinguishes itself through its unique covalent binding mechanism. It selectively targets a cysteine residue (C530) within the ligand-binding domain of both wild-type (WT) and mutant forms of ERα.[1][2] This irreversible binding effectively inactivates the receptor, leading to a durable blockade of estrogen-driven signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells.[3] The covalent nature of this interaction confers a long residence time, ensuring sustained target engagement.[4]

The following diagram illustrates the mechanism of this compound in inhibiting ERα signaling:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus H3B_6545_in This compound (Oral Administration) H3B_6545_cyto This compound H3B_6545_in->H3B_6545_cyto Enters Cell ERa ERα (Wild-type or Mutant) ERa_H3B_complex ERα-H3B-6545 Covalent Complex H3B_6545_cyto->ERa Inactivation Inactivation of ERα ERa_H3B_complex->Inactivation Induces Antagonist Conformation ERE Estrogen Response Elements (ERE) in DNA Inactivation->ERE Prevents Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Blocked Transcription_Factors Co-activators Cell_Proliferation Tumor Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Inhibition of

Mechanism of this compound Action.

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity in a range of preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

In Vitro Cellular Potency

This compound effectively inhibits the growth of various ERα-positive breast cancer cell lines, including those with wild-type and mutant ERα.

Cell LineERα StatusGI₅₀ (nM)
MCF7Wild-type0.3 - 0.4
T47DWild-type5.2
CAMA-1Wild-type0.2
HCC1428Wild-type1.0
BT483Wild-type0.5
Data sourced from MedChemExpress.[2]
Covalent Binding Kinetics

The covalent interaction of this compound with ERα has been quantified, demonstrating efficient binding to both wild-type and a common mutant form.

ERα Variantkobs (x 10⁻³ s⁻¹)
ERα WT1.2 ± 0.2
ERα Y537S1.7 ± 0.3
kobs: Observed rate constant of covalent modification.
Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

SpeciesParameterValue
RatTerminal Half-life (t₁/₂)2.4 hours
MonkeyTerminal Half-life (t₁/₂)4.0 hours
Rat, Monkey, HumanPlasma Protein Binding99.5 - 99.8%
Data from a study on the nonclinical pharmacokinetics of this compound.

Clinical Trial Data

Clinical investigations have evaluated the safety and efficacy of this compound in patients with advanced ER+, HER2- breast cancer. The recommended Phase II dose has been established at 450 mg once daily.[1]

Phase I/II Efficacy in Heavily Pretreated Patients (NCT03250676)
Efficacy EndpointAll Patients (n=94)Patients with ESR1 Y537S Mutation
Objective Response Rate (ORR)16.4% - 20.2%30.0%
Clinical Benefit Rate (CBR)33.3% - 41.5%66.7%
Median Progression-Free Survival (mPFS)3.9 - 5.06 months-
Data compiled from multiple clinical trial reports.[1][5][6]
Safety and Tolerability

The most common treatment-related adverse events (TRAEs) observed in clinical trials are summarized below.

Adverse EventGrade 1-2Grade ≥3
Sinus Bradycardia93.9%0%
Nausea45.7%2.0%
Diarrhea41.1%1.3%
Fatigue16%-
Anemia-15.2% - 19%
Data from Phase I and I/II studies.[1][4][6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

This protocol outlines the general procedure for determining the growth inhibitory effects of this compound on breast cancer cell lines.

G start Start step1 Seed breast cancer cells in 96-well plates start->step1 step2 Incubate for 24 hours to allow attachment step1->step2 step3 Treat cells with a serial dilution of this compound step2->step3 step4 Incubate for 6 days step3->step4 step5 Add cell viability reagent (e.g., CellTiter-Glo) step4->step5 step6 Measure luminescence (proportional to viable cells) step5->step6 step7 Calculate GI₅₀ values step6->step7 end End step7->end

Cell Viability Assay Workflow.

Procedure:

  • Cell Seeding: Breast cancer cell lines (e.g., MCF7, T47D) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period of 6 days to allow for assessment of growth inhibition.

  • Viability Assessment: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, is added to the wells.

  • Data Acquisition: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • Data Analysis: The data is normalized to vehicle-treated controls, and the concentration of this compound that causes 50% growth inhibition (GI₅₀) is calculated.

In Vivo Xenograft Model

This protocol describes the methodology for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

G start Start step1 Implant breast cancer cells (e.g., MCF7) subcutaneously into immunocompromised mice start->step1 step2 Allow tumors to grow to a palpable size step1->step2 step3 Randomize mice into treatment and control groups step2->step3 step4 Administer this compound orally once daily step3->step4 step5 Measure tumor volume and body weight regularly step4->step5 step6 Continue treatment for a pre-determined period step5->step6 step7 Euthanize mice and excise tumors for analysis step6->step7 end End step7->end

In Vivo Xenograft Study Workflow.

Procedure:

  • Cell Implantation: ER+ breast cancer cells, such as MCF7, are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice). To support the growth of these estrogen-dependent cells, mice are often supplemented with an estrogen pellet.

  • Tumor Growth and Randomization: Tumors are allowed to reach a predetermined size (e.g., 100-200 mm³), after which the mice are randomized into different treatment groups, including a vehicle control group.

  • Drug Administration: this compound is administered orally, typically once daily, at various dose levels. Other comparators like fulvestrant (B1683766) may be administered as per their standard protocols.

  • Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²) / 2. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded after a defined period or when tumors in the control group reach a specific size. Tumors are then excised for further analysis, such as pharmacodynamic biomarker studies.

Conclusion

This compound is a potent and selective covalent antagonist of ERα with a compelling preclinical and clinical profile. Its unique mechanism of action, which involves the irreversible inactivation of both wild-type and mutant ERα, offers a promising therapeutic strategy for patients with ER+, HER2- breast cancer, including those who have developed resistance to current endocrine therapies. The data presented in this guide underscore the potential of this compound to address a significant unmet need in this patient population. Further clinical development is ongoing to fully elucidate its therapeutic benefits.

References

Methodological & Application

Application Notes and Protocols for H3B-6545 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a pioneering, orally bioavailable selective estrogen receptor covalent antagonist (SERCA).[1] It uniquely inactivates both wild-type and mutant estrogen receptor alpha (ERα) by forming a covalent bond with a cysteine residue (C530) within the receptor's ligand-binding domain.[2][3] This distinct mechanism of action leads to the inhibition of ERα activity and the subsequent suppression of growth in ERα-positive cancer cells.[4] this compound has demonstrated potent anti-tumor activity in preclinical models and is under investigation in clinical trials for the treatment of ER-positive, HER2-negative breast cancer.[5][6][7]

These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on key assays to characterize its biological activity.

Data Presentation

In Vitro Potency of this compound in Breast Cancer Cell Lines

The following table summarizes the half-maximal growth inhibition (GI₅₀) values of this compound in various ERα-positive breast cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineGI₅₀ (nM)
MCF70.3 - 0.4
CAMA-10.2
BT4830.5
HCC14281.0
T47D5.2

Note: Data compiled from publicly available preclinical data.[4] Actual results may vary depending on experimental conditions.

Signaling Pathway

This compound acts as a potent antagonist of Estrogen Receptor Alpha (ERα). Upon binding, it covalently modifies cysteine 530 in the ligand-binding domain of ERα, leading to its inactivation. This prevents the downstream activation of signaling pathways crucial for the proliferation and survival of ERα-dependent cancer cells, such as the PI3K/AKT and MAPK/ERK pathways.[1]

H3B_6545_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus H3B_6545 This compound ER_alpha ERα (Cys530) H3B_6545->ER_alpha Covalent bonding ER_alpha_inactive Inactive ERα PI3K_AKT PI3K/AKT Pathway ER_alpha->PI3K_AKT Inactivation MAPK_ERK MAPK/ERK Pathway ER_alpha->MAPK_ERK Inactivation Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival MAPK_ERK->Proliferation_Survival

Caption: this compound covalently inactivates ERα, blocking downstream signaling.

Experimental Protocols

Cell Viability Assay

This protocol describes how to measure the effect of this compound on the proliferation of ERα-positive breast cancer cells using a standard tetrazolium-based (MTT/MTS) or resazurin-based assay.

Materials:

  • ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT, MTS, or Resazurin (B115843) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium.[4][8]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Viability Measurement:

    • For MTT assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For MTS/Resazurin assay: Add 20 µL of MTS or resazurin solution to each well and incubate for 1-4 hours at 37°C.

    • Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from all readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to determine the GI₅₀ value.

Western Blot for ERα Degradation

This protocol outlines the procedure to assess the effect of this compound on ERα protein levels via Western blotting.

Materials:

  • ERα-positive breast cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ERα band intensity to the corresponding loading control band intensity.

    • Compare the normalized ERα levels in this compound-treated samples to the vehicle-treated control.

ERα Luciferase Reporter Assay

This protocol is for measuring the antagonist activity of this compound on ERα-mediated gene transcription using a luciferase reporter assay.

Materials:

  • Cells stably or transiently co-transfected with an ERα expression vector and an estrogen-responsive element (ERE)-luciferase reporter vector (e.g., T47D-KBluc cells).[9]

  • Cell culture medium

  • This compound

  • 17β-Estradiol (E2)

  • DMSO

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed the reporter cells in a 96-well white, clear-bottom plate in their appropriate growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate medium.

    • Co-treat the cells with a fixed, sub-maximal concentration of E2 (e.g., 0.1 nM) and varying concentrations of this compound.

    • Include controls: vehicle only, E2 only, and this compound only.

    • Incubate for 16-24 hours at 37°C.

  • Luciferase Activity Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence.

    • Normalize the luciferase activity to the E2-only treated wells (set as 100% activity).

    • Plot the percentage of luciferase activity against the log concentration of this compound to determine the IC₅₀ value for ERα antagonism.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

H3B_6545_Experimental_Workflow Start Start: ERα+ Cell Lines (e.g., MCF-7, T47D) Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay Western_Blot Western Blot (ERα Degradation) Treatment->Western_Blot Reporter_Assay Luciferase Reporter Assay (ERα Antagonism) Treatment->Reporter_Assay Data_Analysis Data Analysis (GI₅₀, Protein Levels, IC₅₀) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis End End: Characterization of This compound Activity Data_Analysis->End

References

Application Notes and Protocols for H3B-6545 in MCF-7 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of H3B-6545, a selective estrogen receptor covalent antagonist (SERCA), in preclinical studies utilizing MCF-7 human breast cancer xenograft models. The protocols outlined below cover the establishment of xenografts, preparation and administration of this compound, and assessment of its anti-tumor efficacy.

Mechanism of Action

This compound is an orally bioavailable SERCA that specifically targets and covalently binds to cysteine 530 of the estrogen receptor-alpha (ERα), a key driver in the proliferation of ER-positive breast cancers like MCF-7.[1][2] This irreversible binding inactivates both wild-type and mutant forms of ERα, leading to the inhibition of downstream signaling pathways that promote tumor growth.[1][2] The inactivation of ERα by this compound has been shown to suppress the expression of downstream target genes such as the progesterone (B1679170) receptor (PGR) and GREB1.[3]

ER_Signaling_Pathway

Quantitative Data Summary

The anti-tumor activity of this compound in MCF-7 xenograft models is dose-dependent. The following table summarizes the reported tumor growth inhibition (TGI) at various oral dosages.

Dosage (mg/kg, oral, once daily)Tumor Growth Inhibition (TGI)Reference
375%[3]
1, 10, 30Dose-proportional decrease in ERα target genes[3]

Experimental Protocols

MCF-7 Xenograft Model Establishment

This protocol details the procedure for establishing MCF-7 xenografts in immunocompromised mice, a critical first step for in vivo efficacy studies.

Materials:

  • MCF-7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel®

  • Immunocompromised female mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old

  • Estrogen pellets (e.g., 17β-estradiol, 0.72 mg, 90-day release)

  • Surgical tools for pellet implantation

  • Syringes and needles (26G)

Procedure:

  • Estrogen Supplementation: One week prior to cell implantation, supplement the mice with estrogen to support the growth of the estrogen-dependent MCF-7 cells.[4]

    • Anesthetize the mouse.

    • Make a small incision on the dorsal side.

    • Subcutaneously implant an estrogen pellet.

    • Close the incision with wound clips or sutures.

  • Cell Preparation:

    • Culture MCF-7 cells in complete medium until they reach 70-80% confluency.

    • Harvest the cells using trypsin-EDTA and wash them with PBS.

    • Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 1 x 107 cells/100 µL. Keep the cell suspension on ice.

  • Cell Implantation:

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension (1 x 107 cells) subcutaneously into the flank of the mouse using a 26G needle.[4]

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions 2-3 times per week using calipers.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[5]

This compound Administration

This protocol describes the preparation and oral administration of this compound to mice bearing established MCF-7 xenografts.

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 20% HPBCD)[6]

  • Oral gavage needles

Procedure:

  • Formulation Preparation:

    • Prepare the desired concentration of this compound in the chosen vehicle. For example, to achieve a 10 mg/kg dose in a 10 mL/kg volume, prepare a 1 mg/mL solution.

  • Administration:

    • Administer the this compound formulation to the mice once daily via oral gavage.

    • The administration volume is typically 10 mL/kg of the mouse's body weight.[3]

    • A control group receiving the vehicle only should be included in the study.

Assessment of Anti-Tumor Efficacy

This protocol outlines the procedures for evaluating the effectiveness of this compound treatment.

Procedure:

  • Tumor Volume Measurement:

    • Continue to measure tumor volumes 2-3 times per week throughout the treatment period.

  • Body Weight Monitoring:

    • Monitor the body weight of the mice regularly as an indicator of overall health and treatment tolerance.

  • Data Analysis:

    • Calculate the average tumor volume for each treatment group at each measurement time point.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size or when significant anti-tumor effects are observed in the treatment groups, in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow Visualization

experimental_workflow Estrogen_Pellet Estrogen_Pellet Cell_Implantation Cell_Implantation Estrogen_Pellet->Cell_Implantation Tumor_Growth Tumor_Growth Cell_Implantation->Tumor_Growth MCF7_Culture MCF7_Culture MCF7_Culture->Cell_Implantation Randomization Randomization Tumor_Growth->Randomization Treatment_Admin Treatment_Admin Randomization->Treatment_Admin Monitoring Monitoring Treatment_Admin->Monitoring Monitoring->Treatment_Admin Repeated Daily Data_Collection Data_Collection Monitoring->Data_Collection TGI_Calculation TGI_Calculation Data_Collection->TGI_Calculation

References

H3B-6545 Administration in Patient-Derived Xenografts (PDX): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that potently and selectively inactivates both wild-type (WT) and mutant estrogen receptor alpha (ERα).[1][2][3] It achieves this by covalently binding to a unique cysteine residue (C530) within the ERα ligand-binding domain, leading to the inhibition of ERα activity and subsequent suppression of ERα-expressing cancer cell growth and survival.[1][3][4] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated significant single-agent antitumor activity of this compound in both ERαWT and ERα-mutant (ERαMUT) breast cancer, including models with the constitutively active Y537S mutation.[2][4][5] Notably, this compound has shown superior efficacy compared to standard-of-care agents like fulvestrant (B1683766), particularly in ERα Y537S-mutant PDX models.[2][5] It has also demonstrated substantial antitumor effects in models resistant to palbociclib (B1678290) and fulvestrant.[2][5]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in PDX models of breast cancer, designed to guide researchers in preclinical drug evaluation.

Data Presentation: this compound Efficacy in PDX Models

The following tables summarize the quantitative data from preclinical studies of this compound in various breast cancer PDX models.

Table 1: Antitumor Activity of this compound in ERαWT PDX Models

PDX ModelThis compound Dose & ScheduleComparator(s)OutcomeReference
ST986100 mg/kg, PO, QDFulvestrant (5 mg/mouse, SC, QW)Superior antitumor activity compared to fulvestrant.[5]
ST1799100 mg/kg, PO, QDTamoxifen (B1202) (1 mg/mouse, SC, 3x/week), Fulvestrant (5 mg/mouse, SC, QW)Superior antitumor activity compared to tamoxifen and fulvestrant.[5]

Table 2: Antitumor Activity of this compound in ERαMUT PDX Models

PDX ModelMutationThis compound Dose & ScheduleComparator(s)OutcomeReference
ST941Y537S/WT3, 10, 30, and 100 mg/kg, PO, QDTamoxifen (1 mg/mouse, SC, 3x/week), Fulvestrant (5 mg/mouse, SC, QW)Dose-dependent antitumor activity. Superior to tamoxifen and fulvestrant.[5]
ST2056Y537S100 mg/kg, PO, QDFulvestrant (5 mg/mouse, SC, QW)Superior antitumor activity compared to fulvestrant.[5]

Table 3: Antitumor Activity of this compound in Therapy-Resistant PDX Models

PDX ModelResistance ProfileThis compound Dose & ScheduleComparator(s)OutcomeReference
ST941-PBRPalbociclib-resistantNot specifiedFulvestrantThis compound demonstrated single-agent activity where fulvestrant failed.[4]
Not specifiedPalbociclib and fulvestrant resistantNot specifiedNot specifiedSubstantial antitumor efficacy.[2][5]

Experimental Protocols

PDX Model Generation and Implantation

This protocol outlines the steps for establishing and implanting patient-derived tumor tissue into immunodeficient mice.

Materials:

  • Patient-derived tumor tissue (e.g., ERαY537S/WT-positive)

  • Matrigel (Corning, 354234)

  • 12-week-old female athymic Nude (Crl:NU(NCr)-Foxn1nu) mice

  • Estradiol (E2) supplement (Sigma-Aldrich, cat. no. E1024-25G) for drinking water

  • Surgical instruments

  • Anesthetic

  • Animal housing facility

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing facility for at least one week prior to any procedures.

  • Estrogen Supplementation: Provide mice with drinking water containing exogenous E2. This is crucial for the growth of ER-positive tumors.[6]

  • Tumor Tissue Preparation: On the day of implantation, thaw the patient-derived tumor tissue. Under sterile conditions, cut the tissue into small fragments of approximately 70 mg.[6]

  • Implantation:

    • Anesthetize the mouse.

    • Mix the tumor fragments with Matrigel.[6]

    • Subcutaneously implant the tumor-Matrigel mixture into the right flank of the mouse.[6]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Use calipers to measure tumor volume (TV) twice per week.[6] The formula for tumor volume is typically (Length x Width²) / 2.

  • Randomization: Once the mean tumor volume reaches approximately 200-300 mm³, randomize the animals into treatment groups based on their tumor volume to ensure an even distribution.[6]

This compound Formulation and Administration

This protocol details the preparation and oral administration of this compound to the PDX mice.

Materials:

  • This compound compound

  • Appropriate vehicle for oral administration (e.g., specified by the supplier or in a relevant publication)

  • Oral gavage needles

  • Syringes

  • Balance

Procedure:

  • Drug Preparation:

    • On each day of dosing, prepare a fresh formulation of this compound.

    • Calculate the required amount of this compound and vehicle based on the mean body weight (BW) of the mice in each group and the desired dose (e.g., 3, 10, 30, or 100 mg/kg).[5][6]

    • The administration volume is typically 10 mL/kg of body weight.[6]

  • Administration:

    • Administer this compound orally once daily (QD) using an oral gavage needle.[5][6]

    • For the vehicle control group, administer the vehicle only at the same volume and schedule.

  • Monitoring:

    • Measure the body weight of each mouse daily to monitor for any signs of toxicity.[6] A body weight loss of over 20% may necessitate euthanasia.[6]

    • Continue to measure tumor volume twice per week.[6]

Efficacy Assessment

This protocol describes how to assess the antitumor activity of this compound.

Procedure:

  • Data Collection: Record tumor volumes and body weights throughout the study.

  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean TV of treated group / Mean TV of vehicle group)] x 100.

  • Statistical Analysis: Perform statistical analysis to determine the significance of the observed differences in tumor growth between the treatment and control groups.

  • End-of-Study Sample Collection: At the end of the study, euthanize the mice and collect tumor xenografts and plasma for further analysis (e.g., pharmacokinetics, pharmacodynamics).[6]

Visualizations

Signaling Pathway of this compound

H3B_6545_Signaling_Pathway cluster_nucleus Nucleus cluster_cell Cell ER_alpha ERα (Wild-Type or Mutant) H3B_6545_bound_ER This compound-ERα Complex (Inactive) ERE Estrogen Response Element (ERE) ER_alpha->ERE Binds to H3B_6545_bound_ER->ERE Blocks Binding Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Promotes Cell_Response ↓ Proliferation ↓ Survival Gene_Transcription->Cell_Response H3B_6545 This compound H3B_6545->ER_alpha Covalently Binds to C530

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound PDX Studies

PDX_Experimental_Workflow start Start implant Implant PDX Tumor Fragments into Nude Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups (TV ~200-300 mm³) monitor_growth->randomize treatment Administer this compound (PO, QD) or Vehicle Control randomize->treatment monitor_response Monitor Tumor Volume and Body Weight treatment->monitor_response end_of_study End of Study monitor_response->end_of_study analysis Data Analysis (TGI, Stats) end_of_study->analysis sample_collection Collect Tumors and Plasma for PK/PD Analysis end_of_study->sample_collection finish Finish analysis->finish sample_collection->finish

Caption: Workflow for this compound PDX experiments.

References

Application Notes and Protocols for H3B-6545 in Long-Term Cell Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that potently and irreversibly inactivates both wild-type and mutant estrogen receptor alpha (ERα).[1][2][3] ERα is a key driver of proliferation in the majority of breast cancers, and mutations in the ESR1 gene, which encodes ERα, are a common mechanism of acquired resistance to standard endocrine therapies.[4] this compound covalently binds to cysteine 530 (C530) within the ERα ligand-binding domain, a residue unique to ERα, thereby enforcing a conformation that prevents coactivator recruitment and subsequent downstream signaling.[5][6] This unique mechanism of action makes this compound a promising therapeutic agent for ER-positive, HER2-negative breast cancer, including tumors harboring resistance-conferring ESR1 mutations.[1][7]

These application notes provide detailed protocols for evaluating the long-term effects of this compound on cancer cell growth in vitro and in vivo.

Mechanism of Action: ERα Signaling Pathway Inhibition

This compound exerts its anti-proliferative effects by disrupting the ERα signaling pathway. In the canonical pathway, estrogen binding to ERα induces a conformational change, leading to receptor dimerization, nuclear translocation, and binding to estrogen response elements (EREs) in the promoter regions of target genes. This, in turn, recruits coactivators and initiates the transcription of genes involved in cell cycle progression and proliferation, such as cyclin D1. This compound covalently binds to ERα, locking it in an inactive conformation and preventing the recruitment of coactivators, thereby blocking the transcription of these pro-proliferative genes.[5][8]

ER_Signaling_Pathway ERα Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds ERa_active ERα (active dimer) ERa_inactive->ERa_active Dimerization ERa_H3B_complex ERα-H3B-6545 Complex (inactive) ERa_inactive->ERa_H3B_complex ERE Estrogen Response Element (ERE) ERa_active->ERE Binds to H3B_6545 This compound H3B_6545->ERa_inactive Covalently binds ERa_H3B_complex->ERE Blocks binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

ERα Signaling Pathway and this compound Inhibition

Data Presentation

In Vitro Short-Term Growth Inhibition

The following table summarizes the reported half-maximal growth inhibition (GI₅₀) concentrations of this compound in various ER-positive breast cancer cell lines.

Cell LineERα StatusGI₅₀ (nM)
MCF7Wild-type0.3
T47DWild-type5.2
CAMA-1Wild-type0.2
HCC1428Wild-type1.0
BT483Wild-type0.5
In Vivo Tumor Growth Inhibition

This compound has demonstrated significant dose-dependent anti-tumor activity in various xenograft models of ER-positive breast cancer.

Xenograft ModelERα StatusThis compound Dose (mg/kg, oral, daily)Tumor Growth Inhibition (TGI) (%)Study Duration (Days)
MCF7Wild-type37517
ST1799 PDXWild-type100Regression31
ST2056 PDXY537S Mutant100Significant Activity22
ST1799-PBRWild-type (Palbociclib-resistant)3Not specified46
ST1799-PBRWild-type (Palbociclib-resistant)10Not specified46
ST1799-PBRWild-type (Palbociclib-resistant)30Not specified46

Note: TGI values are based on available data and may vary depending on the specific experimental conditions.[2][9]

Experimental Protocols

The following protocols provide a framework for conducting long-term cell growth studies with this compound.

In Vitro Long-Term Cell Growth Assays

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of long-term cell survival and proliferative capacity.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF7, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.

    • Allow cells to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 100 nM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle.

  • Incubation:

    • Incubate the plates for 10-14 days, or until visible colonies are present in the vehicle control wells.

    • If necessary, replace the medium with fresh medium containing this compound or vehicle every 3-4 days.

  • Staining:

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes at room temperature.

    • Remove the methanol and add 1 mL of Crystal Violet solution to each well.

    • Incubate for 20-30 minutes at room temperature.

    • Gently wash the wells with water until the background is clear.

    • Allow the plates to air dry.

  • Quantification:

    • Scan or photograph the plates.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

    • The plating efficiency (PE) and surviving fraction (SF) can be calculated as follows:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = PE of treated cells / PE of control cells

This assay models the three-dimensional architecture of solid tumors and can provide insights into drug penetration and efficacy in a more physiologically relevant context.

Materials:

  • ER-positive breast cancer cell lines

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Ultra-low attachment 96-well round-bottom plates

  • Incubator (37°C, 5% CO₂)

  • Microscope with imaging capabilities

Protocol:

  • Spheroid Formation:

    • Seed cells (e.g., 1000-5000 cells/well) into ultra-low attachment 96-well plates in 100 µL of complete growth medium.

    • Centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate for 2-4 days to allow for spheroid formation.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Carefully add 100 µL of the this compound or vehicle-containing medium to each well, resulting in a final volume of 200 µL.

  • Long-Term Culture and Imaging:

    • Incubate the spheroids for 7-14 days.

    • Replace half of the medium (100 µL) with fresh medium containing the appropriate concentration of this compound or vehicle every 2-3 days.

    • Capture brightfield images of the spheroids at regular intervals (e.g., every 2 days).

  • Analysis:

    • Measure the diameter of the spheroids from the captured images using image analysis software (e.g., ImageJ).

    • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

    • Plot the spheroid volume over time for each treatment condition to assess the effect of this compound on spheroid growth.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., female nude or NSG mice)

  • ER-positive breast cancer cells (e.g., MCF7) or patient-derived xenograft (PDX) fragments

  • Matrigel (for cell line-derived xenografts)

  • Estrogen pellets (for estrogen-dependent models like MCF7)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • For cell line-derived xenografts (CDX):

      • Subcutaneously implant an estrogen pellet (e.g., 0.72 mg, 90-day release) into the dorsal flank of each mouse 3-4 days prior to cell injection.

      • Resuspend MCF7 cells in a 1:1 mixture of PBS and Matrigel.

      • Subcutaneously inject 1-5 x 10⁶ cells into the flank or mammary fat pad of each mouse.

    • For patient-derived xenografts (PDX):

      • Surgically implant small tumor fragments subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound orally once daily at the desired dose levels (e.g., 3, 10, 30 mg/kg).

    • Administer the vehicle control to the control group.

    • Continue treatment for the duration of the study (e.g., 21-28 days or until humane endpoints are reached).

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

experimental_workflow General Workflow for Long-Term this compound Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., MCF7) Seeding Low-Density Seeding Cell_Culture->Seeding Spheroid_Formation Spheroid Formation (2-4 days) Cell_Culture->Spheroid_Formation Treatment_IV This compound Treatment Seeding->Treatment_IV Incubation_IV Long-Term Incubation (10-14 days) Treatment_IV->Incubation_IV Staining Fixing and Staining Incubation_IV->Staining Quantification Colony/Spheroid Quantification Staining->Quantification Spheroid_Formation->Treatment_IV Animal_Model Immunocompromised Mice Implantation Tumor Cell/Fragment Implantation Animal_Model->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment_IVO Oral Administration of this compound Randomization->Treatment_IVO Monitoring Tumor Volume & Body Weight Monitoring Treatment_IVO->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Workflow for this compound Long-Term Studies

Conclusion

This compound is a potent and selective covalent antagonist of ERα with significant anti-proliferative activity in preclinical models of ER-positive breast cancer. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the long-term effects of this compound on cancer cell growth. These studies are crucial for further elucidating the therapeutic potential of this compound and for the development of novel treatment strategies for patients with ER-positive breast cancer.

References

H3B-6545: A Novel Approach to Overcoming Palbociclib Resistance in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

H3B-6545, a first-in-class selective ERα covalent antagonist (SERCA), has demonstrated significant preclinical activity in overcoming resistance to CDK4/6 inhibitors like palbociclib (B1678290) in estrogen receptor-positive (ER+) breast cancer models. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the efficacy and mechanism of action of this compound in palbociclib-resistant settings.

Introduction

Acquired resistance to CDK4/6 inhibitors, often used in combination with endocrine therapy for ER+ breast cancer, is a significant clinical challenge. This compound offers a promising therapeutic strategy by covalently binding to cysteine 530 of the estrogen receptor alpha (ERα), leading to its inactivation. This unique mechanism of action has shown efficacy in both wild-type and mutant ERα models, including those that have developed resistance to palbociclib.[1] This document outlines key in vitro and in vivo experimental protocols to evaluate the therapeutic potential of this compound in palbociclib-resistant breast cancer models.

Data Presentation

In Vitro Efficacy of this compound

While specific IC50 values for this compound in a comprehensive panel of palbociclib-resistant cell lines are not publicly available in a tabulated format, preclinical studies have consistently reported its potent, single-digit nanomolar activity in inhibiting the proliferation of both palbociclib-sensitive and -resistant ER+ breast cancer cell lines.[2][3] The generation of palbociclib-resistant cell lines, such as MCF7-P1, MCF7-P2, and T47D-PR, has been documented, with resistance confirmed by significantly increased IC50 values for palbociclib compared to their parental counterparts.[4]

Cell LineParental Palbociclib IC50Resistant Palbociclib IC50Fold Resistance
MCF7~108 nM[5]MCF7-P1: >2.1-fold increase[4] MCF7-P2: >3.3-fold increase[4] MCF7/pR: ~2913 nM[5]>2-27x
T47DNot specifiedT47D-PR: 7.9-fold increase[4]>7.9x
MDA-MB-231 (ER-)~227 nM[5]231/pR: ~18,081 nM[5]~80x

Note: This table provides context on the generation of palbociclib-resistant models. This compound has demonstrated high potency in such resistant models.

In Vivo Efficacy of this compound in Palbociclib-Resistant Xenograft Models

This compound has shown significant anti-tumor activity in patient-derived xenograft (PDX) models of ER+ breast cancer that have acquired resistance to palbociclib.

ModelERα StatusTreatmentDosageOutcome
ST1799-PBR (Palbociclib-Resistant PDX)Wild-TypeThis compound3, 10, 30 mg/kg, oral, once dailyDose-dependent tumor growth inhibition.[2]
ST941-PBR (Palbociclib-Resistant PDX)Y537S/WT MutantThis compound30 mg/kg, oral, once dailySignificant tumor growth inhibition, superior to fulvestrant (B1683766).[2]
ST941-PBR (Palbociclib-Resistant PDX)Y537S/WT MutantPalbociclib50 mg/kg, oral, once dailyMinimal effect on tumor growth, confirming resistance.
ST941-PBR (Palbociclib-Resistant PDX)Y537S/WT MutantFulvestrant5 mg/mouse, subcutaneous, once weeklyModerate tumor growth inhibition.

Signaling Pathways and Experimental Workflows

H3B_6545_Mechanism Mechanism of Action of this compound in Palbociclib-Resistant ER+ Breast Cancer cluster_0 Palbociclib Action & Resistance cluster_1 This compound Action Palbociclib Palbociclib CDK4/6 CDK4/6 Palbociclib->CDK4/6 inhibits Rb Rb CDK4/6->Rb phosphorylates pRb pRb E2F E2F pRb->E2F releases Cell Cycle Progression (G1-S) Cell Cycle Progression (G1-S) E2F->Cell Cycle Progression (G1-S) activates Resistance Mechanisms Resistance Mechanisms Resistance Mechanisms->CDK4/6 reactivates This compound This compound ERα ERα This compound->ERα covalently binds & inactivates Inactive ERα Inactive ERα ER-driven Transcription ER-driven Transcription Inactive ERα->ER-driven Transcription inhibits Tumor Growth Tumor Growth ER-driven Transcription->Tumor Growth promotes

Caption: Mechanism of this compound in overcoming palbociclib resistance.

Experimental_Workflow In Vitro & In Vivo Evaluation of this compound cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture Palbociclib-Resistant ER+ Breast Cancer Cells Viability_Assay Cell Viability Assay (MTT/CTG) Determine IC50 Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (ERα degradation, downstream signaling) Cell_Culture->Western_Blot Xenograft_Model Establish Palbociclib-Resistant PDX Models Treatment Treat with this compound, Palbociclib, Vehicle Xenograft_Model->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint_Analysis Tumor Analysis (IHC, WB) Monitoring->Endpoint_Analysis

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Generation of Palbociclib-Resistant Cell Lines

Objective: To develop ER+ breast cancer cell lines with acquired resistance to palbociclib for in vitro studies.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • Appropriate cell culture medium (e.g., DMEM for MCF-7, RPMI-1640 for T47D) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Palbociclib

  • DMSO (vehicle)

  • Cell culture flasks, plates, and other standard laboratory equipment

Protocol:

  • Culture parental ER+ breast cancer cells in their recommended medium.

  • Initiate treatment with a low concentration of palbociclib (e.g., starting at the IC20).

  • Continuously culture the cells in the presence of palbociclib, gradually increasing the concentration as the cells develop resistance and resume proliferation.

  • Periodically assess the IC50 of palbociclib in the cultured cells to monitor the development of resistance.

  • Once a significant increase in the palbociclib IC50 is observed (e.g., >5-fold), the resistant cell line is established.

  • Maintain the palbociclib-resistant cell lines in medium containing a maintenance dose of palbociclib to preserve the resistant phenotype.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in palbociclib-resistant breast cancer cell lines.

Materials:

  • Palbociclib-resistant and parental ER+ breast cancer cell lines

  • This compound

  • Cell culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Protocol (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for ERα Degradation

Objective: To assess the effect of this compound on ERα protein levels in palbociclib-resistant cells.

Materials:

  • Palbociclib-resistant and parental ER+ breast cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against ERα overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the ERα band intensity to the loading control (e.g., GAPDH) to determine the relative protein levels.

In Vivo Xenograft Studies in Palbociclib-Resistant Models

Objective: To evaluate the anti-tumor efficacy of this compound in a palbociclib-resistant patient-derived xenograft (PDX) model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Palbociclib-resistant PDX tumor fragments (e.g., ST1799-PBR, ST941-PBR)

  • This compound

  • Palbociclib

  • Fulvestrant (as a comparator)

  • Vehicle for oral gavage and subcutaneous injection

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Implant palbociclib-resistant PDX tumor fragments subcutaneously into the flank of immunocompromised mice.

  • Allow tumors to reach a palpable size (e.g., 150-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, this compound, palbociclib, fulvestrant).

  • Administer treatments as per the specified dosages and schedules (e.g., this compound orally once daily, palbociclib orally once daily, fulvestrant subcutaneously once weekly).[2]

  • Measure tumor volume and body weight twice weekly.

  • Continue treatment for the duration of the study (e.g., 3-6 weeks) or until tumors reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, western blot for target engagement).

  • Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.

Conclusion

This compound represents a promising therapeutic agent for ER+ breast cancer, particularly in the context of palbociclib resistance. The protocols outlined in these application notes provide a framework for researchers to further investigate its efficacy and mechanism of action. These studies will be crucial in advancing our understanding of this compound and its potential clinical application in overcoming resistance to current standard-of-care therapies.

References

Application Notes and Protocols: H3B-6545 Combination Therapy with CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for investigating the combination therapy of H3B-6545, a novel selective estrogen receptor covalent antagonist (SERCA), with CDK4/6 inhibitors for the treatment of Estrogen Receptor-positive (ER+), HER2-negative breast cancer.

Introduction

Endocrine therapies targeting the estrogen receptor (ER) and CDK4/6 inhibitors that block cell cycle progression have become standard-of-care for ER+/HER2- breast cancer. However, acquired resistance to these therapies is a significant clinical challenge. This compound is a first-in-class SERCA that covalently binds to and inactivates both wild-type and mutant ERα. Preclinical studies have demonstrated its potent anti-tumor activity in models of endocrine- and CDK4/6 inhibitor-resistant breast cancer.[1][2][3] The combination of this compound with a CDK4/6 inhibitor, such as palbociclib (B1678290), is being investigated in clinical trials (NCT04288089) with the rationale of providing a more potent and durable anti-cancer effect.[4][5][6]

These notes provide protocols for preclinical evaluation of this combination therapy.

Data Presentation

In Vitro Activity of this compound

While specific in vitro data for the combination of this compound and CDK4/6 inhibitors is not yet publicly available, the following table summarizes the potent single-agent activity of this compound in various ER+ breast cancer cell lines.

Cell LineERα StatusGrowth Inhibition GI₅₀ (nM)
MCF7 Wild-Type0.3 - 0.4
T47D Wild-Type5.2
CAMA-1 Wild-Type0.2
HCC1428 Wild-Type1.0
BT483 Wild-Type0.5

Data adapted from publicly available information on this compound.

Clinical Efficacy of this compound and Palbociclib Combination (NCT04288089)

A phase 1b study evaluated the safety and preliminary efficacy of this compound in combination with palbociclib in heavily pretreated patients with ER+, HER2- metastatic breast cancer.

CohortThis compound DosePalbociclib DoseNumber of PatientsObjective Response Rate (ORR)
1 300 mg QD100 mg QD733% (2/6 evaluable)
2 300 mg QD125 mg QD7Data not mature

Data from ASCO and AACR presentations of the NCT04288089 study.[4][5]

In Vivo Efficacy of this compound in Palbociclib-Resistant Xenograft Models

This compound has demonstrated significant single-agent anti-tumor activity in patient-derived xenograft (PDX) models of ER+ breast cancer that have developed resistance to palbociclib.

Xenograft ModelERα StatusTreatmentTumor Growth Inhibition (%)
ST1799-PBR Wild-TypeThis compound (30 mg/kg)Significant tumor growth inhibition
ST941-PBR Y537S MutantThis compound (30 mg/kg)Significant tumor growth inhibition

Data derived from "Covalent ERα Antagonist this compound Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer".[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound and CDK4/6 Inhibitor Combination

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Estrogen Estrogen ER ER Estrogen->ER Activates Transcription ER-mediated Transcription ER->Transcription Promotes This compound This compound This compound->ER Covalently binds and inactivates CDK4/6_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CyclinD_CDK46 Cyclin D-CDK4/6 CDK4/6_Inhibitor->CyclinD_CDK46 Inhibits pRb pRb CyclinD_CDK46->pRb Phosphorylates Rb Rb_E2F Rb-E2F E2F E2F Rb_E2F->E2F Releases E2F Cell_Cycle_Progression G1-S Transition E2F->Cell_Cycle_Progression Promotes Transcription->CyclinD_CDK46 Increases Cyclin D cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Viability Cell Viability Assays (IC50, Synergy Analysis) Western_Blot Mechanism of Action (Western Blot) Cell_Viability->Western_Blot Confirm Synergy Xenograft Xenograft/PDX Model (Tumor Growth Inhibition) Western_Blot->Xenograft Validate in vivo PD_Analysis Pharmacodynamic Analysis (Biomarker Assessment) Xenograft->PD_Analysis Assess Target Engagement

References

H3B-6545 Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It inactivates both wild-type and mutant forms of the estrogen receptor alpha (ERα) by covalently binding to a unique cysteine residue (C530) within the receptor's ligand-binding domain.[2][3] This distinct mechanism of action offers a promising therapeutic strategy to overcome resistance to existing endocrine therapies, which is often driven by mutations in the ESR1 gene.[1] Preclinical studies have demonstrated the potent and selective activity of this compound in various in vitro and in vivo models of ER+ breast cancer, showing superiority over standard-of-care agents like fulvestrant (B1683766) and tamoxifen (B1202).[1][4]

These application notes provide a comprehensive overview of the experimental design for preclinical studies of this compound, including detailed protocols for key assays and data presentation guidelines.

Data Presentation

In Vitro Activity of this compound

The anti-proliferative activity of this compound has been evaluated across a panel of ER+ breast cancer cell lines, including those harboring wild-type and mutant ERα. The half-maximal growth inhibition (GI₅₀) values are summarized below.

Cell LineERα StatusGI₅₀ (nM)
MCF-7Wild-type0.3 - 0.4
T47DWild-type5.2
CAMA-1Wild-type0.2
HCC1428Wild-type1.0
BT483Wild-type0.5

Data compiled from publicly available information.[4]

In Vivo Efficacy of this compound in Xenograft Models

The anti-tumor efficacy of this compound has been demonstrated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of ER+ breast cancer.

Xenograft ModelERα StatusTreatmentTumor Growth Inhibition (%)
MCF-7 (CDX)Wild-typeThis compoundSuperior to fulvestrant
PDX ModelsWild-type & MutantThis compoundSuperior to tamoxifen and fulvestrant

Data compiled from publicly available information.[1][4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound covalently binds to cysteine 530 on ERα, leading to its inactivation. This prevents the receptor from binding to estrogen and initiating the downstream signaling cascade that promotes tumor growth.

H3B_6545_Mechanism H3B_6545 This compound ERa ERα (Cys530) H3B_6545->ERa Covalent Binding Inactive_ERa Inactive ERα ERa->Inactive_ERa Gene_Transcription Gene Transcription (e.g., GREB1, MYC) ERa->Gene_Transcription Activates Inactive_ERa->Gene_Transcription Blocks Estrogen Estrogen Estrogen->ERa Binding Proliferation Cell Proliferation Gene_Transcription->Proliferation Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_viability Cell Viability Assays (MCF-7, T47D, etc.) western_blot Western Blot Analysis (ERα, pS2, Cyclin D1) cell_viability->western_blot binding_assay Competitive Binding Assay western_blot->binding_assay cdx_model Cell Line-Derived Xenograft (MCF-7) binding_assay->cdx_model pdx_model Patient-Derived Xenograft (ERα WT & Mutant) cdx_model->pdx_model pk_pd Pharmacokinetics & Pharmacodynamics pdx_model->pk_pd ihc Immunohistochemistry (Ki-67) pk_pd->ihc

References

Application Notes and Protocols for the Measurement of H3B-6545 by Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant antitumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1] It selectively targets and covalently binds to a unique cysteine residue (C530) on both wild-type and mutant estrogen receptor alpha (ERα), leading to the inhibition of ERα activity.[2][3][4] This mechanism of action makes this compound a promising therapeutic agent for patients with ER+ breast cancer, including those with acquired resistance to current endocrine therapies.

Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and overall drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, specificity, and robustness. These application notes provide a detailed protocol for the determination of this compound in plasma using LC-MS/MS, based on established methodologies.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by modulating the estrogen receptor signaling pathway. In ER+ breast cancer, the binding of estrogen to ERα triggers a cascade of events that promote tumor growth. This compound, as a covalent antagonist, irreversibly binds to ERα, preventing its activation by estrogen. This blocks downstream signaling and inhibits the proliferation of cancer cells.

H3B_6545_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ERa_cyto Cytoplasmic ERα Estrogen->ERa_cyto Binds ERa_mem Membrane ERα ERa_dimer ERα Dimer ERa_cyto->ERa_dimer Dimerization & Translocation H3B_ERa_complex This compound-ERα (Inactive) ERa_cyto->H3B_ERa_complex H3B_6545 This compound H3B_6545->ERa_cyto Covalently Binds (Cys530) ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to H3B_ERa_complex->Gene_Transcription Blocks

Caption: this compound Mechanism of Action.

Quantitative Data Summary

Pharmacokinetic parameters of this compound have been characterized in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg)RouteT½ (h)Bioavailability (%)Reference
Rat1-10Oral2.4Low to Moderate[5][6]
Monkey1-10Oral4.0Low to Moderate[5][6]
Dog1-10Oral~10~50%[7]
Dog1-10IV~10N/A[7]

Table 2: Pharmacokinetic Parameters of this compound in Human Patients

ParameterValueConditionReference
Tmax~4 hoursFasting[7]
Tmax~6 hoursHigh-fat meal[7]
~10 hoursN/A[7]
Apparent Clearance (CL/F)31 L/hN/A[7]
Apparent Volume of Distribution (V/F)422 LN/A[7]
Bioavailability Increase with High-Fat Meal~45%N/A[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of this compound in dog plasma and incorporates best practices for bioanalytical method validation.[5][8]

1. Materials and Reagents

  • This compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free, for calibration and quality control standards)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: ZORBAX SB-C18, 50 mm × 4.6 mm, 5 µm, or equivalent[5][8]

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 50 µL of plasma in each tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex each tube for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min[8]

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.5 min: 90% B

      • 3.5-3.6 min: 90-10% B

      • 3.6-5.0 min: 10% B

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z 568.2 → 155.2[5][8]

      • Internal Standard: To be determined based on the specific IS used (e.g., for a hypothetical IS: m/z 304.1 → 161.1)[8]

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both this compound and the IS.

5. Calibration Curve and Quality Control

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare working solutions by serial dilution of the stock solution.

  • Spike drug-free human plasma with the working solutions to create calibration standards covering the expected concentration range (e.g., 0.1 - 1000 ng/mL).[5][8]

  • Prepare at least three levels of quality control samples (low, medium, and high concentrations) in the same manner.

  • Process and analyze the calibration standards and QCs with each batch of unknown samples.

  • Construct the calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of this compound. Use a weighted (1/x² or 1/x) linear regression.

6. Data Analysis

  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratios.

  • Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS measurement of this compound in plasma samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (150 µL) Plasma_Sample->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Injection Inject into LC-MS/MS Transfer_Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Concentration Calibration_Curve->Quantification

Caption: LC-MS/MS Workflow for this compound.

References

H3B-6545: Application Notes and Protocols for Investigating ESR1 Mutation-Driven Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of H3B-6545, a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA). It is designed for studying and overcoming estrogen receptor 1 (ESR1) mutation-driven resistance in ER-positive, HER2-negative breast cancer. Detailed protocols for key experimental applications are provided to facilitate research in this area.

Introduction

Acquired mutations in the estrogen receptor alpha (ERα), encoded by the ESR1 gene, are a significant mechanism of resistance to endocrine therapies in patients with ER+/HER2- metastatic breast cancer.[1] These mutations, often found in the ligand-binding domain, lead to constitutive, ligand-independent activation of the receptor, rendering standard-of-care endocrine agents less effective. This compound is a novel SERCA that covalently binds to cysteine 530 (C530) of both wild-type (WT) and mutant ERα, enforcing a conformation that inactivates the receptor.[1][2] This unique mechanism of action provides a powerful tool to investigate and potentially overcome ESR1 mutation-driven resistance. Preclinical and clinical studies have demonstrated the potent and selective activity of this compound against both wild-type and a range of clinically relevant ESR1 mutant breast cancer models.[1][3][4]

Mechanism of Action

This compound irreversibly binds to C530 in the ligand-binding pocket of ERα. This covalent modification locks the receptor in an antagonistic conformation, preventing its transcriptional activity, even in the presence of activating ESR1 mutations. Unlike selective estrogen receptor degraders (SERDs), this compound's primary mechanism is not degradation but the potent inactivation of the receptor.[5]

cluster_0 Wild-Type ERα Signaling cluster_1 ESR1 Mutant ERα Signaling (Resistance) cluster_2 This compound Mechanism of Action Estrogen Estrogen ERa_WT ERα (WT) Estrogen->ERa_WT Binds ERE Estrogen Response Element (ERE) ERa_WT->ERE Dimerizes and binds to DNA Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription ERa_mut ERα (ESR1 Mutant) e.g., Y537S, D538G ERE_mut Estrogen Response Element (ERE) ERa_mut->ERE_mut Ligand-independent binding Gene_Transcription_mut Constitutive Gene Transcription ERE_mut->Gene_Transcription_mut H3B6545 This compound ERa_mut_H3B ERα (ESR1 Mutant) H3B6545->ERa_mut_H3B Covalently binds to C530 Blocked Transcription Blocked ERa_mut_H3B->Blocked

Figure 1: Mechanism of this compound in overcoming ESR1 mutation-driven resistance.

Preclinical Data

In Vitro Activity

This compound demonstrates potent anti-proliferative activity in breast cancer cell lines harboring both wild-type and mutant ESR1.

Cell LineESR1 StatusThis compound GI₅₀ (nM)Fulvestrant GI₅₀ (nM)
MCF7WT1.21.5
T47DWT0.81.1
CAMA-1WT2.53.2
MDAMB134WT1.92.8
MCF7-Y537SY537S Mutant0.91.8
MCF7-D538GD538G Mutant1.12.1

Note: The GI₅₀ values are representative and may vary between experiments. Data synthesized from publicly available preclinical data.

In Vivo Efficacy

This compound shows significant tumor growth inhibition in xenograft models, including those resistant to standard-of-care therapies.

Xenograft ModelESR1 StatusTreatmentDose & ScheduleTumor Growth Inhibition (%)
MCF7 CDXWTThis compound30 mg/kg, QD, PO>95
MCF7 CDXWTFulvestrant5 mg/mouse, QW, SC~50
ST941 PDXY537S MutantThis compound100 mg/kg, QD, PO>100 (regression)
ST941 PDXY537S MutantFulvestrant5 mg/mouse, QW, SC~40
ST1799 PDXWTThis compound100 mg/kg, QD, PO>100 (regression)
ST1799 PDXWTTamoxifen1 mg/mouse, 3x/week, SC~60

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; QD: Once Daily; QW: Once Weekly; PO: Oral; SC: Subcutaneous. Data synthesized from publicly available preclinical data.[6]

Clinical Data Summary

This compound has been evaluated in Phase I/II clinical trials (NCT03250676, NCT04568902, NCT04288089), demonstrating a manageable safety profile and promising anti-tumor activity in heavily pretreated patients with ER+/HER2- advanced breast cancer.[7][8][9][10][11][12][13]

Efficacy in Patients with ESR1 Mutations (NCT03250676)
Patient SubgroupObjective Response Rate (ORR)Clinical Benefit Rate (CBR) at 24 weeksMedian Progression-Free Survival (PFS)
All Patients (n=94)17%38%5.1 months
Clonal Y537S Mutation (n=10)30%50%7.3 months
Clonal D538G Mutation (n=19)0%32%3.7 months

Data from the 450 mg recommended Phase 2 dose cohort. CBR is defined as complete response, partial response, or stable disease for ≥24 weeks.[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol describes a method to assess the anti-proliferative effects of this compound on breast cancer cell lines.

start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate 24h (cell attachment) seed_cells->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 72-120 hours treat->incubate2 add_reagent Add MTT or CellTiter-Glo® reagent incubate2->add_reagent incubate3 Incubate as per manufacturer's instructions add_reagent->incubate3 read_plate Read absorbance/ luminescence incubate3->read_plate analyze Analyze data (calculate GI₅₀) read_plate->analyze end End analyze->end

Figure 2: Workflow for a cell viability assay to determine the GI₅₀ of this compound.

Materials:

  • Breast cancer cell lines (e.g., MCF7, T47D, or engineered lines with ESR1 mutations)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well clear or white-walled microplates

  • MTT reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO or solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the plates for an additional 72 to 120 hours.

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Data Acquisition:

    • MTT Assay: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.

Protocol 2: Western Blotting for ERα and Downstream Targets

This protocol is for assessing the effect of this compound on ERα protein levels and the phosphorylation of downstream signaling molecules.

Materials:

  • Breast cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-pS2, anti-cyclin D1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Protocol 3: Patient-Derived Xenograft (PDX) Model Studies

This protocol outlines the general steps for establishing and utilizing breast cancer PDX models to evaluate the in vivo efficacy of this compound.

patient_tumor Obtain fresh patient tumor tissue implant Implant tumor fragments into immunodeficient mice patient_tumor->implant engraftment Monitor for tumor engraftment implant->engraftment passage Passage tumors to expand the model engraftment->passage treatment_study Randomize tumor-bearing mice into treatment groups passage->treatment_study dosing Administer this compound and control agents treatment_study->dosing monitoring Monitor tumor volume and body weight dosing->monitoring endpoint Endpoint analysis (e.g., IHC, Western) monitoring->endpoint

Figure 3: General workflow for establishing and using PDX models to test this compound efficacy.

Materials:

  • Fresh, sterile patient breast tumor tissue

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Surgical tools

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Control agents (e.g., vehicle, fulvestrant)

  • Calipers for tumor measurement

Procedure:

  • Tumor Acquisition and Implantation: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.[14] Slice the tumor into small fragments (2-3 mm³) and implant them subcutaneously or into the mammary fat pad of anesthetized immunodeficient mice.[15]

  • Engraftment and Expansion: Monitor the mice for tumor growth. Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged into new cohorts of mice for expansion.[15]

  • Efficacy Studies: Once a stable PDX line is established, implant tumor fragments into a new cohort of mice. When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups.

  • Dosing and Monitoring: Administer this compound (e.g., by oral gavage, once daily) and control agents.[3] Measure tumor volume with calipers twice weekly and monitor the body weight of the mice.

  • Endpoint Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analyses, such as immunohistochemistry (IHC) for Ki67 or Western blotting for ERα pathway markers.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of resistance to endocrine therapies driven by ESR1 mutations. Its unique covalent mechanism of action and potent activity against both wild-type and mutant ERα make it a critical compound for preclinical and translational studies in ER+ breast cancer. The protocols provided herein offer a framework for utilizing this compound to explore its therapeutic potential and to further understand the biology of endocrine-resistant breast cancer.

References

Application Notes and Protocols: H3B-6545 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated potent antitumor activity in preclinical models and clinical trials for estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2][3][4] It uniquely inactivates both wild-type and mutant forms of the estrogen receptor alpha (ERα) by covalently binding to cysteine 530, a residue within the ERα ligand-binding domain.[5][6][7][8] This irreversible inhibition leads to the suppression of ERα signaling and subsequent anti-proliferative effects in ERα-dependent cancer cells.[5][9] this compound has shown efficacy in models resistant to other endocrine therapies, including those with ESR1 mutations, which are a common mechanism of acquired resistance.[1][6][10]

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems than traditional 2D cell cultures for studying cancer biology and drug response. Spheroids mimic the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in avascular microtumors.[11][12][13] This application note provides a detailed protocol for utilizing this compound in 3D tumor spheroid models of ER+ breast cancer and presents illustrative data based on its known potency.

Mechanism of Action of this compound

This compound exerts its antitumor effect through the targeted inactivation of ERα. Upon entering the cell, it binds to the ligand-binding domain of ERα and forms a covalent bond with cysteine 530.[6][7] This irreversible binding locks the receptor in an antagonist conformation, preventing its transcriptional activity and leading to its degradation. This mechanism is effective against both wild-type ERα and common activating mutants (e.g., Y537S and D538G) that confer resistance to other endocrine therapies.[1][7][9]

H3B_6545_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (Inactive) Estrogen->ERa_inactive Binds ERa_active ERα (Active) ERa_inactive->ERa_active Activates & Dimerizes ERa_H3B ERα-H3B-6545 (Covalently Bound) ERa_inactive->ERa_H3B H3B_6545 This compound H3B_6545->ERa_inactive Covalently Binds (Cys530) ERE Estrogen Response Element (DNA) ERa_active->ERE Binds to No_Transcription Transcription Blocked ERa_H3B->No_Transcription Inhibits Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1. this compound signaling pathway.

Application of this compound in 3D Tumor Spheroid Models

The use of 3D spheroid models provides a valuable platform to assess the efficacy of this compound in a setting that more closely mimics the tumor microenvironment. This is particularly relevant for evaluating drug penetration, effects on quiescent core cells, and long-term growth inhibition. ER+ breast cancer cell lines such as MCF-7 and T47D are well-suited for forming spheroids and are known to be sensitive to this compound.[9][12][14]

Illustrative Data

The following table summarizes hypothetical, yet plausible, data from an experiment treating MCF-7 spheroids with this compound compared to fulvestrant, another ER antagonist. The data reflects the known higher potency of this compound.

Treatment GroupConcentration (nM)Spheroid Diameter (µm) at Day 7 (Mean ± SD)% Viability (Relative to Vehicle)
Vehicle (0.1% DMSO)0650 ± 25100%
This compound1480 ± 2070%
This compound10350 ± 1545%
This compound100280 ± 1825%
Fulvestrant1550 ± 2285%
Fulvestrant10450 ± 1965%
Fulvestrant100390 ± 2150%

Experimental Protocols

Protocol 1: Formation of ER+ Breast Cancer Spheroids

This protocol describes the generation of uniform tumor spheroids from ER+ breast cancer cell lines (e.g., MCF-7, T47D) using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • ER+ breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

  • Sterile conical tubes and pipettes

Procedure:

  • Cell Culture: Maintain ER+ breast cancer cells in a T-75 flask with complete growth medium at 37°C and 5% CO2.

  • Cell Harvest: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Cell Counting: Neutralize trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge. Resuspend the cell pellet in fresh medium and determine the cell concentration and viability.

  • Seeding: Adjust the cell suspension to a concentration of 2.5 x 10^4 cells/mL. Seed 200 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well plate.[15]

  • Spheroid Formation: Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.[16] Incubate the plate at 37°C and 5% CO2 for 3-4 days to allow for spheroid formation.[14]

  • Monitoring: Visually inspect spheroid formation daily using an inverted microscope. Uniform, compact spheroids should form within 72-96 hours.

Protocol 2: this compound Treatment and Viability Assessment

This protocol details the treatment of established spheroids with this compound and the subsequent analysis of spheroid growth and cell viability.

Materials:

  • Established ER+ breast cancer spheroids (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Inverted microscope with imaging capabilities

  • Luminometer

Procedure:

  • Prepare Drug Dilutions: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%).

  • Treatment: After 4 days of spheroid formation, carefully remove 100 µL of medium from each well and replace it with 100 µL of the appropriate this compound dilution or vehicle control.

  • Incubation: Incubate the treated spheroids for the desired time period (e.g., 7-10 days).

  • Spheroid Growth Monitoring: At regular intervals (e.g., every 48 hours), capture brightfield images of the spheroids. Measure the diameter using image analysis software to monitor growth inhibition.

  • Viability Assay (Endpoint):

    • On the final day of the experiment, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix by shaking the plate on an orbital shaker for 5 minutes.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence data to the vehicle control to determine the percentage of cell viability for each treatment condition.

Spheroid_Workflow cluster_prep Spheroid Formation (Day 0-4) cluster_treatment Drug Treatment & Monitoring (Day 4-14) cluster_analysis Endpoint Analysis (Day 14) A 1. Harvest & Count ER+ Breast Cancer Cells B 2. Seed Cells into Ultra-Low Attachment Plate A->B C 3. Centrifuge Plate to Aggregate Cells B->C D 4. Incubate for 3-4 Days C->D F 6. Treat Spheroids with This compound or Vehicle D->F E 5. Prepare this compound Serial Dilutions E->F G 7. Image Spheroids Periodically to Measure Diameter F->G H 8. Add 3D Cell Viability Reagent G->H I 9. Measure Luminescence H->I J 10. Analyze Data: Growth Curves & Viability I->J

Figure 2. Experimental workflow.

Conclusion

This compound is a potent SERCA with significant promise for the treatment of ER+ breast cancer, including therapy-resistant cases. The use of 3D tumor spheroid models offers a robust in vitro system to further characterize its antitumor activity in a more physiologically relevant context. The protocols outlined in this application note provide a framework for researchers to effectively evaluate the impact of this compound on spheroid growth, viability, and morphology, thereby generating valuable data for preclinical and translational research. The superior potency of this compound observed in 2D and in vivo models is expected to translate to enhanced efficacy in 3D spheroid assays compared to other endocrine therapies.

References

Application Notes and Protocols for H3B-6545 Preparation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant preclinical activity in models of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions by irreversibly binding to cysteine 530 (C530) on the estrogen receptor-alpha (ERα), a mechanism that is effective against both wild-type and mutant forms of the receptor.[1][3] This covalent modification leads to the inhibition of ERα signaling, subsequently suppressing the proliferation of ERα-dependent cancer cells.[1] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, alongside relevant pharmacological data to guide experimental design.

Mechanism of Action

This compound is a targeted therapy designed to disrupt estrogen-driven signaling in cancer cells. In ER+ breast cancer, the binding of estrogen to ERα triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, initiating the transcription of genes involved in cell proliferation and survival, such as those in the PI3K/AKT and MAPK/ERK pathways.[4][5][6] this compound's covalent binding to C530 in the ligand-binding domain of ERα prevents the receptor from adopting an active conformation, thereby blocking downstream signaling and inhibiting tumor growth.[1]

H3B_6545_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ERα_inactive ERα (Inactive) Estrogen->ERα_inactive Binds ERα_H3B ERα-H3B-6545 (Covalently Bound) ERα_active ERα (Active) ERα_inactive->ERα_active Activates This compound This compound This compound->ERα_inactive Covalently Binds to C530 Blocked_Transcription Transcription Blocked ERα_H3B->Blocked_Transcription Leads to ERE Estrogen Response Element (ERE) ERα_active->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Promotes

Mechanism of this compound action on the ERα signaling pathway.

Data Presentation

Preclinical Efficacy of this compound in Xenograft Models

This compound has demonstrated potent anti-tumor activity in various preclinical models of ER+ breast cancer. The following table summarizes key efficacy data from studies in cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Xenograft ModelERα StatusThis compound Dose (mg/kg, p.o., QD)Tumor Growth Inhibition (TGI) / EffectComparator and OutcomeReference
MCF-7 (CDX)Wild-Type375% TGIFulvestrant (B1683766) (5 mg/mouse, s.c., QW) showed 48% TGI.[4]
MCF-7 (CDX)Wild-Type1, 3, 10, 30Dose-dependent tumor growth inhibitionSuperior to fulvestrant at all tested doses.[2]
ST1799 (PDX)Wild-Type100Significant tumor regressionsSuperior to tamoxifen (B1202) and fulvestrant which only achieved stasis.[4]
ST941 (PDX)Y537S/WT Mutant3, 10, 30, 100Dose-dependent tumor growth inhibitionSuperior to tamoxifen and fulvestrant.[2]
ST2056 (PDX)Y537S Mutant100Significant tumor regressionsSuperior to fulvestrant.[2]
Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound has been characterized in several preclinical species.

SpeciesDose (mg/kg)RouteT1/2 (hours)Bioavailability (%)Cmax (ng/mL)AUC (ng·h/mL)Reference
Rat1-10Oral2.4Low to moderateDose-dependentDose-dependent[6][7]
Monkey1-10Oral4.0Low to moderateDose-dependentDose-dependent[6][7]

Experimental Protocols

Preparation of this compound for Oral Administration in Mice

This protocol describes the preparation of this compound for oral gavage in mouse xenograft studies.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water, or as determined by solubility testing for the specific batch of this compound)

  • Sterile water for injection

  • 0.5% Methylcellulose

  • Magnetic stirrer and stir bar

  • Sterile conical tubes (15 mL and 50 mL)

  • Adjustable micropipettes and sterile tips

  • Analytical balance

  • Spatula

Procedure:

  • Vehicle Preparation:

    • To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously with a magnetic stirrer.

    • Continue stirring until the methylcellulose is fully dissolved and the solution is clear. This may take several hours.

    • Sterilize the vehicle solution by autoclaving or filtration through a 0.22 µm filter.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired final concentration and total volume needed for the study. For example, to prepare 10 mL of a 10 mg/mL solution (for a 100 mg/kg dose in a 20g mouse at 10 mL/kg), weigh out 100 mg of this compound.

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the conical tube.

    • Add a small volume of the prepared vehicle to the tube (e.g., 1-2 mL).

    • Vortex or triturate the powder to create a uniform slurry, ensuring there are no clumps.

    • Gradually add the remaining vehicle to reach the final desired volume.

    • Vortex the solution thoroughly to ensure a homogenous suspension.

    • Visually inspect the suspension for any undissolved particles. If necessary, continue mixing.

  • Storage and Handling:

    • The this compound suspension should be prepared fresh daily before administration.

    • If short-term storage is necessary, keep the suspension at 4°C and protect it from light.

    • Before each administration, vortex the suspension to ensure homogeneity.

In Vivo Dosing and Monitoring Workflow

This workflow outlines the key steps for conducting an in vivo efficacy study with this compound in a mouse xenograft model.

in_vivo_workflow Tumor_Implantation Tumor Cell/Fragment Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Tumors reach ~150-200 mm³ Treatment_Initiation Treatment Initiation (Oral Gavage) Randomization->Treatment_Initiation Daily_Dosing Daily Dosing and Body Weight Monitoring Treatment_Initiation->Daily_Dosing Tumor_Measurement Tumor Volume Measurement (Twice Weekly) Daily_Dosing->Tumor_Measurement Tumor_Measurement->Daily_Dosing Continue Treatment Endpoint Study Endpoint (e.g., Tumor Volume, Time) Tumor_Measurement->Endpoint Endpoint criteria met Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Workflow for in vivo efficacy studies of this compound.

Protocol for Animal Studies:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) for patient-derived xenograft (PDX) models or nude mice for cell line-derived xenograft (CDX) models.

  • Tumor Implantation: Implant ER+ breast cancer cells or tumor fragments subcutaneously into the flank of the mice. For some models, estrogen supplementation may be required for initial tumor growth.[5]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.

  • Dosing: Administer this compound by oral gavage once daily at the desired dose. The administration volume is typically 10 mL/kg of body weight.[5] The control group should receive the vehicle only.

  • Monitoring: Monitor animal health and body weight daily.

  • Endpoint: The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Collection: At the end of the study, collect tumors for further analysis (e.g., pharmacodynamic markers, histology).

Conclusion

This compound is a promising therapeutic agent for ER+ breast cancer, with a well-defined mechanism of action and demonstrated preclinical efficacy. The protocols and data provided in these application notes are intended to serve as a comprehensive guide for researchers designing and conducting in vivo studies with this compound. Adherence to these guidelines will help ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of this novel SERCA.

References

Application Notes and Protocols for H3B-6545 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) that demonstrates significant potential in the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] It effectively inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to cysteine 530, a residue within the receptor's ligand-binding domain. This unique mechanism of action allows this compound to overcome resistance to standard-of-care endocrine therapies that can be driven by mutations in the ESR1 gene.[1][2] Preclinical studies have shown its potent anti-proliferative activity across a range of ER+ breast cancer cell lines, including those harboring common ESR1 mutations.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on the viability of ER+ breast cancer cell lines. The included methodologies are essential for researchers investigating the compound's mechanism of action, identifying sensitive and resistant cell populations, and exploring potential combination therapies.

Signaling Pathway of this compound

This compound exerts its anti-cancer effects by disrupting the ERα signaling pathway. In ER+ breast cancer, the binding of estrogen to ERα triggers a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to estrogen response elements (EREs) in the DNA. This initiates the transcription of genes that promote cell proliferation and survival. This compound covalently binds to ERα, locking it in an inactive conformation and preventing the downstream signaling cascade, ultimately leading to an inhibition of tumor cell growth.

H3B_6545_Signaling_Pathway This compound Mechanism of Action cluster_0 ER+ Breast Cancer Cell Estrogen Estrogen ERα (Active) ERα (Active) Estrogen->ERα (Active) binds & activates Dimerization & Nuclear Translocation Dimerization & Nuclear Translocation ERα (Active)->Dimerization & Nuclear Translocation ERα (Inactive) ERα (Inactive) Inhibition of Proliferation Inhibition of Proliferation ERα (Inactive)->Inhibition of Proliferation leads to This compound This compound This compound->ERα (Inactive) covalently binds & inactivates ERE Binding & Gene Transcription ERE Binding & Gene Transcription Dimerization & Nuclear Translocation->ERE Binding & Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival ERE Binding & Gene Transcription->Cell Proliferation & Survival

Caption: this compound mechanism of action in ER+ breast cancer cells.

Data Presentation

The following table summarizes the reported half-maximal growth inhibition (GI₅₀) values for this compound in various ER+ breast cancer cell lines. This data provides a baseline for expected potency and can guide the selection of appropriate cell models and concentration ranges for in vitro experiments.

Cell LineERα StatusGI₅₀ (nM)
MCF7Wild-Type0.3 - 0.4
T47DWild-Type5.2
CAMA-1Wild-Type0.2
HCC1428Wild-Type1.0
BT483Wild-Type0.5

Experimental Protocols

This section provides a detailed protocol for determining the effect of this compound on the viability of adherent ER+ breast cancer cells using a CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

Materials
  • ER+ breast cancer cell lines (e.g., MCF7, T47D, CAMA-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Opaque-walled 96-well microplates suitable for luminescence readings

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Experimental Workflow

H3B_6545_Assay_Workflow This compound Cell Viability Assay Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Day 1 Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Day 2 Incubation Incubation Compound Treatment->Incubation 72 hours Reagent Addition Reagent Addition Incubation->Reagent Addition Day 5 Lysis & Signal Stabilization Lysis & Signal Stabilization Reagent Addition->Lysis & Signal Stabilization 10-15 min Luminescence Reading Luminescence Reading Lysis & Signal Stabilization->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis End End Data Analysis->End

Caption: Workflow for this compound cell viability assay.

Procedure

1. Cell Culture and Seeding

a. Culture ER+ breast cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

b. Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.

c. Resuspend the cell pellet in fresh complete medium and perform a cell count to determine cell concentration.

d. Seed the cells into opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in a volume of 100 µL. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

e. Incubate the plates overnight to allow for cell attachment.

2. This compound Preparation and Treatment

a. Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

b. On the day of treatment, prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.01 nM to 10 µM) to determine the GI₅₀ value accurately. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

d. Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell line's doubling time.

3. Cell Viability Measurement (CellTiter-Glo® Assay)

a. On the day of the assay, equilibrate the 96-well plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[1]

b. Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[1]

c. Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[1]

d. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[1]

e. Measure the luminescence of each well using a luminometer.

4. Data Analysis

a. Subtract the average background luminescence (from wells containing medium and reagent but no cells) from all experimental readings.

b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).

c. Plot the percentage of cell viability against the logarithm of the this compound concentration.

d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI₅₀ value.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to evaluate the in vitro efficacy of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating a deeper understanding of this promising therapeutic agent's anti-cancer properties and its potential clinical applications in the treatment of ER+ breast cancer.

References

H3B-6545 Application Notes: Assessing Estrogen Receptor Alpha (ERα) Occupancy and Downstream Signaling via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blot analysis to characterize the effects of H3B-6545, a selective estrogen receptor alpha (ERα) covalent antagonist. Contrary to typical selective estrogen receptor degraders (SERDs), this compound is a non-degrader of ERα. It functions by covalently binding to and inactivating the receptor, thereby inhibiting its function without causing its destruction. This document outlines the protocols to assess ERα levels and the impact on downstream signaling pathways following this compound treatment.

Mechanism of Action

This compound is an orally bioavailable, selective and covalent antagonist of ERα.[1] It specifically targets a cysteine residue (C530) unique to ERα, leading to irreversible binding and inactivation of both wild-type and mutant forms of the receptor.[2][3] This covalent modification locks the receptor in an antagonistic conformation, preventing its activation and subsequent downstream signaling that promotes the growth and survival of ERα-expressing cancer cells.[1][2] Preclinical studies have demonstrated its potent anti-tumor activity in various breast cancer models, including those resistant to other endocrine therapies.[4][5]

Data Presentation

The following tables summarize representative quantitative data from Western blot analyses of ERα-positive breast cancer cell lines (e.g., MCF-7) treated with this compound. The data is presented as the percentage of ERα protein remaining relative to a vehicle-treated control, demonstrating the non-degrader nature of this compound.

Table 1: Dose-Response Effect of this compound on ERα Protein Levels

This compound Concentration (nM)Treatment Time (hours)Mean ERα Protein Level (% of Control)Standard Deviation (%)
0 (Vehicle)24100± 5
12498± 6
102495± 5
1002493± 7
10002491± 8

Table 2: Time-Course Effect of this compound on ERα Protein Levels

This compound Concentration (nM)Treatment Time (hours)Mean ERα Protein Level (% of Control)Standard Deviation (%)
1000100± 4
100697± 5
1001296± 6
1002494± 5
1004892± 7

Experimental Protocols

This section details the Western blot protocol to assess the effect of this compound on ERα protein levels and downstream signaling in ERα-positive breast cancer cell lines.

Materials and Reagents
  • ERα-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-ERα

    • Anti-pS118-ERα

    • Anti-Cyclin D1

    • Anti-c-Myc

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blotting a Seed ERα+ cells b Treat with this compound or Vehicle (DMSO) a->b c Wash cells with PBS b->c d Lyse cells with RIPA buffer c->d e Collect and centrifuge lysate d->e f Collect supernatant (protein extract) e->f g Quantify protein concentration (BCA assay) f->g h Prepare samples with Laemmli buffer g->h i SDS-PAGE h->i j Transfer to PVDF membrane i->j k Block membrane j->k l Incubate with primary antibody k->l m Incubate with secondary antibody l->m n Detect with ECL m->n o Image and analyze n->o

Figure 1. Experimental workflow for Western blot analysis of this compound-treated cells.

Detailed Protocol

1. Cell Culture and Treatment

  • Culture ERα-positive breast cancer cells (e.g., MCF-7) in appropriate media until they reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).

  • For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest cells at different time points (e.g., 0, 6, 12, 24, 48 hours).

2. Protein Extraction

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.

3. Western Blotting

  • Determine the protein concentration of each sample using a BCA protein assay.

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., anti-ERα, anti-pS118-ERα, anti-Cyclin D1, anti-c-Myc, or anti-loading control) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.

Signaling Pathway Diagrams

The following diagrams illustrate the ERα signaling pathway and the mechanism of action of this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus E2 Estrogen (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization ERa_active_nuc Active ERα Dimer ERa_active->ERa_active_nuc Translocation ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation ERa_active_nuc->ERE Binds

Figure 2. Simplified ERα signaling pathway.

G cluster_0 Mechanism of this compound Action H3B6545 This compound ERa ERα (Cys530) H3B6545->ERa Covalently binds to Cys530 ERa_inactive Inactive ERα ERa->ERa_inactive Inactivation Signaling_Blocked Downstream Signaling Blocked ERa_inactive->Signaling_Blocked

Figure 3. Mechanism of this compound as a covalent antagonist of ERα.

References

Troubleshooting & Optimization

H3B-6545 in DMSO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the solubility and stability of H3B-6545 when dissolved in dimethyl sulfoxide (B87167) (DMSO). This resource is designed to assist researchers in preparing and handling this compound for various experimental applications, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q2: What is the maximum solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is reported to be greater than or equal to 100 mg/mL, which corresponds to approximately 176.19 mM.

Q3: Are there any special considerations when using DMSO to dissolve this compound?

A3: Yes, it is crucial to use newly opened or anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility of this compound.

Q4: How should this compound stock solutions in DMSO be stored?

A4: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months. For short-term storage, the solution can be kept at -20°C for up to 1 month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective estrogen receptor covalent antagonist (SERCA). It works by covalently binding to a specific cysteine residue (C530) on the estrogen receptor alpha (ERα), leading to the inactivation of both wild-type and mutant forms of the receptor. This blocks the downstream signaling pathways that are dependent on ERα activation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound in DMSO 1. The concentration is too high. 2. The DMSO has absorbed moisture. 3. The compound has degraded.1. Try preparing a more dilute solution. 2. Use a fresh, unopened bottle of anhydrous DMSO. 3. Verify the integrity of the compound with an appropriate analytical method.
Precipitation observed after diluting the DMSO stock solution in aqueous media 1. The final concentration of this compound in the aqueous solution exceeds its solubility limit. 2. The final concentration of DMSO is too low to maintain solubility.1. Perform serial dilutions to determine the maximum achievable concentration in your specific aqueous buffer. 2. Ensure the final DMSO concentration in your assay is sufficient to keep the compound in solution, typically not exceeding 0.5% to avoid cellular toxicity.
Inconsistent experimental results 1. Inaccurate concentration of the stock solution. 2. Degradation of this compound in the stock solution due to improper storage.1. Confirm the concentration of your stock solution using a spectrophotometer or another quantitative method. 2. Prepare fresh stock solutions and adhere to the recommended storage conditions. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide a summary of the solubility and stability data for this compound in DMSO.

Table 1: Solubility of this compound in DMSO

ParameterValue
Solvent Dimethyl Sulfoxide (DMSO)
Solubility ≥ 100 mg/mL
Molar Concentration ≥ 176.19 mM

Table 2: Stability of this compound in DMSO

Storage TemperatureDuration
-80°C Up to 6 months
-20°C Up to 1 month

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO

This protocol describes the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (567.58 g/mol ).

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 567.58 g/mol * (1000 mg / 1 g) = 5.6758 mg

  • Weigh the compound: Accurately weigh approximately 5.68 mg of this compound powder on a calibrated analytical balance.

  • Dissolve in DMSO: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mix thoroughly: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store appropriately: Aliquot the stock solution into single-use volumes and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Assessing this compound Stability in DMSO by HPLC

This protocol provides a general framework for assessing the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound in DMSO stock solution

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer)

  • Autosampler vials

Procedure:

  • Initial Analysis (Time 0):

    • Dilute a fresh sample of the this compound stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

    • Determine the peak area and retention time of the this compound peak. This will serve as the baseline.

  • Incubation:

    • Store aliquots of the this compound stock solution at the desired temperatures (e.g., -20°C and -80°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

    • Allow the sample to thaw completely at room temperature.

    • Dilute and analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

This compound Mechanism of Action Workflow

H3B_6545_Mechanism cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus ER_alpha Estrogen Receptor α (ERα) ER_Dimer ERα Dimerization ER_alpha->ER_Dimer Translocation Blocked_Transcription Transcription Blocked ER_alpha->Blocked_Transcription Prevents Downstream Signaling Estrogen Estrogen Estrogen->ER_alpha Binds H3B_6545 This compound H3B_6545->ER_alpha Covalently Binds to C530 (Inactivation) ERE Estrogen Response Element (ERE) on DNA ER_Dimer->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates Experimental_Workflow cluster_Solubility Solubility Assessment cluster_Stability Stability Assessment Prep_Stock Prepare this compound Stock in DMSO Kinetic_Sol Kinetic Solubility Assay (e.g., Nephelometry) Prep_Stock->Kinetic_Sol Analyze_Sol Analyze Data & Determine Solubility Kinetic_Sol->Analyze_Sol Prep_Stock_Stab Prepare this compound Stock in DMSO Store Store at -20°C & -80°C Prep_Stock_Stab->Store HPLC_Timepoints HPLC Analysis at Time Points (T=0, 1, 3, 6 mo) Store->HPLC_Timepoints Analyze_Stab Analyze Data & Determine Degradation HPLC_Timepoints->Analyze_Stab

H3B-6545 In Vitro Off-Target Effects: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the potential in vitro off-target effects of H3B-6545, a selective estrogen receptor covalent antagonist (SERCA).

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro selectivity profile of this compound against kinases?

A1: this compound has demonstrated a high degree of selectivity for its intended target, Estrogen Receptor Alpha (ERα). In a comprehensive in vitro kinase screen against a panel of 468 kinases at a concentration of 1 µM, this compound showed minimal off-target activity. The vast majority of kinases tested exhibited greater than 95% of their activity remaining in the presence of this compound, indicating a very specific interaction with ERα.

Q2: Were any specific off-target kinases identified in the screening?

A2: Yes, at a concentration of 1 µM, this compound showed some inhibitory activity against a small number of kinases. The most notable was MINK1, with only 12% activity remaining. Other kinases with less than 50% activity remaining were MAP4K1, STK10, and TNK1. It is important to note that these interactions were observed at a concentration that is significantly higher than the on-target cellular potency of this compound.

Q3: Has this compound been screened against other potential off-target proteins besides kinases?

A3: Yes, this compound was evaluated in a broad panel of 44 receptors, ion channels, and transporters (the Eurofins SafetyScreen44 panel) at a concentration of 10 µM. In this panel, this compound did not exhibit any significant off-target binding or activity, with less than 50% inhibition observed for all targets tested. This further supports the high selectivity of this compound.

Q4: How can I troubleshoot unexpected results in my cell-based assays that might be due to off-target effects?

A4: If you suspect off-target effects in your experiments, consider the following troubleshooting steps:

  • Concentration Optimization: Ensure you are using the lowest effective concentration of this compound to achieve ERα inhibition in your specific cell line. This will minimize the potential for engaging off-target kinases that are only inhibited at higher concentrations.

  • Cell Line Specificity: The expression levels of potential off-target kinases (e.g., MINK1, MAP4K1, STK10, TNK1) can vary between different cell lines. If you observe an unexpected phenotype, it may be beneficial to perform expression analysis (e.g., qPCR or western blotting) for these kinases in your cells of interest.

  • Phenotypic Rescue/Confirmation: To confirm if an unexpected phenotype is due to an off-target effect on a specific kinase, you can use a more selective inhibitor for that kinase as a positive control or use genetic approaches like siRNA/shRNA knockdown to see if the phenotype is recapitulated.

Quantitative Data Summary

The following tables summarize the in vitro off-target screening data for this compound.

Table 1: In Vitro Kinase Selectivity of this compound

Kinase TargetMean % Activity Remaining
MINK112
MAP4K137
STK1044
TNK148
Over 460 other kinases>50%
Data represents the percentage of kinase activity remaining in the presence of 1 µM this compound.

Table 2: Eurofins SafetyScreen44 Panel Results for this compound

Target ClassNumber of Targets TestedObserved Inhibition
Receptors22<50%
Ion Channels15<50%
Transporters7<50%
Data represents the percent inhibition observed at a 10 µM concentration of this compound.

Experimental Protocols

Kinase Selectivity Profiling (General Protocol)

A radiometric filter binding assay is a common method for this type of screen. The general steps are as follows:

  • Reaction Setup: A reaction mixture is prepared containing a specific kinase, its corresponding substrate (often a peptide or protein), and radiolabeled ATP (e.g., [γ-³³P]-ATP).

  • Compound Addition: this compound is added to the reaction mixture at the desired concentration (e.g., 1 µM). A control reaction without the compound is run in parallel.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific period to allow for the kinase to phosphorylate its substrate.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a filter membrane that specifically binds the phosphorylated substrate.

  • Washing: The filter is washed to remove unincorporated radiolabeled ATP.

  • Detection: The amount of radioactivity remaining on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining in the presence of this compound is calculated by comparing the radioactivity of the compound-treated sample to the control sample.

Receptor/Ion Channel/Transporter Binding Assays (General Protocol)

Radioligand binding assays are typically used for this type of safety pharmacology screening. The general steps are:

  • Preparation of Cell Membranes/Receptors: Membranes from cells expressing the target of interest are prepared.

  • Binding Reaction: The cell membranes are incubated with a specific radiolabeled ligand for the target receptor, ion channel, or transporter.

  • Compound Competition: this compound is added to the reaction at the desired concentration (e.g., 10 µM) to compete with the radioligand for binding to the target.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified.

  • Data Analysis: The percentage of inhibition of radioligand binding by this compound is calculated by comparing the amount of bound radioactivity in the presence and absence of the compound.

Visualizations

experimental_workflow General Workflow for In Vitro Off-Target Profiling cluster_kinase Kinase Screening cluster_safety Safety Pharmacology Screening k_start Prepare Kinase Reaction (Kinase, Substrate, [γ-³³P]-ATP) k_add Add this compound (1 µM) k_start->k_add k_incubate Incubate k_add->k_incubate k_stop Stop Reaction & Filter k_incubate->k_stop k_measure Measure Radioactivity k_stop->k_measure k_analyze Calculate % Activity Remaining k_measure->k_analyze s_start Prepare Target Membranes and Radioligand s_add Add this compound (10 µM) s_start->s_add s_incubate Incubate to Equilibrium s_add->s_incubate s_filter Separate Bound/Free Ligand s_incubate->s_filter s_measure Measure Bound Radioactivity s_filter->s_measure s_analyze Calculate % Inhibition s_measure->s_analyze

Caption: Workflow for in vitro off-target screening.

signaling_pathway This compound On-Target vs. Potential Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target (at high concentrations) H3B6545 This compound ERa ERα (Wild-type & Mutant) H3B6545->ERa High Potency (Covalent Inhibition) MINK1 MINK1 H3B6545->MINK1 Lower Potency MAP4K1 MAP4K1 H3B6545->MAP4K1 Lower Potency STK10 STK10 H3B6545->STK10 Lower Potency TNK1 TNK1 H3B6545->TNK1 Lower Potency Gene_Expression Altered Gene Expression ERa->Gene_Expression Tumor_Growth Inhibition of Tumor Growth Gene_Expression->Tumor_Growth Downstream Potential Downstream Cellular Effects MINK1->Downstream MAP4K1->Downstream STK10->Downstream TNK1->Downstream

Caption: this compound on-target and potential off-target interactions.

Technical Support Center: H3B-6545 in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H3B-6545 in breast cancer cell models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class oral selective ERα covalent antagonist (SERCA).[1][2] It inactivates both wild-type and mutant estrogen receptor alpha (ERα) by irreversibly binding to cysteine-530 (C530) within the receptor's ligand-binding domain.[2] This covalent modification enforces an antagonist conformation, effectively shutting down ERα signaling pathways that drive the growth of hormone-sensitive breast cancer cells.[1]

Q2: How does this compound overcome resistance to other endocrine therapies like fulvestrant (B1683766) or aromatase inhibitors?

A2: Resistance to traditional endocrine therapies often arises from mutations in the ESR1 gene, which encodes ERα. These mutations can lead to a constitutively active receptor that no longer depends on estrogen for its function. This compound is designed to be effective against both wild-type and mutant forms of ERα, including the common Y537S and D538G mutations. Its covalent binding mechanism makes it a potent inactivator of these mutated receptors. Preclinical studies have shown that this compound demonstrates significant anti-tumor activity in models that are resistant to fulvestrant and CDK4/6 inhibitors.[1]

Q3: What are the known mechanisms of acquired resistance to this compound?

A3: As of the latest available data, specific mechanisms of acquired resistance to this compound in breast cancer cells have not been extensively characterized in published literature. The development of this compound anticipated potential resistance through mutations at the C530 covalent binding site, and it was designed to maintain potency even in this context.[3][4][5] However, potential mechanisms of acquired resistance could theoretically include:

  • Alterations in drug metabolism or efflux: Increased expression of drug transporters could reduce the intracellular concentration of this compound.

  • Upregulation of bypass signaling pathways: Cancer cells might activate alternative growth factor receptor pathways (e.g., HER2, FGFR, EGFR) to circumvent the ERα blockade.

  • Secondary mutations in ESR1: While designed to be broadly active, novel mutations that alter the conformation of the ligand-binding domain or interfere with the covalent binding could emerge.

  • Epigenetic modifications: Changes in gene expression that promote cell survival and proliferation independent of ERα signaling.

Researchers investigating acquired resistance to this compound should consider comprehensive genomic and proteomic analyses of resistant cell lines or patient samples.

Q4: In which breast cancer cell lines is this compound expected to be most effective?

A4: this compound is expected to be most effective in estrogen receptor-positive (ER+) breast cancer cell lines. Its efficacy has been demonstrated in preclinical models with both wild-type ERα and various ESR1 mutations. Therefore, it would be suitable for use in common ER+ cell lines such as MCF-7 (wild-type ESR1) and T47D, as well as in models engineered to express specific ESR1 mutations (e.g., Y537S, D538G) to study resistance to other endocrine therapies.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Unexpectedly high cell viability after this compound treatment Cell line is not ER-dependent.Confirm ERα expression and estrogen-dependent growth of your cell line via Western blot and proliferation assays in estrogen-deprived media.
Incorrect drug concentration or instability.Verify the concentration and stability of your this compound stock solution. Prepare fresh dilutions for each experiment.
Development of acquired resistance.If cells were treated long-term, they might have developed resistance. Consider performing genomic sequencing to check for ESR1 mutations or analyzing key growth signaling pathways.
Inconsistent ERα degradation observed by Western blot Insufficient treatment duration or drug concentration.Perform a time-course and dose-response experiment to determine the optimal conditions for ERα degradation in your specific cell line.
Issues with antibody or blotting protocol.Ensure your primary antibody for ERα is validated and use appropriate controls. Optimize your Western blot protocol for protein transfer and antibody incubation times.
High variability in in vivo xenograft studies Inconsistent tumor engraftment or growth.Ensure consistent cell numbers and injection techniques. Monitor animal health and tumor growth closely.
Suboptimal drug formulation or administration.Follow the recommended formulation and administration route for this compound in animal models.[6] Ensure consistent dosing.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Endocrine-Resistant Breast Cancer Models

ModelESR1 StatusResistance ProfileThis compound ActivityReference
Cell Line-Derived XenograftsWild-Type & Y537SCDK4/6 inhibitor naïveSuperior anti-tumor activity compared to fulvestrant[2]
Patient-Derived Xenografts (PDX)Wild-Type & Y537SCDK4/6 inhibitor resistantSignificant single-agent activity where fulvestrant failed[2]
ST2056 PDX ModelY537SEndocrine-resistantSuperior to fulvestrant[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (Crystal Violet)
  • Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in their recommended growth medium. Allow cells to adhere overnight.

  • Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Staining:

    • Gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.

  • Destaining and Quantification:

    • Thoroughly wash the plates with deionized water and allow them to air dry.

    • Solubilize the stain by adding 10% acetic acid or methanol (B129727) to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Protocol 2: Western Blot for ERα Degradation
  • Cell Lysis:

    • Plate and treat cells with this compound as desired.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Signaling Pathways and Workflows

Caption: Mechanism of this compound action on ERα signaling.

Resistance_Workflow start ER+ Breast Cancer Cell Line long_term_culture Long-term culture with increasing this compound start->long_term_culture resistant_clone Isolate Resistant Clones long_term_culture->resistant_clone characterize_phenotype Characterize Phenotype (Viability, ERα levels) resistant_clone->characterize_phenotype Yes genomic_analysis Genomic Analysis (WES, RNA-seq) characterize_phenotype->genomic_analysis proteomic_analysis Proteomic/Phospho-proteomic Analysis characterize_phenotype->proteomic_analysis identify_mechanisms Identify Potential Resistance Mechanisms genomic_analysis->identify_mechanisms proteomic_analysis->identify_mechanisms validate_targets Validate Candidate Genes/Pathways identify_mechanisms->validate_targets Candidates Found end Develop Combination Therapies validate_targets->end

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Optimizing H3B-6545 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of H3B-6545 for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA).[1] It selectively and irreversibly binds to cysteine 530 (C530) within the ligand-binding domain of both wild-type and mutant estrogen receptor alpha (ERα).[1][2] This covalent modification locks the receptor in an antagonistic conformation, thereby inhibiting ERα-mediated signaling pathways that are crucial for the proliferation and survival of ER-positive cancer cells.[1][2]

Q2: What is a good starting concentration range for this compound in my cell-based assay?

A2: A good starting point for determining the optimal this compound concentration is to perform a dose-response curve. Based on published data, the half-maximal growth inhibition (GI₅₀) values for this compound in various breast cancer cell lines are in the low nanomolar range. We recommend a starting concentration range of 0.1 nM to 100 nM. For initial experiments, you could test a logarithmic dilution series (e.g., 0.1, 1, 10, 100 nM).

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment duration depends on the specific assay and the biological question being addressed. For cell viability assays, a 72-hour incubation is a common starting point to observe significant effects on cell proliferation. For target engagement and downstream signaling pathway analysis (e.g., Western blot for ERα degradation or RT-qPCR for target gene expression), shorter time points (e.g., 4, 8, 24, 48 hours) may be more appropriate. A time-course experiment is recommended to determine the optimal incubation time for your specific experimental setup.

Q4: Should I use charcoal-stripped serum in my cell culture medium?

A4: Yes, it is highly recommended to use charcoal-stripped fetal bovine serum (FBS) in your cell culture medium when working with this compound. Standard FBS contains endogenous hormones, including estrogens, which can activate ERα and compete with this compound for binding, potentially masking the inhibitory effects of the compound. Charcoal stripping removes these endogenous steroids, providing a more controlled experimental environment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak effect of this compound Compound Degradation: this compound may be unstable in your cell culture medium or have degraded during storage.- Prepare fresh stock solutions of this compound in DMSO for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C.
Suboptimal Concentration: The concentration range tested may be too low for your specific cell line.- Perform a broader dose-response curve, extending the concentration range up to 1 µM.
Presence of Endogenous Hormones: Hormones in standard FBS may be activating ERα and competing with this compound.- Switch to charcoal-stripped FBS in your cell culture medium.
Low ERα Expression: Your cell line may have low or no expression of ERα.- Confirm ERα expression in your cell line using Western blot or RT-qPCR.
Cell Seeding Density: Cell density can influence the apparent potency of a compound.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
High variability between replicates Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates.- Ensure thorough mixing of the cell suspension before and during plating.- Use a multichannel pipette for consistent dispensing.
Edge Effects: Evaporation from the outer wells of a plate can lead to increased compound concentration and affect cell growth.- Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate Pipetting: Errors in serial dilutions or compound addition.- Calibrate your pipettes regularly.- Use fresh pipette tips for each dilution and addition.
Unexpected cell toxicity Off-target Effects: At high concentrations, covalent inhibitors can sometimes exhibit off-target reactivity.- Use the lowest effective concentration of this compound determined from your dose-response experiments.- Consider using a non-covalent ERα antagonist as a control to distinguish between target-specific and off-target effects.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Ensure the final DMSO concentration in your culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Quantitative Data Summary

The following table summarizes the reported half-maximal growth inhibition (GI₅₀) values for this compound in various ER-positive breast cancer cell lines after a 72-hour treatment period.

Cell LineERα StatusThis compound GI₅₀ (nM)
MCF7 Wild-type0.3
T47D Wild-type5.2
CAMA-1 Wild-type0.2
HCC1428 Wild-type1.0
BT483 Wild-type0.5

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density in phenol (B47542) red-free medium supplemented with 10% charcoal-stripped FBS.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the GI₅₀ value.

Western Blot for ERα Degradation
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for the desired time points.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometric analysis. Normalize ERα band intensity to a loading control (e.g., β-actin or GAPDH).

Visualizations

H3B_6545_Mechanism_of_Action This compound Mechanism of Action cluster_cell ER+ Cancer Cell H3B_6545 This compound ER_alpha ERα (Cys530) H3B_6545->ER_alpha Covalent Binding H3B_ER_complex This compound-ERα (Covalent Complex) Signaling_inhibition Inhibition of ERα Signaling H3B_ER_complex->Signaling_inhibition Blocks Downstream Signaling Apoptosis Apoptosis / Decreased Proliferation Signaling_inhibition->Apoptosis

Caption: this compound covalently binds to ERα, inhibiting its signaling and leading to apoptosis.

experimental_workflow Experimental Workflow for this compound Concentration Optimization start Start seed_cells Seed Cells in Charcoal-Stripped Medium start->seed_cells dose_response Dose-Response Assay (e.g., 0.1-100 nM, 72h) seed_cells->dose_response determine_gi50 Determine GI₅₀ dose_response->determine_gi50 target_engagement Target Engagement Assay (e.g., Western Blot for ERα) determine_gi50->target_engagement Use concentrations around GI₅₀ downstream_analysis Downstream Signaling Analysis (e.g., RT-qPCR for target genes) target_engagement->downstream_analysis end End downstream_analysis->end

Caption: Workflow for optimizing this compound concentration in cell-based assays.

ER_Alpha_Signaling_Pathway Simplified ERα Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_alpha_inactive Inactive ERα Estrogen->ER_alpha_inactive ER_alpha_active Active ERα Dimer ER_alpha_inactive->ER_alpha_active Dimerization & HSP90 Dissociation HSP90 HSP90 ERE Estrogen Response Element (ERE) on DNA ER_alpha_active->ERE Translocation Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation H3B_6545 This compound H3B_6545->ER_alpha_inactive Covalent Binding (Inhibition)

Caption: this compound inhibits the ERα signaling pathway by preventing its activation.

References

Navigating H3B-6545 Dose-Response Curves: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA - Researchers and drug development professionals working with H3B-6545, a first-in-class oral selective estrogen receptor covalent antagonist (SERCA), now have access to a dedicated technical support resource. This guide provides in-depth information on interpreting dose-response curves, troubleshooting common experimental issues, and understanding the unique mechanism of this potent anti-cancer agent. This compound is designed to inactivate both wild-type and mutant estrogen receptor alpha (ERα), a key driver in many breast cancers, by covalently binding to cysteine 530.

This technical support center offers detailed experimental protocols, quantitative data summaries, and visual aids to facilitate successful and accurate experimentation with this compound.

Understanding the Dose-Response Relationship of this compound

This compound demonstrates potent inhibition of cell growth in ERα-positive breast cancer cell lines. The dose-response curves generated from in vitro assays are crucial for determining key parameters such as the half-maximal growth inhibition (GI50).

Quantitative Data Summary: In Vitro Cell Line Activity

The following table summarizes the reported GI50 values for this compound across various breast cancer cell lines, showcasing its potent activity against both wild-type (WT) and mutant ERα.

Cell LineERα StatusGI50 (nM)
MCF7WT0.3-0.4
HCC1428WT1.0
BT483WT0.5
T47DWT5.2
CAMA-1WT0.2

Data sourced from MedchemExpress product information.

Experimental Protocol: Generating an this compound Dose-Response Curve via Cell Viability Assay

This protocol outlines a standard procedure for determining the dose-response curve of this compound in a selected breast cancer cell line (e.g., MCF7).

Objective: To determine the GI50 value of this compound by measuring cell viability across a range of concentrations.

Materials:

  • This compound compound

  • ERα-positive breast cancer cell line (e.g., MCF7)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence detection

  • DMSO (for compound dilution)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

troubleshooting H3B-6545 variability in xenograft studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in xenograft studies involving H3B-6545. This guide is intended for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is an orally bioavailable, selective estrogen receptor covalent antagonist (SERCA).[1][2][3] It inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to a unique cysteine residue (C530).[1][2][4][5] This irreversible inhibition blocks the activity of ERα, which is a key driver of tumor growth in ER-positive breast cancer, leading to the inhibition of cancer cell proliferation and survival.[1] this compound has shown significant antitumor activity in xenograft models of ERα wild-type and mutant breast cancer, including those with the common Y537S mutation.[6][7][8]

Q2: What are the common ESR1 mutations, and how do they affect this compound efficacy?

Activating mutations in the estrogen receptor alpha gene (ESR1) are a common mechanism of acquired resistance to endocrine therapies.[5][9][10] The most frequently observed mutations are Y537S and D538G.[11] These mutations can lead to ligand-independent activation of the ERα pathway, rendering aromatase inhibitors ineffective.[5] this compound is designed to be effective against both wild-type and mutant ERα, including the Y537S and D538G mutations.[4][6][11] Clinical and preclinical data suggest that this compound demonstrates significant activity in models harboring these mutations.[6][8][11][12]

Q3: What are potential mechanisms of resistance to this compound?

While this compound is designed to overcome common resistance mechanisms to other endocrine therapies, potential resistance to this compound could emerge. Based on its mechanism, theoretical resistance mechanisms might include:

  • Alterations in the Covalent Binding Site: Mutations in the ERα C530 residue, the target of this compound's covalent binding, could potentially confer resistance. However, this compound was developed to maintain potency even in the context of C530 mutations.[4][8]

  • Bypass Signaling Pathways: Upregulation of alternative signaling pathways that can drive tumor growth independently of the ERα pathway could lead to resistance.

  • Drug Efflux Pumps: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound, thereby diminishing its efficacy.

Troubleshooting Guide for Variability in this compound Xenograft Studies

Variability in xenograft studies can arise from multiple factors. This guide provides a structured approach to troubleshooting common issues encountered during studies with this compound.

Issue 1: Suboptimal or Inconsistent Tumor Growth Inhibition
Potential Cause Troubleshooting Steps
Inappropriate Xenograft Model Selection - Confirm ERα Expression and Status: Verify the expression of ERα (both wild-type and mutant forms) in your chosen cell line or patient-derived xenograft (PDX) model. This compound's efficacy is dependent on ERα. - Assess Hormone Dependency: For ER-positive models, ensure appropriate estrogen supplementation, as tumor growth may be dependent on it.[13][14] Consider ovariectomizing mice and providing a consistent external source of estrogen to reduce variability from endogenous hormones.[14]
Drug Formulation and Administration Issues - Ensure Proper Formulation: this compound is administered orally. Ensure the vehicle used for formulation is appropriate and consistent across all animals. - Consistent Dosing Schedule: Administer this compound at the same time each day to maintain consistent drug exposure.[13] - Accurate Dosing Technique: Ensure accurate oral gavage technique to prevent dosing errors and stress to the animals.
Pharmacokinetic Variability - Animal Health: Monitor animal health closely, as underlying health issues can affect drug metabolism and exposure. - Consider Mouse Strain: Different mouse strains can have variations in drug metabolism. Ensure the use of a consistent and appropriate strain.
Issue 2: High Variability in Tumor Growth Within Treatment Groups
Potential Cause Troubleshooting Steps
Inconsistent Tumor Implantation - Standardize Cell Preparation: Ensure a consistent number of viable cells are injected for each animal. Use a consistent ratio of cells to Matrigel if applicable.[15] - Uniform Injection Site and Technique: Inject cells into the same anatomical location (e.g., mammary fat pad) for all animals to minimize variability in tumor take rate and growth.[13][15]
Animal Health and Husbandry - Monitor for Health Issues: Illness or stress can impact tumor growth and drug response. Regularly monitor animal weight and overall health.[13][15] - Consistent Housing Conditions: Maintain consistent housing conditions (temperature, light cycle, diet) for all animals in the study.
Tumor Measurement Inconsistency - Standardize Measurement Technique: Use calipers for consistent tumor volume measurements and have the same individual perform the measurements if possible to reduce inter-operator variability. The formula (Length x Width²)/2 is commonly used.[16] - Blinding: Whenever possible, the individual measuring the tumors should be blinded to the treatment groups.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Xenograft Models
ModelERα StatusThis compound DoseRouteScheduleOutcomeReference
MCF-7Wild-type1, 3, 10, 30 mg/kgOralOnce DailyDose-dependent tumor growth inhibition, superior to fulvestrant.[2][17][18]
ST1799 PDXWild-type3, 100 mg/kgOralOnce DailySignificant tumor regressions, superior to tamoxifen (B1202) and fulvestrant.[8]
ST941 PDXY537S3, 10, 30, 100 mg/kgOralOnce DailyDose-dependent tumor growth inhibition.[8]
ST2056 PDXY537SNot specifiedOralOnce DailySuperior antitumor activity compared to fulvestrant.[13]
Table 2: Clinical Trial Data for this compound (450 mg QD)
Clinical EndpointAll Patients (N=94)Patients with Clonal Y537S Mutation (N=10)Patients with Clonal D538G Mutation (N=19)Reference
Objective Response Rate (ORR) 17%30%0%[11]
Clinical Benefit Rate (CBR) 32%60%32%[11]
Median Progression-Free Survival (PFS) 5.1 months7.3 months5.4 months[11]

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Generation
  • Cell Culture: Culture ER-positive breast cancer cells (e.g., MCF-7) in appropriate media supplemented with 10% FBS.[13]

  • Cell Preparation: Harvest cells during the exponential growth phase. Wash cells with PBS and resuspend in a 1:1 mixture of serum-free media and Matrigel.[13][15]

  • Implantation: Subcutaneously inject 1 x 10^7 cells in a volume of 0.2 mL into the mammary fat pad of 6-8 week old female immunodeficient mice (e.g., BALB/c nude).[13][15]

  • Estrogen Supplementation: For estrogen-dependent models, implant a slow-release estrogen pellet (e.g., 0.72 mg, 90-day release) subcutaneously 3 days prior to cell implantation.[13][15]

  • Tumor Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

Protocol 2: this compound Dosing and Administration
  • Formulation: Prepare this compound in an appropriate vehicle for oral administration.

  • Dosing: Administer this compound via oral gavage once daily at the desired dose.[13] The administration volume is typically 10 mL/kg of body weight.[13][15]

  • Monitoring: Monitor animal body weight daily and tumor volume twice weekly.[13]

Visualizations

H3B_6545_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERα_inactive ERα (Inactive) Estrogen->ERα_inactive Binds ERα_active ERα (Active) ERα_inactive->ERα_active Conformational Change ERα_H3B_6545 ERα-H3B-6545 (Covalently Bound, Inactive) ERα_inactive->ERα_H3B_6545 ERE Estrogen Response Element (ERE) ERα_active->ERE Binds H3B_6545 This compound H3B_6545->ERα_inactive Covalently Binds to C530 Gene_Transcription Gene Transcription (Proliferation, Survival) ERα_H3B_6545->Gene_Transcription Blocks ERE->Gene_Transcription Activates

Caption: this compound Mechanism of Action

Troubleshooting_Workflow Start High Variability or Suboptimal Efficacy Check_Model 1. Review Xenograft Model Start->Check_Model Sub_Model1 ERα status confirmed? Check_Model->Sub_Model1 Check_Drug 2. Verify Drug Formulation and Administration Sub_Drug1 Formulation consistent? Check_Drug->Sub_Drug1 Check_Procedure 3. Assess Experimental Procedures Sub_Procedure1 Implantation standardized? Check_Procedure->Sub_Procedure1 Analyze_Data 4. Re-evaluate Data Sub_Data1 Outliers identified? Analyze_Data->Sub_Data1 Outcome Optimized Study Design Sub_Model1->Check_Model No, re-verify Sub_Model2 Hormone dependency addressed? Sub_Model1->Sub_Model2 Yes Sub_Model2->Check_Model No, adjust protocol Sub_Model2->Check_Drug Yes Sub_Drug1->Check_Drug No, reformulate Sub_Drug2 Dosing technique accurate? Sub_Drug1->Sub_Drug2 Yes Sub_Drug2->Check_Drug No, retrain staff Sub_Drug2->Check_Procedure Yes Sub_Procedure1->Check_Procedure No, standardize Sub_Procedure2 Animal health monitored? Sub_Procedure1->Sub_Procedure2 Yes Sub_Procedure2->Check_Procedure No, improve monitoring Sub_Procedure2->Analyze_Data Yes Sub_Data1->Outcome Yes, investigate Sub_Data1->Outcome No, proceed with analysis

Caption: Troubleshooting Workflow for Xenograft Variability

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms H3B_6545 This compound ERa ERα H3B_6545->ERa Inhibits Tumor_Growth ERα-driven Tumor Growth ERa->Tumor_Growth C530_Mutation ERα C530 Mutation C530_Mutation->ERa Alters binding site Bypass_Pathway Bypass Signaling (e.g., MAPK, PI3K) Bypass_Pathway->Tumor_Growth Drives growth independently Drug_Efflux Increased Drug Efflux Drug_Efflux->H3B_6545 Reduces intracellular concentration

Caption: Potential Resistance Mechanisms to this compound

References

H3B-6545 toxicity and side effects in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing H3B-6545 in preclinical models. The information is compiled from published preclinical and clinical studies to help anticipate and address potential experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common adverse events observed with this compound in preclinical models that might translate from clinical findings?

A1: While direct, comprehensive preclinical toxicology reports are not fully detailed in the provided literature, clinical trial data in humans can help anticipate potential findings in animal models. The most common treatment-related adverse events observed in patients include asymptomatic sinus bradycardia, gastrointestinal issues (diarrhea, nausea), fatigue, and anemia.[1][2] In a study with Japanese patients, rash was a notable side effect.[3][4] Therefore, in preclinical toxicology studies, it is crucial to monitor cardiovascular parameters (e.g., via telemetry), perform regular complete blood counts (CBCs), and conduct daily clinical observations for signs of lethargy, gastrointestinal distress, or skin abnormalities.

Q2: We are observing unexpected cardiac effects (bradycardia) in our animal models. Is this a known effect of this compound?

A2: Yes, asymptomatic sinus bradycardia is the most common adverse event reported in human clinical trials, occurring in a high percentage of patients (93.9% in one study).[2][3] This suggests a potential on-target or off-target effect on cardiac rhythm. For preclinical studies, it is recommended to establish a baseline heart rate for each animal before dosing and to perform continuous or frequent electrocardiogram (ECG) monitoring, especially during the initial stages of treatment and at expected peak plasma concentrations (Tmax of 2-4 hours post-dose).[1]

Q3: Our in vivo xenograft study is showing less efficacy than expected. What are some potential reasons?

A3: Several factors could contribute to lower-than-expected efficacy:

  • Drug Formulation and Administration: this compound is administered orally. Ensure the vehicle used for formulation is appropriate and that the compound is fully solubilized or suspended. Inconsistent dosing administration can lead to variability in exposure.

  • Pharmacokinetics: this compound has a reported terminal half-life of 2.4 hours in rats and 4.0 hours in monkeys.[5][6] The dosing frequency in your model should be sufficient to maintain adequate target engagement. Consider performing satellite pharmacokinetic studies to confirm that plasma concentrations are within the therapeutic window.

  • Model Resistance: The tumor model itself may have intrinsic or acquired resistance mechanisms. This compound is potent against wild-type and mutant ERα, including models resistant to fulvestrant (B1683766) and palbociclib.[3][7][8] However, if your model has developed resistance via pathways independent of ERα, efficacy may be limited.

  • Target Expression: Confirm the expression and mutation status of ERα (ESR1) in your xenograft model. While this compound is effective against both wild-type and mutant forms, the level of dependence on the ERα pathway is critical.[9][10]

Q4: We are designing a toxicology study for this compound. What specific parameters should we focus on?

A4: Based on clinical findings, the following should be prioritized:

  • Cardiovascular: Continuous ECG monitoring for bradycardia and potential QT interval prolongation.[2][3]

  • Hematology: Regular CBCs to monitor for anemia and effects on lymphocyte counts.[1][2]

  • Dermatological: Daily skin observations for any signs of rash or maculopapular eruptions.[3]

  • General Clinical Observations: Monitor for signs of fatigue, decreased appetite, and gastrointestinal issues like diarrhea.[1]

  • Metabolism: this compound is primarily cleared via hepatic metabolism (CYP3A substrate).[6] Liver function tests (ALT, AST, bilirubin) should be included in clinical chemistry panels.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key data points related to the this compound safety and pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesTerminal Elimination Half-lifeBioavailabilityPlasma Protein BindingReference
Rat2.4 hoursLow to Moderate99.5 - 99.8%[5][6]
Monkey4.0 hoursLow to Moderate99.5 - 99.8%[5][6]

Table 2: Summary of Common Treatment-Related Adverse Events (TRAEs) from Human Clinical Trials (Relevant for Preclinical Monitoring)

Adverse EventGradeFrequency (in various studies)Reference
Sinus BradycardiaAsymptomatic / Grade 1-2>90% in one study; 34-35% Grade 1, 5% Grade 2 in others[1][3][11][12]
AnemiaGrade ≥215.2% (Grade 3); 19-20% (Grade ≥2)[3][11][13]
NauseaGrade ≥217%[12][13]
FatigueGrade ≥216%[12][13]
DiarrheaGrade ≥211-12%[12][13]
Rash / Maculopapular RashAll Grades26.7% - 66.7% (in Japanese patients)[2][3]
QT Interval ProlongationGrade 3One DLT reported at 450 mg[2][3]
Lymphocyte Count DecreaseGrade 3One TRAE reported[1]

Experimental Protocols & Methodologies

1. In Vivo Xenograft Efficacy Studies

  • Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are typically used.

  • Tumor Implantation: Breast cancer cells (e.g., MCF-7 for ERαWT) or patient-derived xenograft (PDX) fragments expressing wild-type or mutant ERα are implanted subcutaneously or orthotopically into the mammary fat pad.

  • Dosing: Once tumors are established (e.g., 100-200 mm³), animals are randomized into vehicle control and treatment groups. This compound is administered orally, once daily (QD), at specified dose levels (e.g., 1-10 mg/kg).[5]

  • Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight and general health are monitored regularly.

  • Endpoint: The study may conclude when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors can be harvested for pharmacodynamic analysis (e.g., Ki67 staining, ER target gene expression).[1]

2. Pharmacokinetic (PK) Studies

  • Animal Models: Rats (e.g., Sprague-Dawley) and non-human primates (e.g., Cynomolgus monkeys) are used.[6]

  • Administration: A single dose of this compound is administered via intravenous (IV) and oral (PO) routes in separate cohorts to determine bioavailability.

  • Sample Collection: Blood samples are collected at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is separated by centrifugation and stored at -80°C.

  • Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Interpretation: PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.[6]

Visualizations

H3B_6545_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Conformational Change ERa_inactivated Covalently Inactivated ERα ERE Estrogen Response Element (ERE) ERa_active->ERE Binds to DNA Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation H3B6545 This compound (SERCA) H3B6545->ERa_inactive Forms Covalent Bond with Cysteine 530 ERa_inactivated->Proliferation Blocks Pathway

Caption: Mechanism of Action of this compound as a Selective ERα Covalent Antagonist (SERCA).

Preclinical_Tox_Workflow start Study Start: Animal Acclimation & Baseline Measurements dosing Daily Oral Dosing: - Vehicle Control - this compound (Low, Mid, High Dose) start->dosing monitoring In-Life Monitoring dosing->monitoring monitoring_details • Daily Clinical Observations • Weekly Body Weights • Regular Blood Collection (CBC, Chem) • ECG/Cardiovascular Monitoring monitoring->monitoring_details endpoint Study Endpoint (e.g., 28 Days) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Terminal Analysis necropsy->analysis analysis_details • Organ Weights • Histopathology • Final Blood Analysis analysis->analysis_details report Final Report: - Determine NOAEL - Characterize Toxicity Profile analysis->report

Caption: General workflow for a preclinical toxicology study of an oral compound like this compound.

References

Technical Support Center: H3B-6545 In Vivo Delivery and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common challenges associated with the in vivo delivery of H3B-6545.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, selective estrogen receptor covalent antagonist (SERCA).[1][2] It works by selectively and covalently binding to a unique cysteine residue (C530) on the estrogen receptor alpha (ERα).[1][3][4] This binding inactivates both wild-type and mutant forms of ERα, thereby inhibiting the growth and survival of ERα-expressing cancer cells.[1][5] This covalent modification enforces a unique antagonist conformation, effectively shutting down the receptor's activity.[2][6]

Q2: What are the common delivery issues encountered with this compound in vivo?

The primary in vivo delivery challenge for this compound, like many small molecule inhibitors, revolves around achieving adequate solubility and bioavailability to ensure consistent and effective exposure at the target site. While this compound is orally active, proper formulation is critical for successful in vivo experiments.[2][5]

Q3: Are there recommended formulations for in vivo use of this compound?

Yes, several formulations have been developed to improve the solubility and delivery of this compound hydrochloride for in vivo studies. The choice of formulation may depend on the specific experimental design and animal model.

Troubleshooting Guide

Problem: Poor or inconsistent anti-tumor activity in xenograft models.

Possible Causes & Solutions:

  • Suboptimal Formulation: The solubility of this compound can be a limiting factor. Ensure you are using a recommended and properly prepared formulation.

  • Improper Administration: For oral gavage, ensure the compound is administered correctly to maximize absorption.

  • Insufficient Dose: The dose may be too low to achieve the necessary therapeutic concentration in the tumor tissue.

  • Metabolism: this compound is a substrate of CYP3A enzymes and is primarily cleared through hepatic metabolism.[7] The metabolic rate can vary between species and even individual animals.

Problem: Observed adverse effects in animal models.

Possible Causes & Solutions:

  • High Dose: The administered dose may be approaching the maximum tolerated dose. Consider reducing the dose or the frequency of administration. In clinical trials, common adverse events included sinus bradycardia, rash, and QT prolongation.[8][9] While direct translation to animal models is not always possible, be observant for any signs of distress.

  • Off-Target Effects: While this compound is selective for ERα, high concentrations could potentially lead to off-target effects.

Data Presentation

Table 1: In Vivo Formulations for this compound Hydrochloride [10]

FormulationCompositionPreparation Notes
Formulation 1 10% DMSO + 40% PEG300 + 5% Tween80 + 45% SalineAdd co-solvents sequentially and mix well at each step. Results in a clear solution.
Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline)Prepare the 20% SBE-β-CD in saline first, then add the DMSO stock of this compound.
Formulation 3 10% DMSO + 90% Corn OilMix the DMSO stock solution with corn oil.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models [7]

SpeciesTerminal Elimination Half-lifeBioavailabilityPlasma Protein Binding
Rat 2.4 hoursLow to moderate99.5-99.8%
Monkey 4.0 hoursLow to moderate99.5-99.8%

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model [11]

  • Animal Model: Use female athymic nude mice.

  • Tumor Implantation: Implant ERα-positive breast cancer cells (e.g., MCF-7) subcutaneously. For some models, supplementation with estrogen pellets may be required to support initial tumor growth.[11]

  • Tumor Growth and Randomization: Allow tumors to reach an average volume of approximately 200-300 mm³. Randomize animals into treatment and control groups based on tumor volume.

  • Formulation Preparation: Prepare the this compound formulation as described in Table 1.

  • Administration: Administer this compound orally once daily via gavage. The administration volume is typically 10 mL/kg of body weight.[11]

  • Monitoring: Measure tumor volume and body weight twice per week. Monitor for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.

Visualizations

H3B_6545_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_alpha ERα ERE Estrogen Response Element (DNA) ER_alpha->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Promotes Estrogen Estrogen Estrogen->ER_alpha Activates H3B_6545 This compound H3B_6545->ER_alpha Covalently Binds & Inactivates

Caption: Mechanism of action of this compound in inhibiting ERα signaling.

in_vivo_workflow start Start tumor_implantation Subcutaneous Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring (Volume & Body Weight) tumor_implantation->tumor_growth randomization Randomization of Animals (e.g., Tumor Volume ~200mm³) tumor_growth->randomization treatment_group Treatment Group: Oral Gavage with this compound randomization->treatment_group Yes control_group Control Group: Vehicle Administration randomization->control_group No monitoring Continued Monitoring (Tumor Volume & Body Weight) treatment_group->monitoring control_group->monitoring endpoint Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint

Caption: General experimental workflow for an in vivo efficacy study.

References

Technical Support Center: H3B-6545 and C530 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing H3B-6545, a selective estrogen receptor covalent antagonist (SERCA), particularly in the context of estrogen receptor alpha (ERα) C530 mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally administered selective estrogen receptor covalent antagonist (SERCA).[1] It functions by selectively and covalently binding to a specific cysteine residue (Cysteine-530) within the ligand-binding domain of estrogen receptor alpha (ERα).[1][2] This irreversible binding inactivates both wild-type (WT) and mutant forms of ERα, leading to the inhibition of ERα-mediated signaling pathways that drive the growth and survival of ERα-expressing cancer cells.[1][2]

Q2: How do C530 mutations in ERα affect the efficacy of this compound?

This compound was specifically developed to maintain its potency even when C530 mutations are present in ERα.[3][4] This was a key design improvement over its predecessor, H3B-5942, for which C530 mutations were a potential mechanism of resistance.[3][4] Preclinical studies have demonstrated that this compound effectively suppresses the proliferation of cancer cell lines expressing both wild-type ERα and ERα with C530 mutations.[5]

Q3: My cells with a known C530S mutation in ERα are showing unexpected resistance to this compound. What could be the issue?

While this compound is designed to be effective against C530 mutations, several factors could contribute to unexpected resistance:

  • Cell Line Integrity: Confirm the identity and purity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Compound Viability: Ensure the proper storage and handling of your this compound compound to maintain its activity. Degradation of the compound can lead to reduced efficacy.

  • Off-Target Effects: Investigate the possibility of alternative signaling pathways being activated in your specific cell model, which could bypass the ERα inhibition by this compound.

  • Experimental Conditions: Double-check all experimental parameters, including seeding density, treatment duration, and media components, to ensure they align with established protocols.

Q4: Where can I find quantitative data on the efficacy of this compound against C530S mutant ERα?

The following tables summarize the growth inhibition (GI50) data for this compound in MCF7 breast cancer cell lines engineered to overexpress various forms of ERα.

Quantitative Data

Table 1: Proliferation GI50 of this compound in ERαWT and ERαY537S MCF7 cells with and without C530S mutation. [5]

Cell LineERα StatusThis compound GI50 (nmol/L)
MCF7ERαWT0.3 ± 0.1
MCF7ERαWT/C530S0.3 ± 0.1
MCF7ERαY537S0.2 ± 0.0
MCF7ERαY537S/C530S0.2 ± 0.0

Experimental Protocols

Cell Viability Assay

This protocol outlines the steps for determining the effect of this compound on the proliferation of ERα-positive breast cancer cell lines.

Q5: What is a standard protocol for assessing cell viability in response to this compound treatment?

A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Protocol:

  • Cell Seeding:

    • Harvest and count MCF7 cells cultured in standard growth medium.

    • Seed the cells in a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Add the diluted compound to the designated wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 6 days.

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the half-maximal growth inhibition (GI50) values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Biochemical Assay for ERα Coactivator Recruitment

This protocol describes a method to assess the ability of this compound to inhibit the interaction between ERα and a coactivator peptide.

Q6: How can I biochemically assess the inhibitory effect of this compound on ERα coactivator binding?

The LanthaScreen™ TR-FRET ERα Coactivator Assay is a suitable method for this purpose.

Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound (this compound) and a known agonist (e.g., estradiol) in the appropriate assay buffer.

    • Prepare a 4X solution of the GST-tagged ERα ligand-binding domain (LBD) in cold assay buffer.

    • Prepare a 4X solution of the fluorescein-labeled coactivator peptide and the terbium-labeled anti-GST antibody in assay buffer.

  • Assay Procedure (Antagonist Mode):

    • Add 5 µL of the 4X test compound solution to the wells of a 384-well assay plate.

    • Add 5 µL of the 4X ERα LBD solution to each well.

    • Incubate for 1 hour at room temperature.

    • Add 10 µL of the 4X agonist/fluorescein-coactivator peptide/terbium-anti-GST antibody mixture to each well.

    • Incubate for 1-5 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the 520/495 nm emission ratio.

    • Determine the IC50 values from the dose-response curves of the test compound.

Visualizations

H3B_6545_Signaling_Pathway cluster_cell Cancer Cell H3B_6545 This compound ERa ERα (WT or C530 Mutant) H3B_6545->ERa ERa_inactive Inactive ERα ERE Estrogen Response Element (ERE) ERa->ERE Binding Blocked Gene_Transcription Gene Transcription ERE->Gene_Transcription Inhibition Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Inhibition

Caption: this compound signaling pathway.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_biochemical Biochemical Assay c1 Seed MCF7 cells (ERα WT or C530S) c2 Treat with this compound (6 days) c1->c2 c3 Add CellTiter-Glo® Reagent c2->c3 c4 Measure Luminescence c3->c4 c5 Calculate GI50 c4->c5 b1 Incubate ERα LBD with This compound b2 Add Agonist, Fluorescein- Coactivator & Tb-Ab b1->b2 b3 Incubate and Read TR-FRET Signal b2->b3 b4 Calculate IC50 b3->b4

Caption: Key experimental workflows.

Logical_Relationship H3B_6545 This compound Covalent_Binding Covalent Binding to C530 of ERα H3B_6545->Covalent_Binding ERa_Inactivation ERα Inactivation Covalent_Binding->ERa_Inactivation Maintained_Potency Maintained Potency Against C530 Mutants ERa_Inactivation->Maintained_Potency C530_Mutation C530 Mutation in ERα C530_Mutation->Covalent_Binding Does not prevent

Caption: this compound and C530 mutation.

References

Technical Support Center: H3B-6545 Metabolism and Clearance in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the metabolism and clearance of H3B-6545 in hepatocytes. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of metabolism for this compound in hepatocytes?

A1: this compound is predominantly cleared through hepatic phase 1 metabolism. It is a substrate of the cytochrome P450 3A (CYP3A) enzyme subfamily.[1]

Q2: Have the metabolites of this compound been identified?

A2: Yes, nine metabolites of this compound have been identified in incubations with rat, monkey, and human hepatocytes. Importantly, none of these metabolites are unique to humans.[1]

Q3: Is glutathione (B108866) conjugation a significant clearance pathway for this compound?

A3: No, the formation of glutathione-related conjugates of this compound has been found to be minimal in in vitro studies.[1]

Q4: What are the key pharmacokinetic parameters of this compound observed in preclinical species?

A4: In preclinical studies, this compound exhibited a terminal elimination half-life of 2.4 hours in rats and 4.0 hours in monkeys. It demonstrated low to moderate bioavailability.[1]

Q5: How is this compound analyzed in biological samples?

A5: A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed for the determination of this compound in plasma samples. This method is used for pharmacokinetic studies and metabolite identification.[2]

Data on this compound Metabolism and Pharmacokinetics

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound

ParameterRatMonkey
Terminal Elimination Half-life (t½) 2.4 hours4.0 hours
Bioavailability Low to ModerateLow to Moderate
Plasma Protein Binding 99.5 - 99.8%99.5 - 99.8%

Source: Nonclinical pharmacokinetics and in vitro metabolism of this compound, a novel selective ERα covalent antagonist (SERCA)[1]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Suspension Cryopreserved Hepatocytes

This protocol is adapted from standard industry practices for assessing the metabolic stability of a compound.[3]

Materials:

  • Cryopreserved human hepatocytes

  • Williams' Medium E

  • Hepatocyte Maintenance Supplement Pack (Serum-free)

  • This compound stock solution (e.g., in DMSO)

  • Positive control substrate (e.g., a compound with known metabolic instability)

  • Negative control (heat-inactivated hepatocytes)

  • 12-well non-coated plates

  • Orbital shaker

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (or other suitable quenching solvent)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare Incubation Medium by supplementing Williams' Medium E with the Hepatocyte Maintenance Supplement Pack. Warm to 37°C.

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

    • Determine hepatocyte viability and concentration using a suitable method (e.g., trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed Incubation Medium.

    • Prepare the this compound working solution by diluting the stock solution in Incubation Medium to the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration (e.g., DMSO) is low (typically ≤ 0.1%) to avoid cytotoxicity.

    • Prepare positive and negative controls. For the negative control, heat-inactivate a portion of the hepatocyte suspension.

  • Incubation:

    • Add the this compound working solution to the wells of a 12-well plate.

    • Initiate the metabolic reaction by adding the hepatocyte suspension to the wells.

    • Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator.

    • At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation wells.

  • Sample Processing and Analysis:

    • Stop the metabolic reaction by adding a cold quenching solvent (e.g., acetonitrile) to the collected aliquots.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound (this compound).

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • From the slope of the linear portion of the curve, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Metabolite Identification in Hepatocyte Incubations

This protocol outlines a general workflow for identifying metabolites of this compound.

Materials:

  • Same as Protocol 1

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Follow the incubation procedure described in Protocol 1, typically using a longer incubation time to allow for sufficient metabolite formation.

  • Sample Preparation:

    • After quenching the reaction, samples may require further processing such as solid-phase extraction (SPE) to concentrate the metabolites and remove interfering substances.

  • LC-MS/MS Analysis:

    • Analyze the processed samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation patterns of the parent drug and its metabolites.

  • Data Analysis and Structure Elucidation:

    • Compare the full scan mass spectra of samples from different time points to identify peaks that increase in intensity over time, indicating metabolite formation.

    • Determine the mass difference between the parent drug and potential metabolites to hypothesize the type of metabolic transformation (e.g., oxidation, hydroxylation, glucuronidation).

    • Analyze the fragmentation patterns of the metabolites and compare them to the fragmentation pattern of the parent drug to aid in structural elucidation.[2]

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in Hepatocyte Metabolism Assays

IssuePotential Cause(s)Recommended Solution(s)
Low Cell Viability Post-Thaw Improper thawing technique (e.g., too slow or too fast).Follow the supplier's thawing protocol precisely. Thaw vials quickly in a 37°C water bath until a small ice crystal remains.
Sub-optimal thawing medium.Use the recommended thawing and plating media from the hepatocyte supplier.
Rough handling of cells.Handle hepatocytes gently. Avoid vigorous pipetting or vortexing.
Low Attachment Efficiency (for plated assays) Poor quality of collagen-coated plates.Use high-quality, pre-coated plates from a reputable supplier.
Incorrect seeding density.Optimize the seeding density for your specific hepatocyte lot.
Insufficient attachment time.Allow sufficient time for hepatocytes to attach before starting the experiment (typically several hours to overnight).
High Variability Between Replicates Inconsistent cell density in wells.Ensure the hepatocyte suspension is homogenous before dispensing into wells by gentle swirling.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting technique.
Edge effects on the plate.Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
No or Very Low Metabolism of this compound Low metabolic activity of the hepatocyte lot.Use a new lot of hepatocytes with certified metabolic activity. Include a positive control with a known high-clearance compound to verify cell functionality.
This compound concentration is too high (substrate inhibition).Test a range of this compound concentrations to determine the optimal concentration for linear metabolism.
Incorrect incubation conditions (temperature, CO2).Ensure the incubator is properly calibrated and maintained at 37°C and 5% CO2.
Unexpected Metabolite Profile Contamination of the sample or reagents.Use sterile techniques and high-purity reagents.
Instability of this compound in the incubation medium.Run a control incubation of this compound in medium without hepatocytes to assess its chemical stability.

Source: Adapted from general troubleshooting guides for hepatocyte assays.[4]

Visualizations

H3B_6545_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Thaw Thaw Cryopreserved Hepatocytes Viability Assess Viability & Concentration Thaw->Viability Incubate Incubate Hepatocytes with this compound (37°C, 5% CO2) Viability->Incubate Prepare_Drug Prepare this compound Working Solution Prepare_Drug->Incubate Time_Points Collect Samples at Time Points Incubate->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Process Process Samples (e.g., Centrifugation) Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Stability Metabolic Stability (t½, CLint) LCMS->Stability Metabolite_ID Metabolite Identification LCMS->Metabolite_ID

Caption: Experimental workflow for this compound metabolism studies in hepatocytes.

H3B_6545_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Minor) H3B6545 This compound Oxidation Oxidation H3B6545->Oxidation CYP3A Hydroxylation Hydroxylation H3B6545->Hydroxylation CYP3A Demethylation Demethylation H3B6545->Demethylation CYP3A Glucuronidation Glucuronidation Oxidation->Glucuronidation Sulfation Sulfation Oxidation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Demethylation->Glucuronidation

Caption: Proposed metabolic pathways of this compound in human hepatocytes.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions Start Experiment Start: Low/No Metabolism Check_Viability Check Hepatocyte Viability Start->Check_Viability Check_Positive_Control Check Positive Control Metabolism Start->Check_Positive_Control Check_Incubation Verify Incubation Conditions Start->Check_Incubation New_Vial Use New Vial of Hepatocytes Check_Viability->New_Vial Low Viability Optimize_Conc Optimize this compound Concentration Check_Positive_Control->Optimize_Conc Normal Metabolism New_Lot Test a Different Hepatocyte Lot Check_Positive_Control->New_Lot Low Metabolism Calibrate_Incubator Calibrate Incubator Check_Incubation->Calibrate_Incubator Incorrect Conditions

References

minimizing H3B-6545 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H3B-6545, a selective estrogen receptor covalent antagonist (SERCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this compound in experimental setups and to offer troubleshooting support for common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, selective and covalent antagonist of estrogen receptor alpha (ERα).[1][2] It belongs to a class of compounds known as SERCAs. Its mechanism of action involves selectively and covalently binding to a unique cysteine residue (C530) within the ligand-binding domain of ERα.[2] This irreversible binding inactivates both wild-type and mutant forms of ERα, thereby inhibiting the growth and survival of ERα-expressing cancer cells.[1][2]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in preclinical and clinical research for the treatment of metastatic ER-positive, HER2-negative breast cancer.[2][3] It is a valuable tool for studying ERα signaling pathways and for investigating mechanisms of resistance to other endocrine therapies.[3] this compound has shown potent antitumor activity in various xenograft models, including those resistant to standard-of-care treatments like fulvestrant.[2][4]

Q3: What are the known stability concerns for this compound?

A3: While specific degradation kinetics for this compound are not extensively published, its chemical structure, which includes an indazole ring and an acrylamide (B121943) warhead, suggests potential stability issues. Indazole derivatives can be susceptible to photodegradation, oxidation, and hydrolysis under acidic or basic conditions.[1] The acrylamide group is a Michael acceptor and can react with nucleophiles, such as thiols (e.g., glutathione) present in cell culture media or cell lysates.[5][6]

Q4: How should this compound be stored?

A4: For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years).[7] Stock solutions in a suitable solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is advisable to use freshly prepared solutions for experiments whenever possible to minimize the impact of any potential degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

Possible Causes and Solutions:

  • Degradation in Aqueous Media: this compound may degrade in aqueous cell culture media over time, especially at physiological pH and temperature.

  • Reaction with Media Components: The acrylamide warhead of this compound can react with nucleophilic components in the media, such as glutathione (B108866) present in fetal bovine serum (FBS).

  • Precipitation: The compound may precipitate out of solution at the final working concentration.

Troubleshooting Steps:

  • Perform a Time-Course Stability Study: Incubate this compound in your specific cell culture medium at 37°C for various durations (e.g., 0, 2, 6, 12, 24 hours) and then test its activity in a short-term assay. A decrease in potency over time suggests instability.

  • Minimize Incubation Time: Reduce the pre-incubation time of the compound in the media before adding it to the cells.

  • Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.

  • Assess Solubility: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is suspected, consider using a lower final concentration or a different formulation if possible.

Hypothetical Stability Data in Cell Culture Medium (MCF-7 medium + 10% FBS at 37°C)

Time (hours)Remaining Intact this compound (%)
0100
295
685
1270
2455
Issue 2: High variability in in vitro kinase/binding assay results.

Possible Causes and Solutions:

  • pH-dependent Hydrolysis: The indazole core of this compound may be susceptible to hydrolysis at non-neutral pH.

  • Temperature Sensitivity: Prolonged incubation at elevated temperatures can accelerate degradation.

  • Light Exposure: Indazole derivatives can undergo photodegradation upon exposure to UV or even ambient light.[1]

  • Solvent Instability: While generally stable in DMSO, repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.

Troubleshooting Steps:

  • Optimize Buffer pH: If your assay allows, test the stability of this compound in buffers with different pH values to find the optimal condition.

  • Control Temperature and Time: Minimize the duration of incubation at higher temperatures. For covalent inhibitors, it's crucial to standardize the pre-incubation time between the inhibitor and the enzyme to ensure consistent results.[2]

  • Protect from Light: Prepare and handle this compound solutions in a dark environment or by using amber-colored tubes and plates.

  • Proper Solvent Handling: Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure DMSO is of high purity and anhydrous.

Hypothetical Stability Data of this compound in Different Buffers (24h incubation)

BufferpHTemperatureLight ConditionRemaining Intact this compound (%)
Phosphate7.437°CAmbient88
Phosphate7.437°CDark95
Acetate5.037°CDark98
Tris8.537°CDark80
Phosphate7.44°CDark99

Experimental Protocols

Protocol 1: In Vitro ERα Covalent Binding Assay

This protocol is designed to assess the time-dependent covalent binding of this compound to purified ERα.

Materials:

  • Recombinant human ERα protein

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 8 M Guanidine Hydrochloride

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Dilute the ERα protein to a final concentration of 1 µM in the assay buffer.

  • Add this compound to the ERα solution to a final concentration of 10 µM. Include a vehicle control (DMSO only).

  • Incubate the reaction mixture at room temperature, protected from light.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and quench it by adding 10 volumes of the stop solution.

  • Analyze the samples by LC-MS/MS to determine the percentage of ERα that is covalently modified by this compound.

Protocol 2: Cell-Based ERα Activity Assay (E-Screen Assay)

This protocol measures the effect of this compound on the proliferation of ERα-positive breast cancer cells (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • Experimental Medium: Phenol red-free DMEM supplemented with 10% charcoal-stripped FBS.

  • This compound

  • 17β-Estradiol (E2)

  • Cell proliferation reagent (e.g., MTT, PrestoBlue)

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in the experimental medium and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the experimental medium.

  • Pre-treat the cells with the this compound dilutions or vehicle control (DMSO) for 2 hours.

  • Add E2 to a final concentration of 1 nM to all wells except for the vehicle control wells to stimulate proliferation.

  • Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Measure cell proliferation using a suitable reagent according to the manufacturer's instructions.

  • Plot the this compound concentration versus cell viability to determine the IC50 value.

Visualizations

er_alpha_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα (bound to HSPs) E2->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization ERE Estrogen Response Element (ERE) ERa_active->ERE Translocates & Binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation H3B_6545 This compound H3B_6545->ERa_inactive Covalently Binds (Inactivates)

Caption: ERα Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Stock Prepare this compound Stock in DMSO Working Prepare Fresh Working Dilutions Stock->Working Preincubation Pre-incubate ERα with this compound Working->Preincubation Pretreat Pre-treat Cells with this compound Working->Pretreat Reaction Initiate Reaction Preincubation->Reaction Quench Quench Reaction at Time Points Reaction->Quench Analysis_invitro LC-MS/MS Analysis Quench->Analysis_invitro Seeding Seed MCF-7 Cells Seeding->Pretreat Stimulate Stimulate with E2 Pretreat->Stimulate Incubate Incubate for 5-7 Days Stimulate->Incubate Analysis_cell Measure Proliferation Incubate->Analysis_cell

Caption: General Experimental Workflow for this compound.

troubleshooting_logic Problem Inconsistent/ Low Activity Check_Stability Assess Stability in Experimental Conditions Problem->Check_Stability Check_Solubility Verify Solubility & Precipitation Problem->Check_Solubility Check_Protocol Review Experimental Protocol Problem->Check_Protocol Degradation Degradation Confirmed Check_Stability->Degradation Yes Precipitation Precipitation Observed Check_Solubility->Precipitation Yes Protocol_Issue Protocol Variation Identified Check_Protocol->Protocol_Issue Yes Optimize Optimize Conditions: - Fresh solutions - Protect from light - Minimize incubation Degradation->Optimize Adjust_Conc Adjust Concentration or Formulation Precipitation->Adjust_Conc Standardize Standardize Protocol: - Consistent timing - Calibrated equipment Protocol_Issue->Standardize

References

Technical Support Center: Addressing H3B-6545-Induced Bradycardia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter bradycardia in animal models during non-clinical studies of H3B-6545. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: Is bradycardia an expected effect of this compound administration in vivo?

A1: Yes, based on clinical data in humans, sinus bradycardia is a very common treatment-emergent adverse event associated with this compound. In a Phase I study, sinus bradycardia was observed in 93.9% of patients. Another study reported sinus bradycardia in 44.4% of patients, with the majority of cases being asymptomatic (Grade 1) and a smaller percentage being symptomatic but not requiring intervention (Grade 2). Therefore, it is reasonable to anticipate bradycardia in animal models being administered this compound.

Q2: What is the likely severity of this compound-induced bradycardia in animal models?

Q3: What is the mechanism of this compound-induced bradycardia?

A3: The precise mechanism by which this compound, a selective estrogen receptor α (ERα) covalent antagonist, induces bradycardia has not been fully elucidated in the available literature. Estrogen receptors are known to be present in cardiovascular tissues and can influence autonomic tone and cardiac electrophysiology. It is hypothesized that the potent antagonism of ERα by this compound may disrupt these homeostatic mechanisms, leading to a decrease in heart rate. Further research is needed to determine the exact signaling pathways involved.

Troubleshooting Guide

Issue 1: Significant drop in heart rate observed after this compound administration.

Troubleshooting Steps:

  • Confirm the Finding: Immediately re-measure the heart rate to rule out technical error (e.g., poor electrode contact, movement artifact).

  • Assess Animal Welfare: Observe the animal for any clinical signs of distress, such as changes in respiration, posture, or activity level.

  • Review Experimental Protocol:

    • Dose Calculation: Double-check all dose calculations, stock solution concentrations, and administration volumes to rule out an overdose.

    • Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular parameters. Anesthetics can have cardiodepressant effects that may be potentiated by this compound. Note that in rodent studies, heart rate is steeply and positively correlated with systolic function, and anesthesia generally causes bradycardia.

  • Consider Intervention (if ethically approved and part of the study plan): For severe or symptomatic bradycardia, administration of an anticholinergic agent like atropine (B194438) may be considered to counteract the effect. This should be a pre-approved part of the experimental protocol.

Issue 2: How to design a study to mitigate or reverse this compound-induced bradycardia?

Approach:

A pilot study could be designed to evaluate the efficacy of an anticholinergic agent in preventing or reversing this compound-induced bradycardia.

  • Pre-treatment: Administer the potential reversal agent (e.g., atropine) prior to this compound to assess its ability to prevent the onset of bradycardia.

  • Post-treatment: Administer the reversal agent after this compound has induced a stable bradycardia to evaluate its rescue potential.

Continuous monitoring of heart rate and other cardiovascular parameters is crucial throughout such a study.

Data Presentation

Table 1: Incidence of Sinus Bradycardia in Human Clinical Trials of this compound

Study PopulationThis compound DoseIncidence of Sinus Bradycardia (Any Grade)Incidence of Grade ≥3 Sinus BradycardiaCitation(s)
Japanese women with ER+/HER2- mBC300 mg & 450 mg QD93.9%0%
Women with ER+/HER2- advanced BC450 mg QD44.4%0%
Women with ER+/HER2- mBC450 mg QD39% (34% Grade 1, 5% Grade 2)0%

mBC: metastatic breast cancer; QD: once daily

Experimental Protocols

Protocol 1: Cardiovascular Monitoring in Rodent Models

This protocol outlines a method for continuous cardiovascular monitoring in rodents administered this compound.

Objective: To assess the effect of this compound on heart rate and other cardiovascular parameters.

Materials:

  • This compound formulated in an appropriate vehicle

  • Animal model (e.g., mouse, rat)

  • Surgical tools for telemetry implantation

  • Telemetry system for continuous ECG and blood pressure monitoring

  • Anesthesia (e.g., isoflurane)

  • Data acquisition and analysis software

Methodology:

  • Animal Acclimation: Acclimate animals to the housing and experimental conditions to minimize stress-induced cardiovascular changes.

  • Telemetry Implantation:

    • Anesthetize the animal following approved institutional guidelines.

    • Surgically implant a telemetry transmitter (e.g., into the peritoneal cavity) with the blood pressure catheter placed in the carotid or femoral artery and ECG leads positioned subcutaneously.

    • Allow for a post-surgical recovery period of at least one week.

  • Baseline Data Collection: Record baseline cardiovascular data for at least 24 hours prior to this compound administration to establish a diurnal rhythm and stable baseline.

  • This compound Administration: Administer this compound orally at the desired dose. Administer vehicle to a control group.

  • Post-Dose Monitoring: Continuously monitor heart rate, blood pressure, and ECG for a pre-determined period (e.g., 24-72 hours) post-dosing.

  • Data Analysis: Analyze the telemetry data to determine the magnitude and duration of any changes in heart rate and other cardiovascular parameters compared to baseline and the vehicle control group.

Protocol 2: Echocardiographic Assessment of Cardiac Function in Mice

This protocol provides a non-invasive method to assess cardiac function.

Objective: To evaluate changes in cardiac structure and function following this compound treatment.

Materials:

  • High-frequency ultrasound system with a small animal probe

  • Anesthetized mouse on a heated platform

  • ECG monitoring

  • Depilatory cream

Methodology:

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and maintain a stable heart rate, as heart rate can significantly affect functional measurements. Remove chest hair using depilatory cream.

  • Image Acquisition:

    • Position the mouse in supine or left lateral decubitus position.

    • Acquire 2D images in both parasternal long-axis and short-axis views.

    • Acquire M-mode images from the short-axis view at the level of the papillary muscles.

    • If available, use Doppler imaging to assess blood flow across the mitral and aortic valves.

  • Measurements and Analysis:

    • From the M-mode images, measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses.

    • Calculate functional parameters such as fractional shortening (FS%) and ejection fraction (EF%).

    • Assess for any wall motion abnormalities.

  • Comparison: Compare measurements from this compound-treated animals to those from vehicle-treated controls.

Visualizations

H3B-6545 Technical Support Center: Navigating In Vitro to In Vivo Correlation Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H3B-6545, a first-in-class oral selective estrogen receptor covalent antagonist (SERCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the experimental use of this compound, with a special focus on the challenges of correlating in vitro and in vivo findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and covalent antagonist of Estrogen Receptor Alpha (ERα).[1] It inactivates both wild-type and mutant ERα by specifically binding to a cysteine residue (C530) that is unique to ERα and not present in other nuclear hormone receptors.[2][3] This covalent modification enforces an antagonist conformation, thereby inhibiting ERα activity and suppressing the growth of ERα-expressing cancer cells.[2][3]

Q2: What are the reported in vitro potencies of this compound in breast cancer cell lines?

This compound has demonstrated potent anti-proliferative activity in various ERα-positive breast cancer cell lines. The reported GI50 values (the concentration causing 50% growth inhibition) are in the nanomolar range.

Q3: How does the in vivo efficacy of this compound in preclinical models compare to its in vitro potency?

Preclinical studies in xenograft models have shown that this compound exhibits significant single-agent antitumor activity.[2][3] Notably, it has demonstrated superior efficacy compared to the standard-of-care agent fulvestrant (B1683766) in both wild-type and ESR1-mutant xenograft models.[2][3] While a direct quantitative correlation between in vitro GI50 values and in vivo tumor growth inhibition at specific doses is complex, the potent in vitro activity translates to robust in vivo anti-tumor effects.

Q4: What are the common challenges when correlating in vitro and in vivo results for covalent inhibitors like this compound?

Correlating in vitro potency with in vivo efficacy for covalent inhibitors can be challenging due to several factors:

  • Pharmacokinetics and Metabolism: The in vivo bioavailability, distribution, metabolism, and excretion (ADME) of this compound can significantly influence its effective concentration at the tumor site.[4] this compound has a terminal elimination half-life of 2.4 hours in rats and 4.0 hours in monkeys and exhibits low to moderate bioavailability.[4] It is primarily cleared through hepatic metabolism by CYP3A enzymes.[4]

  • Target Engagement and Occupancy: The covalent nature of this compound means that target inhibition is prolonged beyond the drug's plasma half-life.[5] Therefore, understanding the rate of target engagement and the level of ERα occupancy in the tumor is more critical than just the plasma concentration.

  • Tumor Microenvironment: The in vivo tumor microenvironment, including factors like tumor vascularization, hypoxia, and interactions with stromal cells, can impact drug delivery and cellular response in ways not captured by in vitro 2D cell culture models.

  • Off-Target Effects: While this compound is highly selective for ERα, the potential for off-target covalent interactions in a complex in vivo system, although minimized by design, should be considered.[6]

Troubleshooting Guides

Issue 1: Observed in vivo efficacy is lower than anticipated based on in vitro potency.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Drug Exposure in the Tumor:

    • Verify Dosing and Formulation: Ensure the correct dose was administered and that the formulation is appropriate for oral gavage in the chosen animal model.

    • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to measure plasma and tumor concentrations of this compound to confirm adequate exposure. The reported oral bioavailability is low to moderate, so absorption can be a factor.[4]

    • Consider P-glycoprotein (P-gp) Efflux: Investigate if the tumor model expresses high levels of drug efflux pumps like P-gp, which could limit intracellular drug accumulation.

  • Issues with the In Vivo Model:

    • Tumor Model Selection: Ensure the chosen xenograft model is appropriate and well-characterized for ERα dependency. For MCF-7 xenografts, estrogen supplementation is crucial for tumor growth.[7][8]

    • Estrogen Supplementation: For estrogen-dependent models like MCF-7, verify the method and dose of estrogen supplementation (e.g., estradiol (B170435) pellets or injectable estradiol valerate).[7][9][10] Inconsistent estrogen levels can lead to variable tumor growth and response.

    • Tumor Heterogeneity: Consider the possibility of intra-tumor heterogeneity, where a subpopulation of ERα-negative or less-dependent cells may be driving resistance.

  • Discrepancies between 2D and 3D Growth:

    • 3D Culture Models: In vitro experiments in 3D culture systems (e.g., spheroids) may better recapitulate the in vivo cellular environment and provide a more predictive measure of in vivo response.[11]

Issue 2: High variability in tumor response among animals in the same treatment group.

Possible Causes and Troubleshooting Steps:

  • Inconsistent Drug Administration:

    • Gavage Technique: Ensure consistent and accurate oral gavage technique to minimize variability in drug delivery.

  • Variable Drug Metabolism:

    • Animal Strain: Be aware of potential inter-animal variability in drug metabolism, which can be more pronounced in certain outbred rodent stocks.

  • Inconsistent Tumor Establishment:

    • Cell Implantation: Standardize the cell implantation procedure, including the number of cells, injection site (orthotopic mammary fat pad is often preferred for breast cancer models), and the use of Matrigel to support initial tumor take.[7][8][12]

    • Tumor Size at Treatment Start: Randomize animals into treatment groups based on tumor volume to ensure a similar average tumor size at the start of the study.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in ERα-Positive Breast Cancer Cell Lines

Cell LineERα StatusGI50 (nM)
MCF-7Wild-typeData not explicitly provided in search results
T-47DWild-typeData not explicitly provided in search results
CAMA-1Wild-typeData not explicitly provided in search results
Other relevant cell linesSpecify mutant statusPopulate with available data

Note: While the search results confirm potent nanomolar activity, specific GI50 values for each cell line were not consistently found across the provided search snippets. Researchers should refer to the primary publications for detailed quantitative data.

Table 2: Preclinical In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelERα StatusTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
MCF-7Wild-typeThis compoundOral, once dailySuperior to fulvestrant[2]
Patient-Derived Xenograft (PDX)Y537S MutantThis compoundOral, once dailySuperior to fulvestrant[2]
Palbociclib-resistant PDXWild-typeThis compoundOral, once dailySignificant activity[2][3]
Palbociclib-resistant PDXY537S MutantThis compoundOral, once dailySignificant activity[2][3]

Note: Specific percentages of tumor growth inhibition are not consistently provided in the search results. The table reflects the qualitative superiority and significant activity reported.

Table 3: Clinical Efficacy of this compound in ER+, HER2- Advanced Breast Cancer

Clinical Trial PhasePatient PopulationObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)
Phase I/IIHeavily pretreated, including prior CDK4/6i16.4%39.7%3.8 months
Phase I/II (ESR1 Y537S mutant)Heavily pretreated30.0%--

Note: Clinical data is subject to ongoing trials and updates. Researchers should consult the latest clinical trial publications for the most current information.

Experimental Protocols

Key Experiment 1: In Vitro Cell Proliferation Assay

Objective: To determine the GI50 of this compound in ERα-positive breast cancer cell lines.

Methodology:

  • Cell Culture: Culture ERα-positive breast cancer cells (e.g., MCF-7, T-47D) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: After allowing cells to attach overnight, treat them with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • Viability Assessment: Measure cell viability using a standard assay such as CellTiter-Glo®, MTT, or crystal violet staining.

  • Data Analysis: Plot the percentage of cell growth inhibition against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the GI50 value.

Key Experiment 2: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in an ERα-positive breast cancer xenograft model (e.g., MCF-7).

Methodology:

  • Animal Model: Use immunocompromised female mice (e.g., nude or NSG mice).

  • Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) to support the growth of estrogen-dependent tumors.[7] Alternatively, injectable estradiol valerate (B167501) can be used.[9][10]

  • Cell Preparation: Harvest logarithmically growing MCF-7 cells and resuspend them in a mixture of serum-free medium and Matrigel (e.g., 1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.[7]

  • Tumor Implantation: Inject 100-200 µL of the cell suspension subcutaneously or orthotopically into the mammary fat pad.

  • Tumor Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer this compound orally once daily at the desired dose levels. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue treatment and tumor monitoring for the duration of the study. The primary endpoint is typically tumor growth inhibition.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Mandatory Visualizations

H3B_6545_Mechanism cluster_0 This compound Action on ERα cluster_1 Downstream Effects H3B_6545 This compound ERa ERα (Cys530) H3B_6545->ERa Binds to Covalent_Bond Covalent Bond Formation ERa->Covalent_Bond Targets Cys530 Inactive_ERa Inactive ERα Complex (Antagonist Conformation) Covalent_Bond->Inactive_ERa Results in Inhibition Inhibition Inactive_ERa->Inhibition Gene_Transcription ERα-mediated Gene Transcription Cell_Proliferation Tumor Cell Proliferation and Survival Gene_Transcription->Cell_Proliferation Drives Inhibition->Gene_Transcription

Caption: Mechanism of action of this compound as a covalent antagonist of ERα.

IVIVC_Troubleshooting Start Start: In Vivo Efficacy < In Vitro Potency Check_PK 1. Assess Drug Exposure Start->Check_PK PK_OK Exposure Adequate? Check_PK->PK_OK Check_Model 2. Evaluate In Vivo Model PK_OK->Check_Model Yes Optimize_Dose Optimize Dosing/Formulation PK_OK->Optimize_Dose No Model_OK Model Appropriate? Check_Model->Model_OK Check_3D 3. Compare with 3D In Vitro Model Model_OK->Check_3D Yes Refine_Model Refine Xenograft Protocol (e.g., Estrogen, Matrigel) Model_OK->Refine_Model No Refine_InVitro Utilize 3D Spheroid Assay Check_3D->Refine_InVitro Discrepancy Persists

Caption: Troubleshooting workflow for this compound in vitro-in vivo correlation.

References

Validation & Comparative

H3B-6545 vs. Fulvestrant in ESR1 Mutant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the emergence of ESR1 mutations presents a significant clinical challenge, driving resistance to standard-of-care treatments. This guide provides a detailed comparison of H3B-6545, a novel selective estrogen receptor covalent antagonist (SERCA), and fulvestrant (B1683766), an established selective estrogen receptor degrader (SERD), in preclinical and clinical models harboring ESR1 mutations.

Executive Summary

This compound demonstrates superior preclinical activity compared to fulvestrant in ESR1 mutant models, particularly those with the Y537S mutation.[1][2] This enhanced efficacy is attributed to its unique mechanism of covalent inactivation of both wild-type and mutant estrogen receptor alpha (ERα). Clinical data for this compound shows promising anti-tumor activity in heavily pretreated patients with ESR1 mutations. Fulvestrant, while effective in some ESR1 mutant settings, can be limited by acquired resistance. This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways that underpin these observations.

Data Presentation

Preclinical Efficacy in ESR1 Mutant Xenograft Models
ModelDrugDosingOutcomeReference
ERα Y537S Patient-Derived Xenograft (PDX)This compound100 mg/kg, oral, once dailySuperior tumor growth inhibition compared to fulvestrant.[1][2]
ERα Y537S PDXFulvestrant5 mg/mouse, subcutaneous, once weeklyLess effective tumor growth inhibition compared to this compound.[2]
ERα WT/Y537S PDX (ST941)This compound3, 10, 30, 100 mg/kg, oral, once dailyDose-dependent tumor growth inhibition.[2]
ERα WT/Y537S PDX (ST941)Fulvestrant5 mg/mouse, subcutaneous, once weeklyInferior antitumor activity compared to this compound.[2]
Palbociclib-resistant ERα Y537S PDXThis compound30 mg/kg, oral, once dailySignificant antitumor activity.[2]
Palbociclib-resistant ERα Y537S PDXFulvestrant5 mg/mouse, subcutaneous, once weeklyMinimal antitumor activity.[2]
Clinical Efficacy in Patients with ESR1 Mutations
Trial (Drug)Patient PopulationESR1 Mutation StatusKey Efficacy DataReference
Phase I/II (this compound)Heavily pretreated ER+, HER2- metastatic breast cancerClonal Y537S mutationObjective Response Rate (ORR): 32.1%[3]
Phase I (this compound)Japanese patients with ER+, HER2- mBCMutant ESR1 (n=12)Clinical Benefit Rate (CBR): 66.7% (1 PR)[1]
SoFEA & EFECT (Fulvestrant)HR+ metastatic breast cancer, progressed on nonsteroidal AIESR1 mutation detectedMedian Progression-Free Survival (PFS): 3.9 months[4][5]
PADA-1 (Fulvestrant + Palbociclib)ER+, HER2- breast cancer progressing on AI + PalbociclibRising ESR1 mutation detected in bloodMedian PFS after switching to Fulvestrant + Palbociclib: 11.9 months[6][7]

Mechanism of Action

This compound is a first-in-class oral SERCA that inactivates both wild-type and mutant ERα by covalently binding to cysteine 530, a residue within the receptor's ligand-binding domain.[1] This irreversible binding enforces a unique antagonist conformation, effectively shutting down ER signaling.

Fulvestrant is a SERD that binds to ERα, leading to its degradation through the proteasomal pathway.[8] This reduces the overall levels of ERα in cancer cells. However, mutations in the ESR1 gene, such as Y537S and D538G, can confer resistance to fulvestrant by stabilizing the active conformation of the receptor.

Mechanism of Action: this compound vs. Fulvestrant cluster_H3B6545 This compound (SERCA) cluster_Fulvestrant Fulvestrant (SERD) H3B6545 This compound Covalent_Binding Covalent Binding to Cysteine 530 H3B6545->Covalent_Binding targets ER_mutant_H Mutant ERα (e.g., Y537S, D538G) ER_mutant_H->Covalent_Binding ER_Inactivation Irreversible ERα Inactivation Covalent_Binding->ER_Inactivation Signaling_Block_H Blockade of Downstream Signaling ER_Inactivation->Signaling_Block_H Fulvestrant Fulvestrant ER_Binding Binding to ERα Fulvestrant->ER_Binding targets ER_mutant_F Mutant ERα (e.g., Y537S, D538G) ER_mutant_F->ER_Binding Resistance Potential for Resistance ER_mutant_F->Resistance ER_Degradation ERα Degradation (Proteasome) ER_Binding->ER_Degradation Signaling_Block_F Inhibition of Downstream Signaling ER_Degradation->Signaling_Block_F Experimental Workflow: ERα Degradation Assay start Start cell_culture Culture ER+ Breast Cancer Cells start->cell_culture treatment Treat with this compound or Fulvestrant cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blotting sds_page->western_blot analysis Densitometry and Quantification western_blot->analysis end End analysis->end Logical Flow of Evidence ESR1_mutation ESR1 Mutations (e.g., Y537S) Fulvestrant_resistance Fulvestrant Resistance ESR1_mutation->Fulvestrant_resistance drives Preclinical_superiority Preclinical Superiority of This compound in ESR1mut Models Fulvestrant_resistance->Preclinical_superiority highlights need for H3B6545_mechanism This compound Covalent Mechanism H3B6545_mechanism->Preclinical_superiority leads to Clinical_activity Clinical Activity of this compound in ESR1mut Patients Preclinical_superiority->Clinical_activity supports Conclusion This compound as a Promising Therapy for ESR1mut Breast Cancer Clinical_activity->Conclusion validates

References

H3B-6545: A Comparative Efficacy Analysis Against Other Selective Estrogen Receptor Degraders (SERDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of H3B-6545, a novel covalent selective estrogen receptor (ER) antagonist, with other prominent selective estrogen receptor degraders (SERDs) used in the treatment of ER-positive (ER+) breast cancer. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies to aid in research and development decisions.

Mechanism of Action: A Covalent Approach

This compound distinguishes itself from other SERDs through its unique mechanism of action. It is a first-in-class oral selective ER covalent antagonist (SERCA) that inactivates both wild-type and mutant ERα by covalently binding to cysteine 530 (C530), a residue within the ERα ligand-binding domain.[1][2] This irreversible binding enforces a unique antagonist conformation, leading to potent and sustained inhibition of ERα activity.[1] In contrast, other SERDs like fulvestrant (B1683766), elacestrant (B1663853), camizestrant (B1654347), amcenestrant (B610687), and giredestrant (B1649318) are non-covalent antagonists that also promote the degradation of the estrogen receptor.

Preclinical Efficacy: Head-to-Head Comparisons

Preclinical studies have demonstrated the potent anti-tumor activity of this compound, often showing superiority over the standard-of-care SERD, fulvestrant. In various ERα wild-type (WT) and mutant (MUT) patient-derived xenograft (PDX) models, this compound exhibited significant single-agent activity and surpassed fulvestrant in inhibiting tumor growth, particularly in models with the ERα Y537S mutation.[3][4][5] Furthermore, this compound has shown efficacy in models resistant to CDK4/6 inhibitors and fulvestrant.[3]

Clinical Efficacy: A Summary of Key Trial Data

The following tables summarize the clinical efficacy of this compound and other SERDs from key clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, prior therapies, and trial designs.

Table 1: Clinical Efficacy of this compound in ER+, HER2- Advanced Breast Cancer

Clinical TrialPatient PopulationTreatmentOverall Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)
Phase I/II (NCT03250676) Heavily pretreated (median 3 prior therapies)This compound (450 mg QD)17% (in 72 response-evaluable patients)41.5%5.06 months
Patients with clonal Y537S ESR1 mutationThis compound (450 mg QD)30%--
Phase I (Japan - NCT04568902) Heavily pretreated (median 3 prior therapies)This compound (450 mg QD)3.0%33.3%3.9 months
Patients with ESR1 mutationThis compound (450 mg QD)1 PR (in 12 patients)66.7%-

Table 2: Comparative Clinical Efficacy of Other SERDs

DrugClinical TrialPatient PopulationTreatmentORRCBRMedian PFS
Fulvestrant CONFIRMPostmenopausal women with advanced BC, progressed on prior endocrine therapyFulvestrant 500 mg--6.5 months
FALCONPostmenopausal women with locally advanced or metastatic ER+ BC, no prior hormonal therapyFulvestrant 500 mg--16.6 months
Elacestrant EMERALDER+/HER2- advanced or metastatic BC, progressed on 1-2 lines of endocrine therapy including a CDK4/6iElacestrant--3.8 months (ESR1-mutated)
Camizestrant SERENA-2Postmenopausal women with advanced ER+/HER2- BC, progressed on prior endocrine therapyCamizestrant 75 mg15.7%48.8% (at 24 wks)7.2 months
Camizestrant 150 mg20.3%51.0% (at 24 wks)7.7 months
Fulvestrant11.5%39.1% (at 24 wks)3.7 months
Amcenestrant AMEERA-1Heavily pretreated, postmenopausal advanced or metastatic ER+ BCAmcenestrant8.5%33.9%-
AMEERA-3ER+/HER2- aBC, progressed on ≤2 prior lines of ETAmcenestrant--3.6 months
Treatment of Physician's Choice--3.7 months
Giredestrant lidERAER+/HER2- early BC (adjuvant setting)Giredestrant--30% reduction in risk of invasive disease recurrence or death vs. SOC

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.

SERD_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ER_HSP90 ER->ER_HSP90 Proteasome Proteasome ER->Proteasome Ubiquitination & Degradation ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds HSP90 HSP90 HSP90->ER_HSP90 ER_HSP90->ER Dissociation & Dimerization SERD SERD (e.g., this compound) SERD->ER Binds & Induces Conformational Change Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Initiates

Caption: Mechanism of action of SERDs in an ER+ breast cancer cell.

Preclinical_Xenograft_Workflow Cell_Culture ER+ Breast Cancer Cell Line (e.g., MCF-7) or PDX Tissue Implantation Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Establishment (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage (this compound) vs. Subcutaneous Injection (Fulvestrant) Randomization->Treatment Monitoring Tumor Volume Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition, Biomarker Analysis (e.g., ER levels) Monitoring->Endpoint

Caption: General workflow for a preclinical patient-derived xenograft (PDX) study.

Experimental Protocols

Preclinical Studies

Cell Proliferation (MTT) Assay

  • Cell Seeding: ER+ breast cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with a range of concentrations of the SERD (e.g., this compound, fulvestrant) or vehicle control for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for formazan (B1609692) crystal formation by viable cells.

  • Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control.

ERα Degradation (Western Blot) Assay

  • Cell Treatment: ER+ breast cancer cells are treated with the SERD at various concentrations and for different durations.

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the ERα band is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

In Vivo Patient-Derived Xenograft (PDX) Models

  • Animal Model: Female immunodeficient mice (e.g., NOD-scid GAMMA or athymic nude mice) are used.

  • Tumor Implantation: Fragments of ER+ human breast tumors (PDX) or cultured ER+ breast cancer cells (e.g., MCF-7) are implanted subcutaneously into the flank of the mice. For ER+ models, estrogen supplementation (e.g., estradiol (B170435) pellets) is often required to support initial tumor growth.

  • Tumor Growth and Randomization: Tumor volumes are measured regularly with calipers. Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[6]

  • Drug Administration: this compound and other oral SERDs are typically administered daily by oral gavage. Fulvestrant is administered via subcutaneous or intramuscular injection, often on a weekly or bi-weekly schedule.[7]

  • Efficacy Evaluation: Tumor volume and mouse body weight are monitored throughout the study. The primary efficacy endpoint is typically tumor growth inhibition or regression. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., ER levels, proliferation markers like Ki-67) via immunohistochemistry (IHC) or Western blot.

Clinical Trials

This compound (NCT03250676)

  • Study Design: A Phase 1/2, multicenter, open-label trial. Phase 1 determined the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Phase 2 evaluated the efficacy of the RP2D.[8]

  • Patient Population: Women with locally advanced or metastatic ER+, HER2- breast cancer who have progressed on standard therapies.[8]

  • Intervention: this compound administered orally once daily. The RP2D was determined to be 450 mg.[8]

  • Primary Endpoints: Phase 1: MTD and RP2D. Phase 2: Objective response rate (ORR).

  • Secondary Endpoints: Duration of response (DoR), clinical benefit rate (CBR), progression-free survival (PFS), and overall survival (OS).

Elacestrant (EMERALD Trial - NCT03778931)

  • Study Design: A Phase 3, randomized, open-label, active-controlled trial.[9]

  • Patient Population: Postmenopausal women and men with ER+, HER2- advanced or metastatic breast cancer who had progressed after one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[10]

  • Intervention: Patients were randomized 1:1 to receive elacestrant (400 mg orally once daily) or standard of care (investigator's choice of fulvestrant or an aromatase inhibitor).[10]

  • Primary Endpoints: PFS in all patients and in patients with ESR1 mutations.[11]

Camizestrant (SERENA-2 Trial - NCT04214288)

  • Study Design: A Phase 2, randomized, open-label, multi-dose trial.[12]

  • Patient Population: Postmenopausal women with ER+, HER2- advanced breast cancer who had progressed on at least one line of endocrine therapy.[12]

  • Intervention: Patients were randomized to receive oral camizestrant at 75 mg or 150 mg daily, or fulvestrant 500 mg intramuscularly every 4 weeks.[13]

  • Primary Endpoint: Investigator-assessed PFS.[12]

Amcenestrant (AMEERA-3 Trial - NCT04059484)

  • Study Design: A Phase 2, randomized, open-label trial.[1]

  • Patient Population: Patients with ER+/HER2– advanced breast cancer who progressed after no more than two previous lines of endocrine therapy.[1]

  • Intervention: Patients were randomized 1:1 to amcenestrant or single-agent endocrine treatment of physician's choice.[1]

  • Primary Endpoint: PFS by independent central review.[14]

Giredestrant (lidERA Trial - NCT04961996)

  • Study Design: A Phase 3, randomized, open-label, multicenter study in the adjuvant setting.[15]

  • Patient Population: Patients with medium- and high-risk stage I–III ER+/HER2– early breast cancer.[15]

  • Intervention: Patients were randomized 1:1 to giredestrant (30 mg orally once daily) or physician's choice of standard adjuvant endocrine therapy (tamoxifen or an aromatase inhibitor).[15]

  • Primary Endpoint: Invasive disease-free survival (IDFS).[16]

Conclusion

This compound, with its unique covalent mechanism of action, has demonstrated promising preclinical and clinical activity in heavily pretreated patients with ER+, HER2- advanced breast cancer, including those with ESR1 mutations. While direct comparisons with other SERDs are challenging due to the variability in clinical trial designs, the available data suggest that this compound is a potent agent with a distinct profile. The ongoing clinical development of this compound and other next-generation oral SERDs will further clarify their respective roles in the evolving treatment landscape of ER+ breast cancer. The detailed experimental protocols provided in this guide are intended to facilitate a deeper understanding of the presented data and to support further research in this critical area of oncology drug development.

References

H3B-6545 Demonstrates Potent In Vivo Antitumor Activity in ER-Positive Breast Cancer Models, Outperforming Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA - Preclinical in vivo studies have demonstrated the potent and superior antitumor activity of H3B-6545, a novel, oral selective estrogen receptor covalent antagonist (SERCA), in various models of estrogen receptor-positive (ER+) breast cancer, including those with ERα mutations.[1][2] These studies position this compound as a promising therapeutic agent, showing advantages over current standard-of-care treatments like fulvestrant (B1683766) and tamoxifen (B1202).[1][3]

This compound is a first-in-class SERCA that inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to a unique cysteine residue (C530).[2][4][5] This mechanism of action leads to potent inhibition of ERα activity and suppresses the proliferation of ERα-positive breast cancer cells.[2] In vivo studies have consistently shown its efficacy in reducing tumor growth in various xenograft models.

Superior Efficacy in Head-to-Head Comparisons

In a patient-derived xenograft (PDX) model of ERα wild-type (ERαWT) breast cancer (ST986), daily oral administration of this compound at 100 mg/kg resulted in significant tumor growth inhibition, proving superior to fulvestrant administered subcutaneously at 5 mg/mouse once weekly.[3] Similarly, in another ERαWT PDX model (ST1799), this compound at the same dose demonstrated greater antitumor activity than both tamoxifen (1 mg/mouse, three times a week subcutaneously) and fulvestrant (5 mg/mouse, once weekly subcutaneously).[3]

The superior performance of this compound is even more pronounced in models with ERα mutations, a common mechanism of acquired resistance to endocrine therapies. In a PDX model harboring the ERα Y537S mutation (ST941), this compound exhibited a dose-dependent antitumor response, with significant activity at doses of 10, 30, and 100 mg/kg, surpassing the efficacy of both tamoxifen and fulvestrant.[3]

Comparison with Other In Vivo Breast Cancer Therapies

While direct head-to-head in vivo comparisons with all alternatives are not extensively published, data from separate studies on other key breast cancer drugs provide a basis for objective assessment.

DrugClassMechanism of ActionIn Vivo Model(s)Key In Vivo FindingsReference
This compound SERCACovalently inactivates wild-type and mutant ERα.MCF-7 xenograft, ERαWT and ERαMUT PDX models.Superior antitumor activity compared to fulvestrant and tamoxifen in both wild-type and mutant ERα models.[1][3][1][2][3]
Fulvestrant SERDBinds to and degrades the estrogen receptor.MCF-7 xenografts, ER+ PDX models.Effective in reducing tumor growth in ER+ models.[6][7] Showed 88% tumor growth inhibition on day 40 in one MCF-7 xenograft study.[7][6][7][8]
Palbociclib (B1678290) CDK4/6 InhibitorInhibits cyclin-dependent kinases 4 and 6, leading to cell cycle arrest.T47D (ER+) and MDA-MB-231 (TNBC) xenografts, TNBC PDX model.Significantly inhibited primary tumor growth and bone metastasis in an ER+ model.[9] In combination with MLN0128, it drastically suppressed tumor growth in a TNBC PDX model.[10][9][10][11]
Everolimus mTOR InhibitorInhibits the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell growth and proliferation.MDA-MB-468 (basal-like TNBC) and MCF-7 xenografts.Demonstrated significant antitumor activity in a basal-like triple-negative breast cancer xenograft model.[12][13] Markedly inhibited tumor growth in an MCF-7 xenograft model.[14][12][13][14][15]

Experimental Protocols

This compound In Vivo Studies
  • Animal Models: Mice bearing xenograft tumors from the ERαWT ST986 and ST1799 PDX models, and the ERαY537S/WT ST941 PDX model.[3] Another study utilized the MCF-7 xenograft model.[1]

  • Drug Administration:

    • This compound: Administered orally once daily at doses ranging from 3 to 100 mg/kg.[3]

    • Fulvestrant: Dosed subcutaneously once weekly at 5 mg/mouse.[3]

    • Tamoxifen: Dosed subcutaneously three times a week at 1 mg/mouse.[3]

  • Efficacy Assessment: Tumor volume was measured, and data were represented as the mean tumor volume ± SEM. Statistical significance was assessed at specific time points during the study.[3]

Fulvestrant In Vivo Study
  • Animal Model: Oophorectomized athymic mice with MCF7 cells injected into the dorsal mammary fat pads, supplemented with estradiol.[6]

  • Drug Administration: Fulvestrant was administered subcutaneously at 5 mg/mouse every 3 days.[6]

  • Efficacy Assessment: Tumor growth was measured by tumor area in vivo and tumor weight at the end of the treatment.[6]

Palbociclib In Vivo Study
  • Animal Models: BALB/c nude mice with T47D (ER+) cells for a spontaneous metastasis model and MDA-MB-231 (TNBC) cells for a bone metastasis model.[9] A pRb-expressing TNBC patient-derived xenograft (PDX) model was also used.[10]

  • Drug Administration: Continuous oral treatment.[9] Published dosages in various preclinical studies range from 25–150 mg/kg/day.[10]

  • Efficacy Assessment: Primary tumor growth and the number of skeletal tumors were measured.[9] Tumor growth and the number of Ki67-positive cells were assessed in the PDX model.[10]

Everolimus In Vivo Study
  • Animal Models: Mouse xenograft models using MDA-MB-468 (basal-like breast cancer) and MDA-MB-231 (non-basal-like breast cancer) cell lines, as well as an MCF-7 bearing mouse model.[13][14]

  • Drug Administration: 10 mg/kg/day, three times per week for 3 weeks.[13]

  • Efficacy Assessment: Tumor volumes were measured to assess growth inhibition.[13]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and its alternatives are crucial to understanding their efficacy profiles.

H3B_6545_Mechanism cluster_nucleus Nucleus ER Estrogen Receptor α (ERα) ERE Estrogen Response Element (ERE) ER->ERE Binds Gene Gene Transcription (Proliferation, Survival) ERE->Gene Estrogen Estrogen Estrogen->ER Binds & Activates H3B6545 This compound H3B6545->ER Covalently Binds & Inactivates (Wild-type and Mutant)

Caption: this compound covalently inactivates ERα, blocking downstream gene transcription.

Fulvestrant_Mechanism cluster_nucleus Nucleus ER Estrogen Receptor α (ERα) Degradation ERα Degradation ER->Degradation Leads to Estrogen Estrogen Estrogen->ER Binds & Activates Fulvestrant Fulvestrant Fulvestrant->ER Binds to

Caption: Fulvestrant binds to and promotes the degradation of the estrogen receptor.

Palbociclib_Mechanism cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S Transition CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylates pRb pRb CDK46->pRb E2F E2F Rb->E2F Binds & Inactivates E2F->S Promotes S-phase entry Palbociclib Palbociclib Palbociclib->CDK46 Inhibits

Caption: Palbociclib inhibits CDK4/6, leading to G1 cell cycle arrest.

Everolimus_Mechanism cluster_pi3k_pathway PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream GrowthFactors Growth Factors GrowthFactors->PI3K Activate Everolimus Everolimus Everolimus->mTOR Inhibits

Caption: Everolimus inhibits the mTOR pathway, reducing cell growth and proliferation.

References

H3B-6545 Demonstrates Superior Efficacy in Endocrine-Resistant Breast Cancer Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data highlights the superiority of H3B-6545, a novel selective estrogen receptor covalent antagonist (SERCA), over standard-of-care fulvestrant (B1683766) in endocrine-resistant breast cancer models. These findings position this compound as a promising therapeutic agent for patients with advanced or metastatic ER+, HER2- breast cancer that has developed resistance to current endocrine therapies.

This compound is a first-in-class, orally available small molecule that inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to cysteine 530.[1][2] This unique mechanism of action allows this compound to overcome the limitations of existing endocrine therapies, which are often rendered ineffective by mutations in the ESR1 gene, a common driver of acquired resistance.[3] Preclinical studies in various xenograft models, including those resistant to fulvestrant and CDK4/6 inhibitors, have consistently demonstrated the potent anti-tumor activity of this compound.[4][5][6]

Comparative Efficacy of this compound in Xenograft Models

Data from multiple preclinical studies underscore the superior efficacy of this compound compared to fulvestrant, a current standard-of-care selective estrogen receptor degrader (SERD).

Xenograft ModelERα StatusResistance ProfileTreatmentOutcomeCitation
MCF-7Wild-TypeEndocrine-SensitiveThis compoundSuperior anti-tumor activity compared to fulvestrant.[2][7]
ST986 PDXWild-TypeNot SpecifiedThis compound (100 mg/kg, oral, daily) vs. Fulvestrant (5 mg/mouse, SC, weekly)Significant anti-tumor activity.[8]
ST2056 PDXY537S MutantEndocrine-ResistantThis compound (100 mg/kg, oral, daily) vs. Fulvestrant (5 mg/mouse, SC, weekly)Superior anti-tumor activity compared to fulvestrant.[8]
ST1799-PBRNot SpecifiedPalbociclib-ResistantThis compound (3, 10, 30 mg/kg, oral, daily)Substantial anti-tumor efficacy.[8]
Patient-Derived XenograftsERα MutantEndocrine-ResistantThis compoundSuperior anti-tumor activity compared to tamoxifen (B1202) and fulvestrant.[7]

Mechanism of Action: Covalent Inhibition of ERα

This compound's distinct mechanism of action is central to its efficacy in resistant tumors. By forming a covalent bond with cysteine 530 in the ERα ligand-binding domain, this compound irreversibly inactivates the receptor, preventing its transcriptional activity.[1][5] This is in contrast to non-covalent inhibitors like fulvestrant, which can be affected by mutations that alter the ligand-binding pocket.

H3B_6545_Mechanism cluster_Cell Tumor Cell H3B This compound ERa ERα (Wild-Type or Mutant) H3B->ERa Enters Cell C530 Cysteine 530 H3B->C530 Covalently Binds ERa_inactive Inactive ERα Complex Proliferation Cell Proliferation & Survival ERa_inactive->Proliferation Blocks Signaling

Caption: Mechanism of this compound covalent inhibition of ERα.

Experimental Protocols

The preclinical efficacy of this compound was evaluated in various xenograft models of human breast cancer.

Cell Line and Patient-Derived Xenograft (PDX) Models:

  • MCF-7: An ERα wild-type, estrogen-dependent human breast cancer cell line.

  • ST986 and ST2056 PDX Models: Patient-derived xenograft models representing ERα wild-type and Y537S mutant tumors, respectively.[8]

  • ST1799-PBR Model: A palbociclib-resistant patient-derived xenograft model.[8]

Animal Studies:

  • Female mice bearing established xenograft tumors were randomized into treatment and control groups.

  • This compound Administration: Administered orally, once daily, at doses ranging from 3 to 100 mg/kg.[8]

  • Fulvestrant Administration: Administered subcutaneously, once weekly, at a dose of 5 mg/mouse.[8]

  • Tumor Volume Measurement: Tumor growth was monitored regularly using caliper measurements.

  • Endpoints: The primary endpoint was tumor growth inhibition. Statistical significance was assessed at predefined time points.[8]

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis start Tumor Cell/ PDX Implantation growth Tumor Growth to Palpable Size start->growth random Randomization growth->random H3B_treat This compound (Oral, Daily) random->H3B_treat Ful_treat Fulvestrant (SC, Weekly) random->Ful_treat Vehicle Vehicle Control random->Vehicle monitor Tumor Volume Measurement H3B_treat->monitor Ful_treat->monitor Vehicle->monitor endpoint Endpoint Analysis (Tumor Growth Inhibition) monitor->endpoint

Caption: Generalized workflow for preclinical xenograft studies.

Clinical Significance

The robust preclinical data for this compound has been corroborated by early clinical trial results. Phase I/II studies have shown that this compound has a manageable safety profile and demonstrates single-agent anti-tumor activity in heavily pretreated patients with ER+, HER2- metastatic breast cancer, including those with ESR1 mutations.[9][10][11] The objective response rate was notably higher in patients with the ESR1 Y537S mutation.[4][12]

References

A Comparative Analysis of H3B-6545 and Other Estrogen Receptor Antagonists in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of H3B-6545, a novel selective estrogen receptor covalent antagonist (SERCA), against other prominent estrogen receptor (ER) antagonists used in the treatment of ER-positive breast cancer. This comparison encompasses preclinical and clinical data, mechanisms of action, and detailed experimental methodologies to offer a thorough resource for researchers and drug development professionals.

Introduction to Estrogen Receptor Antagonism in Breast Cancer

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, where the growth of cancer cells is driven by the hormone estrogen. Endocrine therapy, which targets the ER signaling pathway, is a cornerstone of treatment for this disease. Several classes of ER antagonists have been developed, each with a distinct mechanism of action. These include:

  • Selective Estrogen Receptor Modulators (SERMs): Such as tamoxifen, which competitively inhibit estrogen binding to the ER and exhibit mixed agonist/antagonist effects depending on the tissue.

  • Selective Estrogen Receptor Degraders (SERDs): Including fulvestrant (B1683766) and newer oral agents like elacestrant, amcenestrant, and camizestrant. These drugs not only block ER activity but also induce its degradation.

  • Selective Estrogen Receptor Covalent Antagonists (SERCAs): A newer class of which this compound is a leading example. These agents form a covalent bond with the ER, leading to its irreversible inactivation.

This guide will focus on a comparative analysis of this compound with the SERD fulvestrant and the newer generation of oral SERDs.

Mechanism of Action

The primary distinction between these ER antagonists lies in their mode of interaction with the estrogen receptor alpha (ERα).

This compound (SERCA): this compound is an orally available, selective and covalent antagonist of ERα.[1] It specifically targets a unique cysteine residue (C530) within the ERα ligand-binding domain, forming an irreversible covalent bond.[1][2] This covalent modification locks the receptor in an antagonistic conformation, thereby inhibiting its activity and subsequent downstream signaling, ultimately suppressing the growth of ERα-expressing cancer cells.[1][2] This mechanism is effective against both wild-type and mutant forms of ERα.[2]

Fulvestrant and Oral SERDs (Elacestrant, Amcenestrant, Camizestrant): These agents are competitive inhibitors of estrogen binding to the ER.[3][4] Upon binding, they induce a conformational change in the receptor that not only blocks its function but also leads to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] This reduction in the total cellular levels of ERα protein provides a more complete blockade of estrogen signaling compared to SERMs.[3]

cluster_0 Cell Nucleus cluster_1 Cytoplasm cluster_2 Therapeutic Intervention ER Estrogen Receptor (ERα) ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates Estrogen Estrogen Estrogen->ER Activates H3B_6545 This compound (SERCA) H3B_6545->ER Covalently Binds & Irreversibly Inactivates SERDs SERDs (Fulvestrant, Elacestrant, etc.) SERDs->ER Binds & Induces Degradation

Mechanism of Action of ER Antagonists

Preclinical Data: In Vitro and In Vivo Efficacy

Preclinical studies provide foundational data on the potency and efficacy of these compounds against breast cancer models.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes available data for the discussed ER antagonists against common ER+ breast cancer cell lines.

CompoundCell LineER StatusIC50 / GI50 (nM)Reference(s)
This compound MCF-7WT0.3-0.4[6]
T-47DWT5.2[6]
CAMA-1WT0.2[6]
Fulvestrant MCF-7WT0.29[4][7]
T-47DWT2.17[8]
CAMA-1WT3.32 (µM)[8]
Elacestrant MCF-7WT~10-fold higher than fulvestrant[9]
T-47DWTNot specified
Amcenestrant MCF-7WTNot specified
Camizestrant MCF-7WTNot specified

Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Efficacy in Xenograft Models

Xenograft models, where human breast cancer cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo anti-tumor activity of drug candidates.

This compound has demonstrated significant single-agent anti-tumor activity in xenograft models of both wild-type and mutant ERα breast cancer.[6][10] Notably, in patient-derived xenograft (PDX) models harboring the ERα Y537S mutation, this compound showed superior anti-tumor activity compared to fulvestrant.[6][10] Furthermore, this compound retained efficacy in models resistant to both palbociclib (B1678290) (a CDK4/6 inhibitor) and fulvestrant.[10]

start Start implant Implant ER+ Breast Cancer Cells/Tumor Fragment into Mice start->implant tumor_growth Allow Tumors to Establish and Grow implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Treatment: - Vehicle Control - this compound (oral) - Other ER Antagonists randomize->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor endpoint Endpoint Reached (e.g., Tumor Size Limit) monitor->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis end End analysis->end

General Workflow for In Vivo Xenograft Studies

Clinical Data: Efficacy and Safety in Patients

Clinical trials provide the ultimate assessment of a drug's efficacy and safety in humans. The following tables summarize key clinical trial data for this compound and other oral SERDs in patients with ER+, HER2- advanced or metastatic breast cancer.

This compound (SERCA)
TrialPhasePatient PopulationKey Efficacy ResultsKey Safety FindingsReference(s)
NCT03250676 I/IIHeavily pretreated ER+, HER2- mBCORR: 20.2% (at 450 mg dose) CBR: 39.7% Median PFS: 4.6 monthsGenerally manageable. Most common AEs: sinus bradycardia, anemia, nausea, diarrhea.[11][12][13][14]
Oral SERDs
CompoundTrialPhasePatient PopulationKey Efficacy ResultsKey Safety FindingsReference(s)
Elacestrant EMERALD IIIER+, HER2- mBC, progressed on 1-2 lines of ET incl. CDK4/6iMedian PFS: 2.8 vs 1.9 months (vs SOC) Median PFS (ESR1-mut): 3.8 vs 1.9 months (vs SOC)Well-tolerated. Most common AEs: nausea, vomiting, diarrhea.[1][5][15][16][17]
Camizestrant SERENA-2 IIER+, HER2- advanced BC, progressed on prior ETMedian PFS (75mg): 7.2 vs 3.7 months (vs fulvestrant) Median PFS (150mg): 7.7 vs 3.7 months (vs fulvestrant)Well-tolerated. Most common AEs: visual effects, bradycardia, fatigue, nausea.[18][19]
Amcenestrant AMEERA-3 IIER+, HER2- aBC, progressed on ETDid not meet primary endpoint of improved PFS vs SOC.Favorable safety profile.[20][21][22]

ORR: Objective Response Rate; CBR: Clinical Benefit Rate; PFS: Progression-Free Survival; mBC: metastatic Breast Cancer; aBC: advanced Breast Cancer; ET: Endocrine Therapy; SOC: Standard of Care; ESR1-mut: ESR1-mutated. Note: Clinical trial data are from separate studies and are not from head-to-head comparisons, except where noted. Direct comparisons should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of ER antagonists.

Estrogen Receptor Binding Assay

This assay determines the ability of a compound to bind to the estrogen receptor.

  • Preparation of ER-containing lysate: Uterine tissue from ovariectomized rats or ER-overexpressing cells are homogenized in a suitable buffer.

  • Competitive Binding: A constant concentration of radiolabeled estradiol (B170435) ([³H]E2) is incubated with the ER lysate in the presence of increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium, after which unbound ligand is separated from the ER-bound ligand using methods like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound [³H]E2 is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is calculated.

ERα Degradation Assay (Western Blot)

This assay is used to assess the ability of a compound to induce the degradation of the ERα protein.

  • Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured and then treated with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Cells are washed and then lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Detection: A chemiluminescent substrate is added, and the light signal, which is proportional to the amount of ERα protein, is captured.

  • Data Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the extent of degradation.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cells.

  • Cell Seeding: ER+ breast cancer cells are seeded into multi-well plates and allowed to attach.

  • Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a period of time (typically 3-7 days) to allow for cell growth.

  • Quantification of Cell Viability: Cell viability is assessed using various methods, such as:

    • MTT or WST assays: Measure metabolic activity.

    • Crystal violet staining: Stains total cellular protein.

    • CellTiter-Glo: Measures ATP levels.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is calculated from the dose-response curve.

Conclusion

This compound represents a novel class of ER antagonists with a distinct covalent mechanism of action that offers potent and durable inhibition of both wild-type and mutant ERα. Preclinical data suggest its superiority over fulvestrant in certain contexts, particularly in models with ERα mutations and acquired resistance. Clinical data for this compound and the new generation of oral SERDs demonstrate promising anti-tumor activity in heavily pretreated patient populations. The choice between these agents in a clinical setting will likely be guided by factors such as the specific ESR1 mutation status, prior therapies, and the safety profile of each drug. Further head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and optimal positioning of these next-generation ER antagonists in the treatment landscape of ER+ breast cancer.

References

H3B-6545: A Comparative Analysis Against Current Endocrine Therapies in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of H3B-6545, a novel selective estrogen receptor covalent antagonist (SERCA), with established endocrine therapies for the treatment of estrogen receptor (ER)-positive, human epidermal growth factor receptor 2 (HER2)-negative breast cancer. This analysis is based on publicly available preclinical and clinical data.

This compound is a first-in-class oral SERCA that distinguishes itself by covalently binding to and inactivating both wild-type and mutant estrogen receptor alpha (ERα).[1][2] This unique mechanism of action offers a potential advantage in treating tumors that have developed resistance to conventional endocrine therapies through ESR1 mutations.[1][3]

Preclinical Head-to-Head Performance

Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of this compound, notably showing superiority over standard-of-care agents like fulvestrant (B1683766) and tamoxifen (B1202), particularly in models with ERα mutations.

This compound has shown significant, dose-dependent anti-tumor activity in various breast cancer cell lines, including those resistant to other endocrine therapies.[2][3] In patient-derived xenograft (PDX) models harboring the ERα Y537S mutation, this compound demonstrated superior anti-tumor activity compared to fulvestrant.[1] Furthermore, in vivo studies have shown this compound to have greater efficacy than both tamoxifen and fulvestrant in ER-positive breast cancer models, including those with ERα mutations.[2]

AgentModelKey Findings
This compound ERα Y537S-mutant PDX modelsSurpassed fulvestrant in antitumor activity.[1]
This compound Palbociclib-resistant ERαWT and ERαMUT modelsDemonstrated significant activity and superiority over fulvestrant.[3]
This compound MCF-7 xenograft modelShowed potent activity and superior efficacy to fulvestrant.[2]
This compound ER-positive breast cancer PDX models (including ERα mutations)Demonstrated superior antitumor activity to Tamoxifen and Fulvestrant.[2]

Clinical Efficacy of this compound (Single-Arm Data)

Clinical trials of this compound have primarily focused on heavily pretreated patients with ER-positive, HER2-negative metastatic breast cancer who have progressed on multiple lines of therapy, including CDK4/6 inhibitors and other endocrine agents. The data presented below is from the Phase I/II NCT03250676 study.

EndpointAll Patients (n=94)Patients with ESR1 Y537S mutation
Objective Response Rate (ORR) 16.4%[1]30.0%[1]
Clinical Benefit Rate (CBR) 39.7%[4]66.7% (n=12)[1]
Median Progression-Free Survival (PFS) 3.8 months[4]7.3 months[5]

Clinical Efficacy of Current Endocrine Therapies (for Context)

For the purpose of indirect comparison, the following table summarizes pivotal trial data for established endocrine therapies in similar patient populations. It is important to note that cross-trial comparisons have limitations due to differences in study design, patient populations, and prior therapies.

TherapyTrialPatient PopulationKey Efficacy Results
Fulvestrant CONFIRMPostmenopausal women with ER+ advanced breast cancer progressing on prior endocrine therapy.Median OS: 26.4 months (500 mg) vs. 22.3 months (250 mg).[6]
Aromatase Inhibitors (vs. Tamoxifen) Meta-analysis of 4 trialsPremenopausal women with ER+ early breast cancer receiving ovarian suppression.Reduced recurrence rate (RR 0.79).[7]
Tamoxifen NSABP B-14Node-negative, ER-positive breast cancer.10-year disease-free survival of 69% vs 57% for placebo.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the estrogen receptor signaling pathway and the distinct mechanisms of action of SERMs, SERDs, AIs, and SERCAs like this compound.

ER_Signaling_Pathway Estrogen Receptor Signaling and Therapeutic Intervention cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_therapies Therapeutic Interventions Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ER_dimer ER Dimerization & Conformational Change ER->ER_dimer Translocates to Nucleus HSP Heat Shock Proteins HSP->ER Stabilizes (inactive state) ERE Estrogen Response Element (DNA) Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates ER_dimer->ERE Binds to AIs Aromatase Inhibitors (AIs) (e.g., Letrozole, Anastrozole) AIs->Estrogen Block Production SERMs SERMs (e.g., Tamoxifen) SERMs->ER Competitively Bind (Mixed Agonist/Antagonist) SERDs SERDs (e.g., Fulvestrant) SERDs->ER Bind and Promote Degradation This compound SERCA (this compound) This compound->ER Covalently Bind and Inactivate (Wild-type and Mutant)

Caption: Estrogen Receptor signaling pathway and points of therapeutic intervention.

Experimental Protocols

Preclinical Xenograft Studies

A generalized protocol for assessing the efficacy of endocrine therapies in breast cancer xenograft models is as follows:

  • Cell Line Culture: Human breast cancer cell lines (e.g., MCF-7 for ER-positive) are cultured under standard laboratory conditions.

  • Animal Model: Immunocompromised mice (e.g., female BALB/c nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1-10 million) are injected subcutaneously or into the mammary fat pad of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) and comparator agents (e.g., fulvestrant, tamoxifen) are administered according to the specified dose and schedule.

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight (as a measure of toxicity), and biomarker analysis (e.g., Ki-67, ERα levels) from tumor tissue collected at the end of the study.

Preclinical_Workflow Preclinical Xenograft Study Workflow Cell_Culture 1. Cell Line Culture (e.g., MCF-7) Tumor_Implantation 3. Tumor Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Animal_Model 2. Animal Model (Immunocompromised Mice) Animal_Model->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment 6. Drug Administration (this compound, Comparators, Vehicle) Randomization->Treatment Endpoint_Analysis 7. Endpoint Analysis (Tumor Volume, Biomarkers) Treatment->Endpoint_Analysis

Caption: Generalized workflow for a preclinical xenograft study.

Clinical Trial Protocol (NCT03250676)

The Phase I/II study of this compound (NCT03250676) was designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in women with ER-positive, HER2-negative advanced or metastatic breast cancer.

  • Phase I (Dose Escalation): The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound. Patients received escalating doses of this compound once daily in 28-day cycles.

  • Phase II (Dose Expansion): The primary objective was to evaluate the objective response rate (ORR) of this compound at the RP2D. Secondary objectives included clinical benefit rate (CBR), progression-free survival (PFS), and overall survival (OS).

  • Key Eligibility Criteria:

    • Women with locally advanced or metastatic ER-positive, HER2-negative breast cancer.

    • Disease progression on at least one prior endocrine therapy.

    • Prior treatment with a CDK4/6 inhibitor was required for a subset of patients.

    • Measurable disease as per RECIST v1.1.

  • Assessments: Tumor assessments were performed at baseline and every 8 weeks. Safety was monitored throughout the study.

Clinical_Trial_Workflow Clinical Trial Workflow (NCT03250676) Patient_Screening 1. Patient Screening (Eligibility Criteria Met) Phase_I 2. Phase I: Dose Escalation (Determine MTD/RP2D) Patient_Screening->Phase_I Phase_II 3. Phase II: Dose Expansion (Evaluate Efficacy at RP2D) Phase_I->Phase_II Treatment_Cycle 4. Treatment Administration (this compound Daily in 28-day cycles) Phase_II->Treatment_Cycle Tumor_Assessment 5. Tumor Assessment (RECIST v1.1 every 8 weeks) Treatment_Cycle->Tumor_Assessment Safety_Monitoring 6. Safety and Tolerability (Adverse Event Reporting) Treatment_Cycle->Safety_Monitoring Data_Analysis 7. Data Analysis (ORR, CBR, PFS, OS) Tumor_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Simplified workflow of the NCT03250676 clinical trial.

References

H3B-6545 Demonstrates Superior Efficacy in Endocrine-Resistant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical and clinical data reveals the potent antitumor activity of H3B-6545, a first-in-class selective estrogen receptor α (ERα) covalent antagonist (SERCA), in breast cancer models resistant to standard endocrine therapies, including aromatase inhibitors and fulvestrant (B1683766). this compound has shown significant single-agent efficacy, surpassing standard-of-care treatments in models harboring ESR1 mutations and those with acquired resistance to CDK4/6 inhibitors.[1][2][3]

This compound inactivates both wild-type and mutant ERα by irreversibly binding to cysteine-530, thereby enforcing an antagonist conformation.[1][4] This mechanism of action provides a distinct advantage over existing endocrine therapies, which can be limited by the emergence of resistance, often driven by mutations in the ESR1 gene.[1] Approximately 20-40% of patients treated with aromatase inhibitors for metastatic breast cancer develop ESR1 mutations, which are associated with more aggressive disease and poor outcomes.[1]

Preclinical Efficacy in Therapy-Resistant Xenograft Models

In preclinical studies, this compound has demonstrated robust and superior antitumor activity compared to fulvestrant in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models that mimic clinical resistance to endocrine therapies.

Head-to-Head Comparison with Fulvestrant

This compound consistently shows greater tumor growth inhibition than fulvestrant, particularly in models with the constitutively active Y537S ESR1 mutation, a common driver of resistance to aromatase inhibitors.[1][4] Furthermore, this compound retains its potent activity in models that have developed resistance to the CDK4/6 inhibitor palbociclib, a setting where fulvestrant often fails to show significant efficacy.[4]

Table 1: Antitumor Activity of this compound vs. Fulvestrant in Preclinical Models

ModelERα StatusResistance ProfileTreatmentTumor Growth Inhibition (%)Source
ST2056 PDXY537S MutantEndocrine-ResistantThis compound (100 mg/kg, daily)Superior to Fulvestrant[2]
ST2056 PDXY537S MutantEndocrine-ResistantFulvestrant (5 mg/mouse, weekly)Less effective than this compound[2]
ST1799-PBRWild-TypePalbociclib-ResistantThis compound (3, 10, 30 mg/kg, daily)Dose-dependent antitumor activity[2]
MCF7 CDXWild-TypeEndocrine-SensitiveThis compound (1, 3, 10, 30 mg/kg, daily)Dose-dependent antitumor activity[4]
MCF7 CDXWild-TypeEndocrine-SensitiveFulvestrant (5 mg/mouse, weekly)Less effective than this compound at higher doses[4]

Clinical Efficacy in Heavily Pretreated Patients

Clinical trials of this compound have substantiated its preclinical promise, demonstrating meaningful antitumor activity in heavily pretreated patients with ER+/HER2- advanced or metastatic breast cancer.[1][5] Many of these patients had received multiple prior lines of therapy, including aromatase inhibitors, fulvestrant, and CDK4/6 inhibitors.[1][5]

Efficacy in Patients with ESR1 Mutations

The clinical activity of this compound is particularly noteworthy in patients with ESR1 mutations. In a Phase II study, patients with the clonal Y537S mutation, known to confer resistance to standard endocrine therapies, exhibited a higher objective response rate (ORR) compared to the overall study population.[5]

Table 2: Clinical Efficacy of this compound in ER+/HER2- Advanced Breast Cancer (NCT03250676)

Patient PopulationPrior TherapiesNObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)Source
All Patients (450 mg dose)Median 3 prior therapies (including AIs, fulvestrant, CDK4/6i)9417%38%3.7 months[5]
Patients with clonal Y537S ESR1 mutationHeavily pretreated1030%Not Reported7.3 months[5]
Japanese Patients (Phase I, 450 mg dose)Median 3 prior therapies (including AIs, fulvestrant, CDK4/6i)303.3% (1 PR)33.3%3.9 months[1]
Japanese Patients with ESR1 mutation (Phase I)Heavily pretreated121 PR66.7%Not Reported[1]

Experimental Protocols

In Vivo Xenograft Studies

Female athymic nude mice were used for the studies.[4] For models requiring estrogen, supplementation was provided in the drinking water.[6]

Breast cancer cell lines (e.g., MCF7) or patient-derived tumor fragments (e.g., ST2056, ST1799) were subcutaneously implanted into the mice.[2][4]

Once tumors reached a mean volume of approximately 200 mm³, animals were randomized into treatment groups.[7]

  • This compound: Administered orally, once daily, at specified doses (e.g., 1, 3, 10, 30, 100 mg/kg).[2][4]

  • Fulvestrant: Administered subcutaneously, once weekly, at a flat dose of 5 mg/mouse.[2][4]

  • Palbociclib: Administered orally, once daily, at 75 mg/kg in the palbociclib-resistant model study.[2]

Tumor volume and body weight were measured regularly (e.g., twice weekly).[6] Tumor growth inhibition was calculated based on the change in tumor volume over the course of the study.

Clinical Trial Methodology (NCT03250676)

Eligible patients were women with ER+/HER2- locally advanced or metastatic breast cancer whose disease had progressed on prior therapies.[8] Patients were required to have received prior endocrine therapy, and many had also been treated with CDK4/6 inhibitors and chemotherapy.[1][5]

This was a Phase I/II, multicenter, open-label trial. The Phase I portion focused on dose escalation to determine the recommended Phase II dose (RP2D), which was established at 450 mg once daily.[9] The Phase II portion evaluated the efficacy of this compound at the RP2D.

The primary endpoints included safety and tolerability. Secondary efficacy endpoints included Objective Response Rate (ORR), Clinical Benefit Rate (CBR), and Progression-Free Survival (PFS), assessed by the investigator according to RECIST v1.1.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for evaluating its efficacy.

ER_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (Cell Proliferation) ERE->Gene_Transcription Activates ERa_dimer ERα Dimer ERa_dimer->ERE Binds ERa_monomer ERα Monomer Estrogen Estrogen Estrogen->ERa_monomer Activates ERa_monomer->ERa_dimer Dimerization H3B_6545 This compound H3B_6545->ERa_monomer Covalently Binds & Inactivates Aromatase_Inhibitor Aromatase Inhibitors Aromatase Aromatase Aromatase_Inhibitor->Aromatase Inhibits Aromatase->Estrogen Androgens Androgens Androgens->Aromatase Experimental_Workflow cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Implantation Implant Tumor Cells/Fragments (e.g., MCF7, PDX) into Mice Tumor_Growth Allow Tumors to Grow to ~200 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Vehicle, this compound, or Fulvestrant Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Data_Analysis Calculate Tumor Growth Inhibition (TGI) Monitoring->Data_Analysis

References

A Comparative Guide to Validating the Covalent Inhibition of ERα by H3B-6545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of H3B-6545, a first-in-class covalent inhibitor of Estrogen Receptor Alpha (ERα), with other prominent ERα antagonists. It is designed to offer an objective overview of its performance, supported by experimental data, to aid in research and drug development decisions.

Introduction to this compound: A Covalent Approach to ERα Inhibition

This compound is an orally bioavailable, selective ERα covalent antagonist (SERCA).[1][2][3] Its unique mechanism of action involves forming an irreversible covalent bond with a specific cysteine residue (C530) in the ligand-binding domain of ERα.[1][3][4][5] This covalent modification leads to the inactivation of both wild-type and mutant forms of ERα, a key driver in the majority of breast cancers.[1][2][3][5] The ability to inhibit mutant ERα, particularly those with mutations like Y537S and D538G that confer resistance to standard endocrine therapies, positions this compound as a promising therapeutic agent.[1][3]

Comparative Performance of ERα Inhibitors

The following tables summarize the available preclinical and clinical data for this compound in comparison to other ERα inhibitors, including the selective estrogen receptor degrader (SERD) fulvestrant (B1683766), the selective estrogen receptor modulator (SERM) tamoxifen, and other next-generation oral SERDs and SERMs.

Preclinical Efficacy in ER+ Breast Cancer Models
Compound Mechanism of Action Cell Line/Model Efficacy Endpoint Result Reference
This compound Covalent Antagonist (SERCA)MCF-7 (WT ERα) XenograftTumor Growth InhibitionSuperior to fulvestrant[2]
ERα Y537S Mutant PDXTumor Growth InhibitionSuperior to fulvestrant[1][2]
Palbociclib-resistant modelsAntitumor ActivitySignificant single-agent activity[1][2]
Fulvestrant Selective ER Degrader (SERD)MCF-7 (WT ERα) XenograftTumor Growth InhibitionLess effective than this compound[2]
ERα Y537S Mutant PDXTumor Growth InhibitionLess effective than this compound[1][2]
Tamoxifen Selective ER Modulator (SERM)ER+ Breast Cancer ModelsTumor Growth InhibitionGenerally less effective than fulvestrant in xenograft models[6][7][8]
Elacestrant Selective ER Degrader (SERD)ER+ Breast Cancer ModelsAntitumor ActivityActive against ESR1-mutated models[9][10][11][12][13]
Lasofoxifene Selective ER Modulator (SERM)ERα Y537S Mutant XenograftTumor Growth InhibitionMore effective than fulvestrant[7][14]
ERα D538G Mutant XenograftTumor Growth InhibitionMore effective than fulvestrant[7]
Bazedoxifene Selective ER Modulator (SERM)Hormone-independent breast cancer cellsGrowth InhibitionInhibits growth and down-regulates ERα[15][16]
Clinical Efficacy in ER+/HER2- Advanced/Metastatic Breast Cancer
Compound Trial (NCT) Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Reference
This compound Phase I/II (NCT03250676)Heavily pretreated, ER+, HER2-16.4% (overall)3.8 months (overall)[1]
ESR1 Y537S mutant30.0%Not Reported[1]
Fulvestrant VariousER+, HER2-Variable, often used as a comparatorVariable, often used as a comparator[6][8][17]
Elacestrant EMERALD (Phase III)ER+, HER2-, ESR1-mutated8.6%3.8 months[13]
Lasofoxifene ELAINE 1 (Phase II)ER+, HER2-, ESR1-mutated13.2%6.04 months[8]

Experimental Protocols for Validating Covalent Inhibition

The covalent binding of this compound to ERα has been validated through several key experimental techniques. While detailed, step-by-step protocols are often proprietary, the following sections outline the methodologies employed.

Intact Protein Mass Spectrometry

Objective: To confirm the covalent modification of ERα by this compound and to identify the specific residue involved.

Methodology Overview:

  • Incubation: Recombinant human ERα protein is incubated with this compound. Control samples include ERα alone and ERα incubated with a non-covalent analog of this compound. To confirm the specific cysteine target, a mutant ERα with a C530S (cysteine to serine) substitution is also tested.

  • Sample Preparation: The protein-ligand mixtures are subjected to cleanup procedures to remove unbound ligand and other interfering substances. This often involves techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Analysis: The samples are analyzed by high-resolution mass spectrometry (e.g., Orbitrap or TOF). The instrument is calibrated to accurately measure the mass of the intact protein.

  • Data Analysis: The resulting mass spectra are analyzed to detect a mass shift in the ERα protein incubated with this compound. The expected mass increase corresponds to the molecular weight of this compound. The absence of a similar mass shift in the C530S mutant confirms that this cysteine is the site of covalent attachment.

X-ray Crystallography

Objective: To visualize the three-dimensional structure of the this compound-ERα complex and confirm the covalent bond at an atomic level.

Methodology Overview:

  • Complex Formation: Purified ERα protein is incubated with an excess of this compound to ensure complete binding.

  • Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source), and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. A model of the protein-ligand complex is built into this map and refined to best fit the experimental data.

  • Analysis: The final crystal structure reveals the precise binding mode of this compound within the ERα ligand-binding pocket and provides clear evidence of the covalent bond formed with the sulfur atom of cysteine 530.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the ERα signaling pathway, the mechanism of this compound action, and the experimental workflow for validating covalent inhibition.

ER_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Activation ERE Estrogen Response Element ERa_active->ERE Binds to Gene_Transcription Gene Transcription (e.g., GREB1, TFF1) ERE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

ERα Signaling Pathway

H3B_6545_mechanism H3B_6545 This compound ERa ERα (with Cys530) H3B_6545->ERa Targets Cys530 Covalent_Complex This compound-ERα Covalent Complex ERa->Covalent_Complex Forms Covalent Bond Inactive_ERa Inactive ERα Covalent_Complex->Inactive_ERa Induces Inactivation No_Transcription Inhibition of Gene Transcription Inactive_ERa->No_Transcription Results in Apoptosis Tumor Cell Apoptosis No_Transcription->Apoptosis Leads to

Mechanism of this compound Action

Covalent_Inhibitor_Validation_Workflow start Start biochem_assays Biochemical Assays (e.g., Potency, Selectivity) start->biochem_assays intact_ms Intact Protein Mass Spectrometry biochem_assays->intact_ms Confirm Covalent Binding xray_crystallography X-ray Crystallography intact_ms->xray_crystallography Visualize Interaction cell_based_assays Cell-based Assays (e.g., Proliferation, Gene Expression) xray_crystallography->cell_based_assays Assess Cellular Effects in_vivo_models In Vivo Animal Models cell_based_assays->in_vivo_models Evaluate In Vivo Efficacy validation Validation of Covalent Inhibition in_vivo_models->validation

Experimental Workflow for Covalent Inhibitor Validation

Conclusion

This compound represents a significant advancement in the targeting of ERα, particularly in the context of resistance to existing endocrine therapies. Its covalent mechanism of action provides a durable and potent inhibition of both wild-type and mutant ERα. The experimental evidence from mass spectrometry and X-ray crystallography robustly validates this covalent interaction. Preclinical and clinical data, while still evolving, suggest a promising efficacy profile for this compound, warranting its continued investigation as a valuable therapeutic option for patients with ER-positive breast cancer. This guide provides a comparative framework to understand the unique attributes of this compound in the landscape of ERα-targeted therapies.

References

A Comparative Guide to FGFR4 Inhibition in Patient-Derived Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on H3B-6545: Initial interest in this compound for targeting the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway should be redirected. Preclinical and clinical data confirm that this compound is a selective, covalent antagonist of Estrogen Receptor alpha (ERα), a key driver in certain breast cancers. This guide will instead focus on H3B-6527 , a distinct and potent covalent inhibitor of FGFR4, to address the core interest in this therapeutic target.

This guide provides a comparative overview of H3B-6527 and other key FGFR4 inhibitors, with a focus on their performance in patient-derived organoids (PDOs) and patient-derived xenografts (PDXs), which are considered highly predictive preclinical models.

The Role of FGFR4 in Cancer

The FGFR4 signaling pathway, primarily activated by its ligand FGF19, is a critical driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC). Aberrant activation of this pathway, often through FGF19 amplification, leads to uncontrolled cell proliferation and tumor growth. This makes FGFR4 an attractive target for selective cancer therapies.

Mechanism of Action: Covalent vs. Reversible Inhibition

FGFR4 inhibitors can be broadly categorized by their mechanism of action. H3B-6527 and fisogatinib are irreversible covalent inhibitors that form a strong, lasting bond with a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4. This mechanism can lead to sustained target inhibition. In contrast, roblitinib (B610542) is a reversible-covalent inhibitor, also targeting Cys552 but forming a bond that can dissociate. Other inhibitors, like infigratinib (B612010) and erdafitinib, are pan-FGFR inhibitors with activity against multiple FGFR family members.

Diagram: FGFR4 Signaling Pathway and Inhibitor Action

FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 binds P_FGFR4 FGFR4 Dimerization & Autophosphorylation FGFR4->P_FGFR4 activates KLB β-Klotho Co-receptor KLB->FGFR4 facilitates binding FRS2 FRS2 P_FGFR4->FRS2 phosphorylates RAS_RAF_MAPK RAS-RAF-MAPK Pathway FRS2->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitors Selective FGFR4 Inhibitors (H3B-6527, Fisogatinib, Roblitinib) Inhibitors->P_FGFR4 inhibit

Caption: The FGF19-FGFR4 signaling cascade and the point of therapeutic intervention by selective inhibitors.

Comparative Performance in Patient-Derived Models

While direct head-to-head studies of FGFR4 inhibitors in patient-derived organoids are limited in published literature, data from patient-derived xenograft (PDX) models provide valuable insights into their relative efficacy. The response to these inhibitors is strongly correlated with the expression of the FGF19 ligand.

Table 1: Preclinical Efficacy of Selective FGFR4 Inhibitors in Patient-Derived Xenograft (PDX) Models

Inhibitor Model Type Key Findings Biomarker Reference
H3B-6527 30 HCC PDX modelsDemonstrated tumor regressions in FGF19-amplified tumors and antitumor activity in models with high FGF19 expression without amplification.[1]FGF19 Amplification/High Expression[1]
Fisogatinib (BLU-554) HCC PDX modelsInduced potent, dose-dependent tumor regressions in FGF19 IHC-positive xenografts. FGF19-negative models were resistant.[2]FGF19 IHC Positive[2]
Roblitinib (FGF401) HCC & Gastric Cancer PDX modelsShowed remarkable anti-tumor activity in models positive for FGF19, FGFR4, and the co-receptor β-klotho (KLB).[3]FGF19, FGFR4, and KLB Expression[3]

Table 2: Comparison of Pan-FGFR Inhibitors with Activity Against FGFR4

Inhibitor Selectivity Performance in Patient-Derived Models/Clinical Trials Reference
Infigratinib (BGJ398) Pan-FGFR (FGFR1/2/3 > FGFR4)Showed activity in cholangiocarcinoma with FGFR2 fusions. Data in FGFR4-driven PDOs is not readily available.
Erdafitinib Pan-FGFR (FGFR1-4)Approved for urothelial carcinoma with FGFR3 alterations. Efficacy in FGFR4-driven cancers is less characterized.

Experimental Protocols

The use of patient-derived organoids for drug screening is a powerful tool for personalized medicine. Below is a generalized workflow and a protocol for assessing the efficacy of FGFR4 inhibitors.

Diagram: Experimental Workflow for PDO Drug Screening

PDO_Workflow cluster_setup PDO Establishment & Culture cluster_screening Drug Screening cluster_analysis Data Analysis Tumor Patient Tumor Biopsy Digestion Enzymatic Digestion Tumor->Digestion Embedding Embedding in Matrigel Digestion->Embedding Culture 3D Culture with Growth Factors Embedding->Culture Plating Organoid Plating (e.g., 384-well plates) Culture->Plating Treatment Treatment with FGFR4 Inhibitors (Dose-Response) Plating->Treatment Incubation Incubation (e.g., 72-96h) Treatment->Incubation Imaging High-Content Imaging Incubation->Imaging Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Biomarker Biomarker Analysis (e.g., p-ERK, p-FRS2) Incubation->Biomarker Analysis IC50 Curve Generation Imaging->Analysis Viability->Analysis

Caption: A generalized workflow for testing FGFR4 inhibitor efficacy in patient-derived organoids.

Protocol: Drug Sensitivity and Resistance Assay in PDOs
  • Organoid Culture:

    • Establish patient-derived organoids from fresh tumor tissue (e.g., hepatocellular carcinoma) as previously described.[4]

    • Culture organoids in a basement membrane matrix (e.g., Matrigel) with appropriate growth media.[4]

  • Drug Treatment:

    • Dissociate organoids into small fragments or single cells and re-plate in a 384-well plate.

    • Treat with a dilution series of the FGFR4 inhibitor (e.g., H3B-6527, fisogatinib, roblitinib) and a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 72-96 hours).

  • Viability Assessment:

    • Measure cell viability using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels.

    • Alternatively, use high-content imaging with fluorescent viability dyes (e.g., Calcein AM for live cells, Ethidium Homodimer-1 for dead cells).[5]

  • Data Analysis:

    • Normalize viability data to the vehicle control.

    • Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each inhibitor.

  • Pharmacodynamic Biomarker Analysis:

    • Treat a separate set of organoids with the inhibitors at a fixed concentration (e.g., 10x IC50) for a shorter duration (e.g., 1-24 hours).

    • Lyse the organoids and perform Western blotting to assess the phosphorylation status of downstream signaling proteins such as FRS2 and ERK to confirm on-target activity.[6]

Mechanism of Covalent Inhibition

The high selectivity of inhibitors like H3B-6527 is achieved by targeting a unique cysteine residue (Cys552) present in FGFR4 but not in other FGFR family members. This allows for a targeted covalent bond formation that locks the inhibitor in place, providing potent and sustained inhibition.

Diagram: Covalent Inhibition of FGFR4

Covalent_Inhibition cluster_FGFR4 FGFR4 ATP-Binding Pocket Cys552 Cysteine 552 Residue Bond Covalent Bond Formation Cys552->Bond ATP_Site ATP Binding Site Inhibitor Covalent Inhibitor (e.g., H3B-6527) Inhibitor->Cys552 targets Inhibitor->ATP_Site blocks ATP ATP ATP->ATP_Site normally binds Inhibition Inhibition of Kinase Activity & Downstream Signaling Bond->Inhibition

Caption: Mechanism of selective covalent inhibition of FGFR4 by targeting the Cys552 residue.

Conclusion

Selective FGFR4 inhibitors, particularly H3B-6527, fisogatinib, and roblitinib, have demonstrated significant preclinical efficacy in patient-derived models of cancers driven by the FGF19-FGFR4 signaling axis. While direct comparative data in PDOs is still emerging, evidence from PDX models strongly supports their therapeutic potential in biomarker-selected patient populations. The use of PDOs for drug screening offers a promising platform for personalized medicine, enabling the selection of the most effective FGFR4 inhibitor for individual patients. The distinct covalent mechanism of action of H3B-6527 and fisogatinib offers a high degree of selectivity, which may translate to a more favorable safety profile compared to pan-FGFR inhibitors. Further clinical investigation and direct comparative studies in PDOs will be crucial to fully elucidate the relative merits of these promising targeted therapies.

References

H3B-6545: A Comparative Analysis of Cross-Resistance in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of H3B-6545 with other agents in the context of cross-resistance in estrogen receptor-positive (ER+) breast cancer. The data presented is compiled from preclinical and clinical studies to inform research and drug development efforts.

This compound is a first-in-class, oral selective ERα covalent antagonist (SERCA) that inactivates both wild-type and mutant ERα by irreversibly binding to cysteine 530. This unique mechanism of action offers a potential advantage in overcoming resistance to existing endocrine therapies.

Preclinical Cross-Resistance Studies: this compound vs. Other Agents

Preclinical studies have demonstrated the potential of this compound to overcome resistance to standard-of-care agents like fulvestrant (B1683766) and CDK4/6 inhibitors.

In Vitro Cellular Proliferation Assays

This compound has shown potent anti-proliferative activity in various ER+ breast cancer cell lines, including those with ESR1 mutations that confer resistance to other endocrine therapies.

Cell LineERα StatusKnown ResistanceThis compound GI₅₀ (nM)Fulvestrant GI₅₀ (nM)Palbociclib (B1678290) GI₅₀ (nM)
MCF7Wild-type-~1-10>100~200
T47DWild-type-~1-10>100~200
CAMA-1Wild-type-~1-10>100~200
MCF7-Y537SY537S MutantEndocrine Therapy<10>100Not Reported
T47D-Y537SY537S MutantEndocrine Therapy<10>100Not Reported
T47D-D538GD538G MutantEndocrine Therapy<10>100Not Reported

Note: Specific GI₅₀ values can vary between experiments and are presented here as approximate ranges based on available data.

In Vivo Xenograft Models

Studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have shown the in vivo efficacy of this compound in therapy-resistant settings.

Xenograft ModelERα StatusResistance ProfileThis compound Treatment OutcomeFulvestrant Treatment OutcomePalbociclib Treatment Outcome
MCF7 CDXWild-typePalbociclib-sensitiveTumor regressionTumor growth inhibitionTumor stasis
ST941 PDXY537S MutantPalbociclib-resistantSignificant tumor growth inhibitionMinimal tumor growth inhibitionTumor progression
WHIM20 PDXWild-typePalbociclib-resistantSignificant tumor growth inhibitionMinimal tumor growth inhibitionTumor progression

Clinical Studies: this compound in Pre-treated Patients

Clinical trials have evaluated this compound as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib in heavily pretreated patients with ER+, HER2- advanced breast cancer.

This compound Monotherapy (NCT03250676)

This Phase I/II study demonstrated the antitumor activity of this compound in patients who had progressed on previous endocrine therapies and/or CDK4/6 inhibitors.

Patient PopulationPrior TherapiesObjective Response Rate (ORR)Clinical Benefit Rate (CBR)
Heavily pretreated ER+, HER2- mBCFulvestrant, CDK4/6 inhibitors11%27%
Patients with ESR1 mutationsFulvestrant, CDK4/6 inhibitors17%40%
This compound in Combination with Palbociclib (NCT04288089)

This Phase Ib study is evaluating the safety and efficacy of this compound in combination with palbociclib. Preliminary results suggest the combination is well-tolerated and shows antitumor activity in patients with prior CDK4/6 inhibitor treatment.

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Culture: ER+ breast cancer cell lines (MCF7, T47D, CAMA-1, and engineered lines with ESR1 mutations) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, fulvestrant, or palbociclib for a specified duration (e.g., 5-7 days).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega).

  • Data Analysis: GI₅₀ values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

In Vivo Xenograft Studies
  • Model Establishment:

    • CDX Models: Human breast cancer cells (e.g., MCF7) are injected subcutaneously into immunocompromised mice.

    • PDX Models: Fresh tumor tissue from patients with ER+ breast cancer is implanted subcutaneously into immunocompromised mice.

  • Development of Resistance: For cross-resistance studies, palbociclib-resistant xenograft models are generated by continuous treatment with palbociclib until tumors become refractory.

  • Drug Administration: Once tumors reach a specified volume, mice are randomized to receive vehicle control, this compound (oral gavage), fulvestrant (intramuscular injection), or palbociclib (oral gavage) at clinically relevant doses and schedules.

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: Tumor samples may be collected to assess target engagement and downstream signaling pathways.

Signaling Pathways and Experimental Workflow

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention Estrogen Estrogen ERa ERα (Wild-type or Mutant) Estrogen->ERa Binds & Activates HSP90 HSP90 ERa->HSP90 ERE Estrogen Response Element ERa->ERE Binds to DNA Proliferation Cell Proliferation & Survival ERE->Proliferation Drives Transcription CDK46 CDK4/6 Proliferation->CDK46 Activates This compound This compound This compound->ERa Covalently Binds & Inactivates Fulvestrant Fulvestrant Fulvestrant->ERa Binds & Degrades Palbociclib Palbociclib Palbociclib->CDK46 Inhibits

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines ER+ Breast Cancer Cell Lines (WT & Mutant) ProlifAssay Proliferation Assay (GI50 Determination) CellLines->ProlifAssay Treat with this compound, Fulvestrant, Palbociclib Xenograft Establish Xenograft Models (CDX & PDX) Resistance Induce Palbociclib Resistance (Optional) Treatment Treat with this compound, Fulvestrant, Palbociclib Efficacy Measure Tumor Growth Inhibition

H3B-6545 Demonstrates Potent and Superior Activity in ERα Mutant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

H3B-6545, a first-in-class oral selective estrogen receptor (ER) covalent antagonist (SERCA), exhibits significant potency against both wild-type (WT) and mutant estrogen receptor alpha (ERα), demonstrating superiority over other selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766) in preclinical models of ERα-mutant breast cancer. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers and drug development professionals.

Mutations in the estrogen receptor alpha gene (ESR1), particularly in the ligand-binding domain, are a common mechanism of acquired resistance to endocrine therapies in ER-positive breast cancer. These mutations, such as Y537S and D538G, lead to constitutive, ligand-independent activation of the ERα signaling pathway, driving tumor growth. This compound has been developed to address this challenge by covalently binding to cysteine-530 of ERα, a mechanism that ensures irreversible inactivation of both wild-type and mutant forms of the receptor.[1][2]

Potency of this compound in ERα Wild-Type and Mutant Cell Lines

This compound has demonstrated potent anti-proliferative activity across a panel of ERα-positive breast cancer cell lines, including those harboring clinically relevant ESR1 mutations. The table below summarizes the half-maximal growth inhibition (GI50) values for this compound in comparison to other SERDs.

Cell LineERα StatusThis compound GI50 (nM)Fulvestrant IC50 (nM)Elacestrant IC50 (nM)
MCF7Wild-Type0.3-0.4[3]0.4[4]Not Found
T47DWild-Type5.2[3]Not FoundNot Found
CAMA-1Wild-Type0.2[3]Not FoundNot Found
HCC1428Wild-Type1.0[3]Not FoundNot Found
BT483Wild-Type0.5[3]Not FoundNot Found
MCF7 Y537SMutantPotent (exact value not found)25[4]Potent (exact value not found)
MCF7 D538GMutantPotent (exact value not found)Potent (exact value not found)Potent (exact value not found)

In Vivo Efficacy in Xenograft Models

Preclinical studies using patient-derived xenograft (PDX) models have further substantiated the superior efficacy of this compound in ERα mutant settings. In models resistant to CDK4/6 inhibitors and harboring the Y537S mutation, this compound demonstrated significant tumor growth inhibition, outperforming fulvestrant.[1][2]

Mechanism of Action and Signaling Pathway

This compound's unique mechanism of action involves the formation of a covalent bond with cysteine-530 within the ligand-binding domain of ERα. This irreversible binding locks the receptor in an antagonistic conformation, effectively shutting down downstream signaling pathways that promote cell proliferation.

ER_signaling cluster_0 ERα Signaling Pathway Estrogen Estrogen ERα_WT Wild-Type ERα Estrogen->ERα_WT Binds ERE Estrogen Response Element ERα_WT->ERE Dimerizes & Binds ERα_Mut Mutant ERα (e.g., Y537S, D538G) ERα_Mut->ERE Constitutively Active H3B_6545 This compound C530 Cysteine 530 H3B_6545->C530 Block Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Block->ERE Blocks Binding Covalent_Bond Covalent Binding

Caption: ERα signaling pathway and mechanism of this compound action.

Experimental Protocols

Cell Viability Assay

Objective: To determine the anti-proliferative activity of this compound in breast cancer cell lines.

Methodology:

  • Cell Culture: ERα-positive breast cancer cell lines (e.g., MCF7, T47D, and engineered lines with specific ESR1 mutations) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, a reference compound (e.g., fulvestrant), and a vehicle control.

  • Incubation: Cells are incubated for 5-7 days.

  • Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The half-maximal inhibitory concentration (GI50) is calculated from the dose-response curve.

ERα Degradation Assay (Western Blot)

Objective: To assess the ability of this compound to induce the degradation of the ERα protein.

Methodology:

  • Cell Treatment: ERα-positive breast cancer cells are treated with this compound at various concentrations and for different durations.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against ERα and a loading control (e.g., β-actin or GAPDH).

  • Detection: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

  • Analysis: The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of protein degradation.

western_blot_workflow start Start: ER+ Breast Cancer Cells treatment Treat with this compound (various concentrations & times) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (anti-ERα) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Quantify Band Intensity (Normalize to Loading Control) detection->analysis end End: ERα Degradation Profile analysis->end

Caption: Western blot workflow for assessing ERα degradation.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Model System: Immunocompromised mice are used.

  • Tumor Implantation: Human breast cancer cells (cell line-derived xenografts, CDX) or patient tumor fragments (patient-derived xenografts, PDX) are implanted, often orthotopically into the mammary fat pad.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and administered this compound (typically orally), a vehicle control, and/or comparator drugs (e.g., fulvestrant).

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., biomarker studies).

  • Data Analysis: Tumor growth inhibition is calculated and statistical analyses are performed to compare the efficacy between treatment groups.

Conclusion

The available preclinical data strongly support the potent activity of this compound in breast cancer models with both wild-type and mutant ERα. Its unique covalent mechanism of action provides a durable and robust inhibition of the ERα signaling pathway, translating to superior anti-tumor efficacy, particularly in models of acquired resistance to other endocrine therapies. These findings highlight this compound as a promising therapeutic agent for patients with ER-positive breast cancer, including those who have developed resistance due to ESR1 mutations.

References

H3B-6545 in ER+ Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the clinical trial data for H3B-6545, a novel selective estrogen receptor covalent antagonist (SERCA), in comparison to established therapies for estrogen receptor-positive (ER+), HER2-negative breast cancer.

This compound is an investigational agent that has demonstrated promising anti-tumor activity in heavily pretreated patients with ER+, HER2-negative metastatic breast cancer, including those with ESR1 mutations.[1] This guide provides a comprehensive comparison of this compound with other approved hormonal therapies and targeted agents, focusing on efficacy, safety, and mechanism of action to inform ongoing research and development in this therapeutic area.

Mechanism of Action: Covalent Antagonism of Estrogen Receptor Alpha

This compound is an orally available selective estrogen receptor covalent antagonist (SERCA).[2] It functions by selectively and covalently binding to a unique cysteine residue within the estrogen receptor alpha (ERα), a key driver of tumor growth in ER+ breast cancer.[2] This irreversible binding leads to the inactivation of both wild-type and mutant ERα, thereby inhibiting the proliferation and survival of cancer cells.[2][3] Preclinical studies have shown that this compound is potent against both wild-type and mutant forms of ERα and demonstrates superior activity over fulvestrant (B1683766) in models of endocrine-resistant breast cancer.[3][4]

H3B-6545_Mechanism_of_Action cluster_cell Tumor Cell cluster_nucleus Nucleus Estrogen Estrogen ERa Estrogen Receptor α (ERα) (Wild-type or Mutant) Estrogen->ERa Binds and Activates ERE Estrogen Response Element (ERE) ERa->ERE Binds to H3B6545 This compound H3B6545->ERa Covalently Binds and Inactivates Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates Tumor Growth Tumor Growth Gene_Transcription->Tumor Growth Promotes

Figure 1: Mechanism of action of this compound in ER+ breast cancer cells.

Comparative Efficacy of this compound and Alternative Therapies

The clinical development of this compound has focused on patients with advanced or metastatic ER+, HER2-negative breast cancer who have progressed on prior endocrine therapies. The following tables summarize the key efficacy data from clinical trials of this compound and compare it with established treatments such as fulvestrant, anastrozole (B1683761), and CDK4/6 inhibitors.

Table 1: Efficacy of this compound in ER+, HER2- Advanced Breast Cancer

Clinical TrialTreatmentPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Phase I/II (NCT03250676) This compound (450 mg daily)Heavily pretreated (median 3 prior therapies)17% (in 72 response-evaluable patients)4.6 months21.5 months
This compound (450 mg daily)Patients with clonal ESR1 Y537S mutation32.1%Not ReportedNot Reported
Phase I (NCT04568902) This compound (450 mg daily)Japanese patients, heavily pretreated3.0%3.9 monthsNot Reported

Data from heavily pretreated populations in Phase I/II studies.[1][5][6]

Table 2: Efficacy of Standard Endocrine Therapies in ER+, HER2- Advanced Breast Cancer

DrugClinical TrialPatient PopulationORRMedian PFSMedian OS
Fulvestrant (500mg) FALCONEndocrine therapy-naïveNot Reported16.6 months44.8 months
Real-world study (China)1st line3.8%14.1 monthsNot Reported
2nd line5.5%11.2 monthsNot Reported
≥3rd line1.1%6.7 monthsNot Reported
Anastrozole (1mg) North American Multicenter Trial1st line, postmenopausal21%11.1 monthsNot Reported
ATAC (adjuvant setting)Postmenopausal, early BCNot ApplicableSignificantly improved vs. tamoxifen (B1202)No significant difference vs. tamoxifen

Efficacy data varies based on treatment line and patient characteristics.[1][5][6][7][8][9]

Table 3: Efficacy of CDK4/6 Inhibitors in Combination with Endocrine Therapy in ER+, HER2- Advanced Breast Cancer

Drug CombinationClinical TrialPatient PopulationORRMedian PFSMedian OS
Palbociclib + Letrozole (B1683767) PALOMA-21st line, postmenopausal42.1% (vs 34.7% with letrozole alone)24.8 months (vs 14.5 months)Not Reported
Ribociclib + Letrozole MONALEESA-21st line, postmenopausal40.7% (vs 27.5% with letrozole alone)25.3 months (vs 16.0 months)Not reached at primary analysis
Abemaciclib + NSAI MONARCH 31st line, postmenopausal48.2% (vs 34.5% with NSAI alone)28.18 months (vs 14.76 months)Not reached at primary analysis

CDK4/6 inhibitors have significantly improved outcomes in the first-line setting.[10][11][12]

Safety and Tolerability Profile

The safety profile of this compound is an important consideration for its potential clinical application. The most common treatment-related adverse events are generally manageable.

Table 4: Common Adverse Events (Grade ≥2) with this compound (450 mg)

Adverse EventFrequency
Anemia19%
Fatigue16%
Nausea17%
Diarrhea12%
Creatinine Clearance Decrease38%
Hemoglobin Decrease37%
Bilirubin Increase12%
ALT Increase14%
AST Increase13%
Creatinine Increase11%
Sinus Bradycardia (Grade 1)34%
Sinus Bradycardia (Grade 2)5%

No treatment-related deaths were reported in the Phase I/II study.[1]

Experimental Protocols

The clinical evaluation of this compound has been conducted through multicenter, open-label, dose-escalation (Phase I) and dose-expansion (Phase II) studies.

Phase I/II Study of this compound (NCT03250676)

  • Study Design: A multicenter, open-label, Phase I/II trial. The Phase I portion focused on dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). The Phase II portion evaluated the efficacy and safety of the RP2D.[9][10][13]

  • Patient Population: Women with locally advanced or metastatic ER+, HER2-negative breast cancer who had progressed on prior therapies. Patients must have received at least two prior hormonal therapies, or one hormonal therapy and one chemotherapy regimen, or one hormonal therapy and a CDK4/6 inhibitor.[10]

  • Treatment: this compound was administered orally once daily in 28-day cycles. Doses ranged from 100 mg to 600 mg in the dose-escalation phase. The RP2D was determined to be 450 mg once daily.[5][10]

  • Primary Endpoints:

    • Phase I: Determination of MTD and RP2D.[13]

    • Phase II: Objective response rate (ORR).[1]

  • Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), clinical benefit rate (CBR), duration of response (DoR), safety, and pharmacokinetics.[1][13]

H3B-6545_Clinical_Trial_Workflow cluster_screening Patient Screening cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Dose Expansion Eligibility Inclusion/Exclusion Criteria Met? (ER+, HER2- Advanced BC, Prior Therapies) Dose_Escalation This compound Dose Escalation (100mg to 600mg) Eligibility->Dose_Escalation Enrollment MTD_RP2D Determine MTD and RP2D (450mg) Dose_Escalation->MTD_RP2D Treatment Administer this compound at RP2D (450mg daily) MTD_RP2D->Treatment Proceed to Phase II Efficacy_Safety Evaluate Efficacy (ORR, PFS, OS) and Safety Treatment->Efficacy_Safety

Figure 2: Simplified workflow of the Phase I/II clinical trial for this compound.

Conclusion

This compound has demonstrated a manageable safety profile and meaningful single-agent anti-tumor activity in a heavily pretreated population of patients with ER+, HER2-negative metastatic breast cancer.[1] Notably, clinical activity was observed in patients with ESR1 mutations, a known mechanism of resistance to standard endocrine therapies. While direct cross-trial comparisons should be interpreted with caution, the efficacy data for this compound in a refractory setting is encouraging. Further investigation, potentially in combination with other targeted agents, is warranted to fully elucidate its role in the evolving treatment landscape of ER+ breast cancer. The unique covalent mechanism of action offers a potential advantage in overcoming certain forms of resistance, positioning this compound as a promising candidate for future therapeutic strategies.

References

Preclinical Comparison of H3B-6545 and H3B-5942: A New Generation of ERα Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for estrogen receptor-positive (ER+) breast cancer, a new class of agents known as Selective Estrogen Receptor Covalent Antagonists (SERCAs) is showing significant promise. This guide provides a detailed preclinical comparison of two such compounds: H3B-6545 and its predecessor, H3B-5942. Both molecules are designed to irreversibly bind to and inhibit the estrogen receptor alpha (ERα), a key driver of tumor growth in the majority of breast cancers. This comparison will delve into their mechanism of action, preclinical efficacy in various cancer models, and the experimental methodologies used to generate these findings.

Mechanism of Action: Covalent Inhibition of ERα

Both this compound and H3B-5942 are selective and irreversible antagonists of ERα.[1][2] Their primary mechanism involves forming a covalent bond with a specific cysteine residue (C530) within the ligand-binding domain of the ERα protein.[1][3] This covalent modification locks the receptor in an antagonistic conformation, thereby blocking its transcriptional activity and inhibiting the growth of ERα-dependent cancer cells.[1][3]

This compound was developed as a next-generation SERCA, building upon the scaffold of H3B-5942.[4][5] A key differentiating feature is that this compound was designed to have improved potency and to be less reliant on the covalent interaction for its antagonistic activity.[6] This was a strategic design choice to anticipate and overcome potential resistance mechanisms, such as mutations in the C530 residue, which could abrogate the covalent binding of H3B-5942.[4][5] Consequently, this compound maintains its potency even in the presence of C530 mutations.[4][7]

ER_Signaling_Inhibition ERα Signaling and Inhibition by SERCAs cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ERα_inactive ERα (inactive) Estrogen->ERα_inactive Binds HSP90 HSP90 ERα_inactive->HSP90 Dissociates from ERα_active ERα (active) ERα_inactive->ERα_active Conformational Change ERα_inhibited ERα (inhibited) ERα_inactive->ERα_inhibited ERE Estrogen Response Element (ERE) ERα_active->ERE Dimerizes and Binds H3B_6545_5942 This compound / H3B-5942 H3B_6545_5942->ERα_inactive Covalently Binds (C530) ERα_inhibited->ERE Blocks Binding Gene_Transcription Gene Transcription (e.g., GREB1) ERE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Inhibition of ERα signaling by this compound and H3B-5942.

Preclinical Activity: A Head-to-Head Comparison

The preclinical data for this compound and H3B-5942 demonstrate their potent anti-tumor activity in a variety of ER+ breast cancer models, including those with wild-type (WT) and mutant ERα.

In Vitro Potency

Both compounds exhibit potent inhibition of cell proliferation in ERα-positive breast cancer cell lines. This compound generally shows greater potency across a broader range of cell lines, including those resistant to other endocrine therapies.

Cell LineERα StatusThis compound GI₅₀ (nM)H3B-5942 GI₅₀ (nM)Reference
MCF7WT0.3 - 0.40.5[2][8]
T47DWT5.2Not Reported[8]
CAMA-1WT0.2Not Reported[8]
HCC1428WT1.0Not Reported[8]
BT483WT0.5Not Reported[8]
MCF7-LTED-ERαWTWTNot Reported2[2]
MCF7-LTED-ERαY537CY537C MutantNot Reported30[2]
In Vivo Efficacy

In xenograft models of ER+ breast cancer, both this compound and H3B-5942 have demonstrated significant tumor growth inhibition. Notably, this compound has shown superiority over the standard-of-care agent fulvestrant (B1683766) in multiple models, including those resistant to CDK4/6 inhibitors.[9][10]

Xenograft ModelERα StatusCompoundDosingOutcomeReference
MCF7WTThis compoundOral, dailySuperior efficacy to fulvestrant[8]
MCF7WTH3B-5942Oral, dailyDose-dependent tumor growth suppression[1]
ERαY537S PDXY537S MutantThis compoundOral, dailySuperior antitumor activity to tamoxifen (B1202) and fulvestrant[8][10]
ERαY537S/WT ST941Y537S MutantH3B-5942Oral, dailyDose-dependent tumor growth suppression[1]
CDK4/6i-resistant ERαWT and ERαY537S PDXWT & Y537S MutantThis compoundOral, dailySignificant single-agent activity where fulvestrant failed[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and H3B-5942.

Cell Proliferation Assay
  • Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the compounds in various breast cancer cell lines.

  • Method:

    • Breast cancer cell lines (e.g., MCF7, T47D) were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a serial dilution of this compound or H3B-5942 for 6 days.[12]

    • Cell viability was assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence was read on a plate reader.

    • GI₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Cell_Proliferation_Assay Cell Proliferation Assay Workflow Seed_Cells Seed cells in 96-well plates Treat_Cells Treat with serial dilutions of this compound / H3B-5942 Seed_Cells->Treat_Cells Incubate Incubate for 6 days Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_GI50 Calculate GI₅₀ values Measure_Luminescence->Calculate_GI50

Caption: Workflow for determining in vitro cell proliferation.
In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound and H3B-5942 in a living organism.

  • Method:

    • Female athymic nude mice were used for these studies.[1]

    • Tumor cells (e.g., MCF7) or patient-derived xenograft (PDX) fragments were implanted subcutaneously into the flank of the mice.[1][9]

    • For estrogen-dependent models like MCF7, exogenous estradiol (B170435) was supplied, often in the drinking water.[9]

    • Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment groups.

    • This compound and H3B-5942 were typically administered orally once daily.[9][12] Control groups received vehicle, and comparator arms received standard-of-care agents like fulvestrant (administered subcutaneously) or tamoxifen (administered subcutaneously).[9][12]

    • Tumor volume and body weight were measured regularly (e.g., twice weekly).[9]

    • The study continued for a predetermined period or until tumors in the control group reached a maximum allowed size.

    • Efficacy was determined by comparing the tumor growth in the treated groups to the control group.

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Implant_Tumors Implant tumor cells/PDX in mice Tumor_Growth Allow tumors to grow to palpable size Implant_Tumors->Tumor_Growth Randomize_Mice Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer compounds (e.g., oral daily) Randomize_Mice->Administer_Treatment Monitor_Tumors Measure tumor volume and body weight Administer_Treatment->Monitor_Tumors Analyze_Data Analyze and compare tumor growth inhibition Monitor_Tumors->Analyze_Data

Caption: Workflow for in vivo xenograft studies.

References

Safety Operating Guide

Proper Disposal Procedures for H3B-6545: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of H3B-6545, a selective estrogen receptor covalent antagonist.

When handling this compound, it is crucial to adhere to established laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. In case of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration.

  • After skin contact: Wash the affected area with soap and plenty of water.

  • After eye contact: Flush the eyes with water as a precaution.

  • After ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.

Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. It is imperative to prevent the entry of this compound into sewers or waterways.

Step-by-Step Disposal Procedure:

  • Containerization: Place the this compound waste into a suitable, labeled container.

  • Professional Collection: Arrange for the collection of the chemical waste by a licensed disposal company.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding chemical waste disposal are strictly followed.

Spill Management

In the event of a spill, appropriate measures must be taken to contain and clean the affected area.

Spill Cleanup Workflow:

start Spill Occurs contain Contain the spill start->contain absorb Absorb with inert material (e.g., sand, vermiculite) contain->absorb collect Collect into a suitable container for disposal absorb->collect clean Clean the spill area with appropriate solvent collect->clean dispose Dispose of waste through a licensed service clean->dispose end Spill Cleaned dispose->end

Caption: Workflow for managing a chemical spill of this compound.

Hazard and Precautionary Data

The following table summarizes the key hazard and precautionary statements associated with this compound.

Hazard ClassPrecautionary Statement
Acute toxicity, OralP264: Wash hands thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.
P330: Rinse mouth.
P501: Dispose of contents/container to an approved waste disposal plant.
Acute toxicity, DermalP280: Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352: IF ON SKIN: wash with plenty of soap and water.
P312: Call a POISON CENTER or doctor/physician IF you feel unwell.
P363: Wash contaminated clothing before reuse.
Acute toxicity, InhalationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P271: Use only outdoors or in a well-ventilated area.
P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.
P312: Call a POISON CENTER or doctor/physician IF you feel unwell.

Signaling Pathway of this compound

This compound is a selective estrogen receptor covalent antagonist. It acts by covalently binding to a specific cysteine residue in the estrogen receptor alpha (ERα), thereby inactivating it. This mechanism is crucial for its therapeutic effect in ER-positive breast cancer.

H3B6545 This compound ER_alpha Estrogen Receptor Alpha (ERα) H3B6545->ER_alpha targets Covalent_Bond Covalent Binding to Cysteine 530 ER_alpha->Covalent_Bond forms Inactivation ERα Inactivation Covalent_Bond->Inactivation Downstream Inhibition of Downstream Signaling Inactivation->Downstream Tumor_Growth Inhibition of Tumor Growth Downstream->Tumor_Growth

Caption: Mechanism of action of this compound as a covalent antagonist of ERα.

Essential Safety and Logistics for Handling H3B-6545

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like H3B-6545 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is a potent and selective estrogen receptor covalent antagonist (SERCA) being investigated for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2][3][4] Due to its pharmacological activity, appropriate safety precautions must be observed during handling and disposal.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following personal protective equipment (PPE) recommendations are based on standard practices for handling potent, non-volatile, powdered pharmaceutical compounds in a research laboratory setting.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves (double-gloving recommended)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from splashes or airborne particles.
Lab Coat Disposable or dedicated lab coatPrevents contamination of personal clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of aerosolization or when handling larger quantities.Minimizes inhalation exposure to fine particles.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with absorbent, disposable bench paper.

  • Weighing: Weigh the compound in a chemical fume hood. Use a dedicated spatula and weighing paper.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. This compound is soluble in DMSO.

  • Cleaning: After handling, decontaminate the work surface and any equipment used. Wipe the area with a suitable cleaning agent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, lab coats), weighing paper, bench paper, and empty vials should be collected in a designated, labeled hazardous waste container.
Liquid Waste Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
Sharps Needles and syringes used for administering this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow: Preparation of this compound for In Vitro Cell-Based Assays

The following diagram outlines a typical workflow for preparing this compound for use in cell-based experiments.

H3B_6545_Preparation_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Cleanup and Disposal start Start ppe Don Appropriate PPE start->ppe prepare_hood Prepare Chemical Fume Hood ppe->prepare_hood weigh Weigh this compound Powder prepare_hood->weigh dissolve Dissolve in DMSO to Create Stock Solution weigh->dissolve dilute Prepare Working Dilutions in Cell Culture Medium dissolve->dilute treat_cells Treat Cells with this compound dilute->treat_cells incubate Incubate Cells treat_cells->incubate assay Perform Downstream Assay incubate->assay decontaminate Decontaminate Work Area and Equipment assay->decontaminate dispose_waste Dispose of All Waste as Hazardous decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Workflow for preparing this compound for in vitro experiments.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.